molecular formula C13H13NO2 B1595448 2-(2-Methoxyphenoxy)aniline CAS No. 22751-09-3

2-(2-Methoxyphenoxy)aniline

Cat. No.: B1595448
CAS No.: 22751-09-3
M. Wt: 215.25 g/mol
InChI Key: HIVNAQYUIBLEHZ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)aniline is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77973. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-15-12-8-4-5-9-13(12)16-11-7-3-2-6-10(11)14/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVNAQYUIBLEHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10945433
Record name 2-(2-Methoxyphenoxy)aniline
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Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22751-09-3
Record name NSC77973
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77973
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Methoxyphenoxy)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methoxyphenoxy)aniline
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Foundational & Exploratory

The Strategic Role of Phenoxyaniline Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide offers a deep dive into the chemical properties, synthesis, and applications of phenoxyaniline derivatives. While the initial focus was on 2-(2-Methoxyphenoxy)aniline, a comprehensive literature review reveals a more extensive body of research on the closely related and pharmaceutically significant compound, 2-(2-Methoxyphenoxy)ethylamine. Therefore, this guide will utilize 2-(2-Methoxyphenoxy)ethylamine as a central case study to explore the broader class of phenoxyaniline derivatives, providing a robust and well-supported technical overview. These compounds serve as critical building blocks in the synthesis of a wide array of therapeutic agents, and understanding their nuanced characteristics is paramount to leveraging their full potential in medicinal chemistry.

Core Compound Profile: 2-(2-Methoxyphenoxy)ethylamine and Its Derivatives

The phenoxyaniline scaffold is a key pharmacophore in numerous biologically active molecules. The strategic placement of the methoxy and amino groups influences the molecule's conformational flexibility, electronic properties, and hydrogen bonding capabilities, all of which are critical for target engagement.

While specific data for this compound is limited, we can infer its likely properties from related structures. For a concrete and well-documented example, we will focus on 2-(2-Methoxyphenoxy)ethylamine and its hydrochloride salt.

Table 1: Physicochemical Properties of 2-(2-Methoxyphenoxy)ethylamine Hydrochloride

PropertyValueSource
CAS Number 64464-07-9
Molecular Formula C₉H₁₃NO₂·HCl
Molecular Weight 203.67 g/mol
Appearance White to almost white powder or crystals
Purity >98.0% (HPLC)
Storage Conditions Room temperature, recommended <15°C in a cool, dark place
Special Conditions Hygroscopic, store under inert gas

A related compound, 4-(2-Methoxyphenoxy)aniline , has a registered CAS number of 13066-01-8.[1] This highlights the importance of precise nomenclature in chemical research.

Synthesis and Mechanistic Insights

The synthesis of phenoxyaniline derivatives is a cornerstone of many drug development programs. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and safety considerations.

A common approach to synthesizing 2-(2-methoxyphenoxy)ethylamine involves the reaction of guaiacol (2-methoxyphenol) with a suitable two-carbon synthon containing a masked or precursor amino group. One patented method describes the reaction of guaiacol with bromo-acetonitrile, followed by reduction of the nitrile to the amine using a reducing agent like lithium aluminum hydride.[2] However, the use of hazardous reagents such as NaH and LiAlH₄ is not ideal for large-scale industrial synthesis.[2]

Example Synthetic Workflow: Preparation of 2-(2-Methoxyphenoxy)ethylamine

This workflow illustrates a conceptual pathway for the synthesis of 2-(2-methoxyphenoxy)ethylamine, emphasizing key transformations and intermediate stages.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Etherification cluster_reaction2 Step 2: Reduction Guaiacol Guaiacol (2-Methoxyphenol) Intermediate 2-(2-Methoxyphenoxy)acetonitrile Guaiacol:e->Intermediate:w NaH, DMF Bromoacetonitrile Bromoacetonitrile Bromoacetonitrile:e->Intermediate:w Product 2-(2-Methoxyphenoxy)ethylamine Intermediate:e->Product:w LiAlH4, Ether

Caption: Conceptual synthesis of 2-(2-Methoxyphenoxy)ethylamine.

Applications in Drug Development

Phenoxyaniline derivatives are prevalent in medicinal chemistry due to their versatile binding capabilities and synthetic accessibility. The 2-substituted aniline scaffold, in particular, has been extensively explored in the development of kinase inhibitors for oncology.[3]

  • Kinase Inhibitors: The 2-substituted aniline moiety can serve as a hinge-binding motif in ATP-competitive kinase inhibitors. This has been successfully applied in the design of potent inhibitors for targets such as Mer and c-Met kinases.[3]

  • Cardiovascular Drugs: 2-(2-Methoxyphenoxy)ethylamine is a key intermediate in the synthesis of Carvedilol, a non-selective beta-blocker and alpha-1 blocker used to treat heart failure and high blood pressure.[4]

  • Neurological Agents: The broader class of 2-phenoxyaniline derivatives has been investigated for the treatment of ischemic diseases by inhibiting the Na+/Ca2+ exchange system, thereby preventing cell injury after ischemia.[5]

  • Analgesics and Antioxidants: Research has also explored aniline derivatives for their potential as analgesic and antioxidant agents.[6]

The structural diversity achievable with phenoxyaniline derivatives makes them a valuable platform for generating compound libraries for high-throughput screening and lead optimization.

Safety, Handling, and Experimental Protocols

As with all aniline derivatives, appropriate safety precautions are crucial when handling phenoxyanilines. Aniline and its derivatives can be toxic and are often readily absorbed through the skin.[7][8]

General Handling Procedures:
  • Ventilation: All work with aniline derivatives should be conducted in a well-ventilated chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. Nitrile gloves are generally suitable for short-term use, but it is always advisable to consult the glove manufacturer's compatibility chart.[9]

  • Decontamination: In case of skin contact, wash the affected area thoroughly with soap and water.[8] Contaminated clothing should be removed immediately.[8]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Experimental Protocol: General Procedure for Amine Coupling

The following is a generalized protocol for the coupling of a phenoxyaniline derivative with a carboxylic acid, a common reaction in the synthesis of pharmaceutical intermediates.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF).

  • Activation: Add a coupling agent (e.g., HATU or EDC/HOBt, 1.1 eq) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: To the activated carboxylic acid solution, add the phenoxyaniline derivative (1.0 eq) followed by a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2-3 eq).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The success of each step can be validated through in-process controls. For instance, the activation of the carboxylic acid can be confirmed by the formation of an active ester, which can be detected by LC-MS. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.

Conclusion

The phenoxyaniline scaffold, exemplified by the well-documented 2-(2-Methoxyphenoxy)ethylamine, represents a privileged structure in medicinal chemistry. Its synthetic tractability and favorable pharmacological properties have cemented its role in the development of a diverse range of therapeutics. A thorough understanding of the chemistry, handling, and potential applications of these derivatives is essential for any researcher or drug development professional aiming to innovate in this space.

References

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Methoxyphenoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(2-Methoxyphenyl)methoxy]aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]

  • University of California, Irvine Environmental Health & Safety. (n.d.). Aniline. Retrieved from [Link]

  • Google Patents. (2000). US6162832A - 2-Phenoxyaniline derivatives.
  • Google Patents. (2009). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • Nesterov, V. V., et al. (2000). trans-1-Cyano-2-(2-methoxyphenyl)-1-nitroethylene. Acta Crystallographica Section C: Structural Chemistry, 56(Pt 3), E107-E108.
  • Muheyuddeen, G., et al. (2022). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. NeuroQuantology, 20(11), 7040-7055.
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An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 2-(2-Methoxyphenoxy)aniline, a diaryl ether of significant interest in medicinal chemistry and materials science. This document delves into its chemical identity, structural characteristics, physicochemical properties, synthesis, and potential applications, offering a foundational resource for researchers and developers.

Introduction: The Significance of the Diaryl Ether Scaffold

Diaryl ethers are a class of organic compounds characterized by an oxygen atom connected to two aryl groups. This structural motif is prevalent in a wide array of natural products and synthetic molecules with diverse biological activities. The N-benzylaniline scaffold, a core component of this compound, is found in clinically successful anticancer drugs, highlighting the potential of this chemical family in drug discovery.[1][2] The strategic placement of substituents on the aryl rings, such as the methoxy and amino groups in the target molecule, allows for fine-tuning of its steric and electronic properties, which in turn can modulate its interaction with biological targets.

Chemical Identity and Molecular Structure

To ensure clarity and precision in research and development, it is crucial to accurately identify the molecule of interest.

Table 1: Chemical Identifiers for this compound and a Closely Related Isomer

IdentifierThis compound (Target Compound)4-(2-Methoxyphenoxy)aniline (Isomer for Data Comparison)
IUPAC Name This compound4-(2-Methoxyphenoxy)aniline
Synonyms 2-(2-Methoxyphenoxy)benzenamine4-(2-Methoxyphenoxy)benzenamine
CAS Number Not readily available in searched databases13066-01-8[3]
Molecular Formula C₁₃H₁₃NO₂C₁₃H₁₃NO₂[3]
Molecular Weight 215.25 g/mol 215.25 g/mol [3]
Canonical SMILES COC1=CC=CC=C1OC2=CC=CC=C2NCOC1=CC=CC=C1OC2=CC=C(C=C2)N[3]
InChI Key (Not available)XFOFRBMGVDBINH-UHFFFAOYSA-N[3]

Note: Due to the limited availability of specific data for this compound, some physicochemical and spectroscopic data for its isomer, 4-(2-Methoxyphenoxy)aniline, are provided for comparative purposes.

Molecular Structure:

The structure of this compound consists of an aniline ring connected to a methoxy-substituted phenyl ring through an ether linkage at the ortho position. This arrangement allows for potential intramolecular hydrogen bonding between the amino group and the ether oxygen, which can influence its conformation and reactivity.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in various systems, including its solubility, absorption, and distribution in biological environments.

Table 2: Computed Physicochemical Properties of 4-(2-Methoxyphenoxy)aniline

PropertyValueSource
Molecular Weight 215.25 g/mol PubChem[3]
XLogP3-AA (LogP) 2.2PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 3PubChem[3]
Rotatable Bond Count 3PubChem[3]
Exact Mass 215.094628657 DaPubChem[3]
Topological Polar Surface Area 44.5 ŲPubChem[3]

Solubility: Aniline itself is soluble in most organic solvents such as alcohol, ether, and benzene, and is moderately soluble in water.[4] The presence of the methoxyphenoxy group in this compound is expected to increase its lipophilicity, likely resulting in good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone, with limited solubility in water.

Synthesis and Reactivity

The synthesis of diaryl ethers is a well-established field in organic chemistry, with the Ullmann condensation being a classic and versatile method.

The Ullmann Condensation: A Powerful Tool for Diaryl Ether Synthesis

The Ullmann reaction and its modern variations are copper-catalyzed cross-coupling reactions that form carbon-oxygen bonds, typically between an aryl halide and a phenol.[5][6] Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. However, contemporary protocols frequently employ copper(I) salts as catalysts, often in the presence of ligands, which can facilitate the reaction under milder conditions.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the Ullmann condensation of 2-haloaniline (e.g., 2-iodoaniline or 2-bromoaniline) with guaiacol (2-methoxyphenol).

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Haloaniline 2-Haloaniline (X = I, Br) Reaction_Point + 2-Haloaniline->Reaction_Point Guaiacol Guaiacol (2-Methoxyphenol) Guaiacol->Reaction_Point Catalyst Cu(I) salt (e.g., CuI) Catalyst->Reaction_Point Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction_Point Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction_Point Temperature Heat Temperature->Reaction_Point Product This compound Reaction_Point->Product Ullmann Condensation

Caption: Proposed Ullmann condensation for the synthesis of this compound.

Step-by-Step Experimental Protocol (Representative)

This protocol is a general representation of an Ullmann diaryl ether synthesis and should be optimized for the specific substrates.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add guaiacol (1.0 eq.), 2-haloaniline (1.2 eq.), copper(I) iodide (0.1 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a dry, polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) via syringe.

  • Reaction: Heat the reaction mixture to a temperature typically ranging from 100 to 150 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of synthetic products.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

  • N-H Stretching: Primary aromatic amines typically exhibit two bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations.[7]

  • C-H Stretching: Aromatic C-H stretches will appear around 3100-3000 cm⁻¹, while the methyl C-H stretch of the methoxy group will be observed in the 2950-2850 cm⁻¹ region.

  • C=C Stretching: Aromatic ring C=C stretching vibrations will produce several bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretching: The aryl ether C-O stretching will give a strong absorption band around 1250 cm⁻¹.

  • N-H Bending: The N-H bending vibration of the primary amine is expected in the 1650-1580 cm⁻¹ region.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

  • ¹H NMR:

    • Aromatic Protons: The protons on the two aromatic rings will appear as a complex series of multiplets in the range of δ 6.5-7.5 ppm.

    • Amine Protons: The -NH₂ protons will give a broad singlet, the chemical shift of which is concentration and solvent-dependent.

    • Methoxy Protons: The methyl protons of the methoxy group will appear as a sharp singlet around δ 3.8 ppm.

  • ¹³C NMR:

    • Aromatic Carbons: The aromatic carbons will resonate in the δ 110-160 ppm region. The carbons attached to the oxygen and nitrogen atoms will be shifted downfield.

    • Methoxy Carbon: The carbon of the methoxy group will appear around δ 55-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 215, corresponding to the molecular weight of the compound.

  • Fragmentation: Common fragmentation pathways for diaryl ethers include cleavage of the ether bond. For aniline derivatives, the loss of HCN from the molecular ion is a characteristic fragmentation.[4] The presence of the methoxy group may lead to the loss of a methyl radical (CH₃) or formaldehyde (CH₂O).

Applications in Drug Discovery and Materials Science

The 2-substituted aniline scaffold is widely utilized in the development of anti-tumor agents.[8] The diaryl ether linkage is also a key structural feature in many biologically active compounds. Therefore, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its structural features suggest it could be explored as a precursor for inhibitors of various kinases or other enzymes where interactions with aromatic systems are crucial.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data for the related compound, 4-(2-methoxyphenoxy)aniline, the following hazards should be considered:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation. [3]

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

Conclusion

This compound is a diaryl ether with a promising scaffold for applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route via the Ullmann condensation, and expected spectroscopic characteristics. While specific experimental data for this particular isomer is not widely available, the information presented, based on established chemical principles and data from closely related compounds, serves as a robust foundation for researchers to build upon. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.

References

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An In-Depth Technical Guide to 2-(2-Methoxyphenoxy)aniline: Molecular Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2-Methoxyphenoxy)aniline, a molecule of interest in synthetic and medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights into its synthesis, characterization, and safe handling.

Introduction and Core Molecular Attributes

This compound (CAS No. 22751-09-3) is a substituted diphenyl ether derivative. Its structure, featuring a methoxy group ortho to the ether linkage on one phenyl ring and an amino group ortho to the ether on the other, presents a unique electronic and steric environment. This arrangement makes it a valuable building block in the synthesis of more complex molecules, particularly in the realm of drug discovery and materials science. The interplay between the electron-donating amino and methoxy groups, and the flexible ether linkage, defines its chemical reactivity and potential applications.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These values are critical for experimental design, from reaction setup to purification and storage.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₂[1]
Molecular Weight 215.25 g/mol
CAS Number 22751-09-3[1]
Appearance Solid (predicted/from vendors)[1]
Predicted LogP 2.76[1]
Predicted Melting Point 67-68 °C
Predicted Boiling Point 150-153 °C (at 3 Torr)

Synthesis of this compound: A Proposed Protocol

The synthesis of diaryl ethers is a cornerstone of organic chemistry. For this compound, an effective approach is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. This method is well-suited for the formation of the C-O bond between an aryl halide and a phenol.[2]

Proposed Synthetic Route: Ullmann Condensation

The proposed synthesis involves the coupling of 2-bromoanisole with 2-aminophenol. The rationale for this choice of reactants is the commercial availability of both starting materials and the generally reliable nature of the Ullmann condensation for this type of transformation.

Ullmann_Condensation_for_this compound Ullmann Condensation for this compound Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup and Purification 2-Bromoanisole 2-Bromoanisole Reaction_Vessel Reaction Mixture in Pyridine 2-Bromoanisole->Reaction_Vessel 2-Aminophenol 2-Aminophenol 2-Aminophenol->Reaction_Vessel Copper(I) iodide (CuI) Copper(I) iodide (CuI) Copper(I) iodide (CuI)->Reaction_Vessel Potassium carbonate (K2CO3) Potassium carbonate (K2CO3) Potassium carbonate (K2CO3)->Reaction_Vessel Pyridine (solvent) Pyridine (solvent) Pyridine (solvent)->Reaction_Vessel Heat (e.g., 120-140 °C) Heat (e.g., 120-140 °C) Heat (e.g., 120-140 °C)->Reaction_Vessel Workup Workup Reaction_Vessel->Workup Reaction Completion (monitored by TLC) Cooling Cooling Workup->Cooling Filtration Filtration Cooling->Filtration Extraction Extraction Filtration->Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography Final_Product This compound Column_Chromatography->Final_Product

Caption: Proposed workflow for the synthesis of this compound via Ullmann condensation.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methodologies for Ullmann condensations.

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-aminophenol (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

  • Solvent and Reactant Addition: Add dry pyridine as the solvent, followed by the addition of 2-bromoanisole (1.1 eq.).

  • Reaction Execution: Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are standard for a molecule of this nature.

Predicted Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, with chemical shifts influenced by the electron-donating methoxy and amino groups. A singlet corresponding to the methoxy protons (around 3.8 ppm) and a broad singlet for the amine protons are anticipated. The aromatic region (approximately 6.7-7.2 ppm) will display a complex multiplet pattern due to the various proton-proton couplings.

  • ¹³C NMR: The carbon NMR spectrum should reveal 13 distinct signals, one for each carbon atom in the molecule, assuming no coincidental overlap. The carbon attached to the methoxy group will appear downfield in the aromatic region, and the carbons ortho and para to the amino and methoxy groups will be shielded relative to the unsubstituted benzene.

  • Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M+) at m/z = 215. Fragmentation may involve cleavage of the ether bond, leading to characteristic fragment ions.

Standard Analytical Workflow

The following workflow is a robust method for the characterization of synthesized this compound.

Analytical_Workflow Analytical Workflow for this compound Characterization cluster_spectroscopy Spectroscopic Analysis Synthesized_Product Purified this compound TLC_Analysis Thin-Layer Chromatography (TLC) Synthesized_Product->TLC_Analysis Initial Purity Check HPLC_Analysis High-Performance Liquid Chromatography (HPLC) Synthesized_Product->HPLC_Analysis Quantitative Purity Assessment Synthesized_Product->Structural_Elucidation NMR_Spectroscopy ¹H and ¹³C NMR Spectroscopy Structural_Elucidation->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (e.g., GC-MS or LC-MS) Structural_Elucidation->Mass_Spectrometry FTIR_Spectroscopy FTIR Spectroscopy Structural_Elucidation->FTIR_Spectroscopy Structure_Confirmation Structure Confirmation and Data Archiving NMR_Spectroscopy->Structure_Confirmation Mass_Spectrometry->Structure_Confirmation FTIR_Spectroscopy->Structure_Confirmation

Caption: A standard workflow for the analytical characterization of this compound.

Safety, Handling, and Storage

As a substituted aniline, this compound should be handled with care, following established safety protocols for this class of compounds.

  • Hazard Identification: Substituted anilines are generally considered toxic and may be harmful if inhaled, ingested, or absorbed through the skin.[3] They can cause irritation to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Avoid creating dust if handling the solid form. Ensure all equipment is properly grounded to prevent static discharge.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a molecule with significant potential as a synthetic intermediate. Understanding its molecular structure, properties, and a reliable synthetic route are crucial for its effective utilization. This guide provides a foundational framework for researchers, grounded in established chemical principles and practical laboratory considerations. While specific experimental data for this compound is not widely published, the proposed synthesis and predicted analytical characteristics offer a robust starting point for its preparation and characterization. Adherence to strict safety protocols is paramount when working with this and related compounds.

References

  • Finetech Industry Limited. (n.d.). This compound | CAS: 22751-09-3. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET ANILINE AR. Retrieved from [Link]

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A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(2-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Molecular Structure and Numbering

To facilitate a clear and unambiguous assignment of NMR signals, the atoms of 2-(2-Methoxyphenoxy)aniline are numbered as shown in the diagram below. The molecule consists of two substituted benzene rings linked by an ether oxygen: an aniline ring (Ring A) and a methoxyphenoxy ring (Ring B).

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Data: Prediction and Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the aromatic protons on both rings, the methoxy group protons, and the amine protons. The chemical shifts are influenced by the electronic effects of the substituents. The amino (-NH₂) and methoxy (-OCH₃) groups are strong electron-donating groups, which increase the electron density at the ortho and para positions of their respective rings, causing the attached protons to be shielded and resonate at a lower chemical shift (upfield).[1]

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Assignment
~ 7.10 - 7.25m2H-H-6, H-4'
~ 6.90 - 7.05m3H-H-4, H-3', H-5'
~ 6.70 - 6.85m3H-H-3, H-5, H-6'
~ 4.50br s2H--NH
~ 3.85s3H--OCH
Detailed Interpretation of the ¹H NMR Spectrum
  • Aromatic Protons (Ring A - Aniline): The aniline ring is ortho-substituted by the amino group and the bulky 2-methoxyphenoxy group. This substitution pattern is expected to result in four distinct signals for the aromatic protons (H-3, H-4, H-5, and H-6), each integrating to 1H.[2] The amino group strongly shields the ortho (H-3) and para (H-5) positions. The ether linkage will also influence the chemical shifts. The signals are predicted to be complex multiplets due to ortho, meta, and para couplings.[3] Typical ortho coupling constants (³J) are in the range of 7-10 Hz, while meta couplings (⁴J) are smaller, around 2-3 Hz.[3][4]

  • Aromatic Protons (Ring B - Methoxyphenoxy): This ring is also ortho-substituted with a methoxy group and the ether linkage to the aniline ring. Similar to the aniline ring, four distinct signals (H-3', H-4', H-5', and H-6') are expected. The methoxy group is a strong electron-donating group, shielding the ortho (H-3') and para (H-5') positions. The proton ortho to the methoxy group (H-3') is expected to be the most shielded.

  • Amine Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet around δ 4.50 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.[5]

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and do not have any adjacent protons to couple with. Therefore, they will appear as a sharp singlet, predicted to be around δ 3.85 ppm, a typical value for aryl methyl ethers.

¹³C NMR Spectral Data: Prediction and Interpretation

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. Due to the lack of symmetry, all 13 carbon atoms in the molecule are expected to be chemically non-equivalent, resulting in 13 distinct signals. The chemical shifts are heavily influenced by the electronegativity of the attached atoms and the resonance effects of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 150.0C-2'
~ 148.5C-1'
~ 145.0C-2
~ 138.0C-1
~ 125.0C-4'
~ 122.0C-6
~ 121.5C-5'
~ 121.0C-4
~ 118.0C-5
~ 115.5C-6'
~ 115.0C-3
~ 112.0C-3'
~ 56.0-OC H₃
Detailed Interpretation of the ¹³C NMR Spectrum
  • Aromatic Carbons (Ring A & B): The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-1, C-2, C-1', and C-2') are expected to be the most downfield in the aromatic region. Carbons at the ortho and para positions to the electron-donating -NH₂ and -OCH₃ groups will be shielded (shifted upfield) compared to the carbons in unsubstituted benzene.[6] The quaternary carbons (C-1, C-2, C-1', C-2') will likely show weaker signals in the spectrum.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to resonate around δ 56.0 ppm, which is a characteristic chemical shift for carbons in aryl methyl ethers.[7][8]

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[9]

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
  • Transfer the solid to a clean, dry vial.
  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[5]
  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the sample into the spinner turbine and adjust the depth using a depth gauge.
  • Place the sample into the NMR magnet.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp spectral lines.
  • Tune and match the probe for both the ¹H and ¹³C frequencies.
  • Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).
  • Acquire the proton-decoupled ¹³C NMR spectrum (e.g., 45-degree pulse, 2-second relaxation delay, 1024 or more scans).

Workflow for Spectral Analysis

The logical flow from sample preparation to final structural confirmation is a systematic process.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation prep_sample Dissolve sample in deuterated solvent filter_sample Filter into NMR tube prep_sample->filter_sample load_sample Insert sample & lock filter_sample->load_sample shim_tune Shim & tune probe load_sample->shim_tune acquire_1H Acquire ¹H Spectrum shim_tune->acquire_1H acquire_13C Acquire ¹³C Spectrum acquire_1H->acquire_13C process_data Process spectra (FT, phasing, baseline correction) acquire_13C->process_data assign_1H Assign ¹H signals (Chemical shift, integration, multiplicity) process_data->assign_1H assign_13C Assign ¹³C signals assign_1H->assign_13C structure_confirm Structural Confirmation assign_13C->structure_confirm

Caption: Workflow from sample preparation to structural confirmation.

Conclusion

This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By applying fundamental principles of NMR spectroscopy and leveraging data from analogous compounds, we have established a robust set of expected spectral parameters. The presented interpretations of chemical shifts and coupling patterns, along with the standardized experimental protocol, offer a valuable resource for researchers working with this and structurally related molecules. This predictive approach underscores the power of NMR spectroscopy not only as a tool for structural verification but also for structural elucidation based on a deep understanding of chemical principles.

References

  • Hoyle, S. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.
  • Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho, Meta, Para). YouTube. Available at: [Link]

  • Li, S., et al. (2015). Comparison of the substituent effects on the (13)C NMR with the (1)H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 53(10), 831-8. Available at: [Link]

  • Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Available at: [Link]

  • Lin, C.-H., et al. (2002). The different electronic natures displayed by the alkylthio groups in simple and higher conjugated aniline systems. Journal of the Chinese Chemical Society, 49(5), 779-786. Available at: [Link]

  • Yeast Metabolome Database. (n.d.). 2-methoxyphenol (YMDB01430). Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Chen, T. K., et al. (2002). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. ResearchGate. Available at: [Link]

  • Dhami, K. S., & Stothers, J. B. (1966). 13C N.M.R. STUDIES: VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Canadian Journal of Chemistry, 44(23), 2855–2866. Available at: [Link]

  • Buchanan, G. W., et al. (1974). Carbon-13 Nuclear Magnetic Resonance Studies of ortho-Substituted Anisoles and Diphenyl Ethers. Canadian Journal of Chemistry, 52(5), 767-774. Available at: [Link]

  • UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition. Available at: [Link]

  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Available at: [Link]

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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-(2-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Substituted Diaryl Ethers

2-(2-Methoxyphenoxy)aniline is a substituted diaryl ether with a molecular weight of 215.25 g/mol . Diaryl ethers are an important class of compounds in organic synthesis, medicinal chemistry, and materials science. The structural elucidation of these molecules is a critical step in their characterization. Mass spectrometry, particularly with electron ionization (EI), is a powerful tool for this purpose, providing a unique fragmentation pattern that acts as a molecular fingerprint.

This technical guide provides a detailed exploration of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. As a molecule with multiple functional groups—a diaryl ether linkage, a primary aromatic amine, and a methoxy group—its fragmentation is governed by a complex interplay of these moieties. Furthermore, the ortho positioning of the substituents is expected to give rise to specific fragmentation pathways, a phenomenon known in mass spectrometry as the "ortho effect".[1][2][3][4][5] This guide will dissect these pathways, offering a predictive framework for researchers working with this and structurally related compounds.

Predicted Electron Ionization (EI) Fragmentation Pathway

Upon electron ionization, this compound will form a molecular ion (M⁺˙) at m/z 215. Aromatic compounds are known to produce relatively stable molecular ions, which should be observable in the spectrum.[6] The subsequent fragmentation is predicted to be driven by the presence of the ether linkage, the methoxy group, and the aniline moiety, with the ortho-arrangement influencing the prevalence of certain pathways.

Initial Fragmentation of the Methoxy Group

A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable phenoxonium ion.[7][8] This would result in a fragment at m/z 200. Subsequent loss of carbon monoxide (CO) from this ion is also a possibility, leading to a fragment at m/z 172.

  • M⁺˙ (m/z 215) → [M - CH₃]⁺ (m/z 200) + •CH₃

  • [M - CH₃]⁺ (m/z 200) → [M - CH₃ - CO]⁺ (m/z 172) + CO

Another potential initial fragmentation is the loss of formaldehyde (CH₂O) via a rearrangement, which is also characteristic of methoxyaromatic compounds, yielding a fragment at m/z 185.

  • M⁺˙ (m/z 215) → [M - CH₂O]⁺˙ (m/z 185) + CH₂O

Cleavage of the Diaryl Ether Bond

The ether linkage is a likely site for fragmentation.[6][9][10] Cleavage of the C-O bond can occur in two ways, leading to two primary sets of fragments.

  • Formation of the 2-methoxyphenoxy cation: This would result in a fragment at m/z 123 . The other fragment would be an aminophenyl radical.

  • Formation of the 2-aminophenoxy cation: This would produce a fragment at m/z 108 . The corresponding neutral fragment would be a methoxyphenyl radical.

The Influence of the Ortho Effect

The ortho positioning of the amine and phenoxy groups, as well as the methoxy and phenoxy groups, can lead to characteristic fragmentation pathways involving intramolecular rearrangements and eliminations.[2][5][11]

One plausible ortho effect is the intramolecular cyclization with the elimination of a neutral molecule. For instance, the molecular ion could undergo a rearrangement to eliminate a methoxy radical (•OCH₃), leading to a cyclic ion at m/z 184 .

A more complex rearrangement could involve the interaction of the amino group with the ether oxygen, potentially leading to the loss of the methoxybenzene moiety as a neutral molecule and the formation of a benzoxazole-type ion.

Fragmentation of the Aniline Moiety

Aromatic amines can undergo the loss of hydrogen cyanide (HCN).[10] This could occur from the molecular ion or from subsequent fragment ions containing the aniline structure. For example, the fragment at m/z 108 could lose HCN to produce a cyclopentadienyl cation at m/z 81 .

  • [C₆H₆NO]⁺ (m/z 108) → [C₅H₅]⁺ (m/z 81) + HCN

Summary of Predicted Key Fragment Ions

The following table summarizes the predicted key fragment ions for this compound in EI-MS.

m/zProposed Structure/FormulaFragmentation Pathway
215[C₁₃H₁₃NO₂]⁺˙Molecular Ion (M⁺˙)
200[C₁₂H₁₀NO₂]⁺M⁺˙ - •CH₃
185[C₁₂H₁₁NO]⁺˙M⁺˙ - CH₂O
184[C₁₂H₁₀NO]⁺M⁺˙ - •OCH₃ (ortho effect)
172[C₁₁H₁₀NO]⁺[M - CH₃]⁺ - CO
123[C₇H₇O₂]⁺Cleavage of ether bond
108[C₆H₆NO]⁺Cleavage of ether bond
92[C₆H₆N]⁺Fragment from aniline moiety
81[C₅H₅]⁺[C₆H₆NO]⁺ - HCN
77[C₆H₅]⁺Phenyl cation

Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways of this compound.

Fragmentation_Pathway M M+• (m/z 215) This compound F200 [M-CH3]+ (m/z 200) M->F200 - •CH3 F185 [M-CH2O]+• (m/z 185) M->F185 - CH2O F184 [M-OCH3]+ (m/z 184) M->F184 - •OCH3 (ortho effect) F123 [C7H7O2]+ (m/z 123) 2-Methoxyphenoxy cation M->F123 Ether Cleavage F108 [C6H6NO]+ (m/z 108) 2-Aminophenoxy cation M->F108 Ether Cleavage F172 [M-CH3-CO]+ (m/z 172) F200->F172 - CO F81 [C5H5]+ (m/z 81) F108->F81 - HCN

Caption: Predicted EI-MS fragmentation pathway of this compound.

Experimental Protocol for GC-MS Analysis

This section provides a detailed, exemplary protocol for acquiring the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.

  • Perform a serial dilution to a final concentration of 10 µg/mL for GC-MS analysis.

2. Gas Chromatography (GC) Conditions

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Final hold: 5 minutes at 300 °C.

3. Mass Spectrometry (MS) Conditions

  • MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • Scan Speed: 2 scans/second.

  • Solvent Delay: 3 minutes.

4. Data Analysis

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

  • Identify the molecular ion peak and the major fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern and with library spectra (if available).

Conclusion

The electron ionization mass spectrum of this compound is predicted to be rich in structural information. The fragmentation pattern will likely be a composite of pathways characteristic of methoxyarenes, anilines, and diaryl ethers, with the ortho-positioning of the functional groups playing a crucial role in directing unique fragmentation channels. This in-depth guide provides a theoretical framework for the interpretation of the mass spectrum of this compound, which will be invaluable for its unambiguous identification and characterization in complex matrices. The provided experimental protocol offers a robust starting point for researchers seeking to acquire high-quality mass spectral data for this and related molecules.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Bowie, J. H., & White, P. Y. (1969). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B: Physical Organic, 89-95. [Link]

  • Reddy, G. S., Madhusudanan, K. P., & Fraisse, D. (1998). Differentiation of isomeric substituted diaryl ethers by electron ionization and chemical ionization mass spectrometry. Rapid communications in mass spectrometry, 12(11), 663-668. [Link]

  • Rinehart, K. L., Buchholz, A. C., & Van Lear, G. E. (1968). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society, 90(4), 1073-1075. [Link]

  • Setz, P. D., Schmitz, T. A., & Zenobi, R. (2006). Design and performance of an atmospheric pressure sampling interface for ion-trap/time-of-flight mass spectrometry. Review of Scientific Instruments, 77(2), 024102. [Link]

  • Trofimov, A. V., & Trebše, P. (2012). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Journal of the American Society for Mass Spectrometry, 23(1), 1-13. [Link]

  • PubChem. (n.d.). 2-[(2-Methoxyphenyl)methoxy]aniline. National Center for Biotechnology Information. [Link]

  • Chegg. (2019). Solved This is the mass spectrum for anisole. [Link]

  • Baranowska, I., & Czernicki, K. (2021). The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. International Journal of Molecular Sciences, 22(15), 7957. [Link]

  • PubChem. (n.d.). 4-(2-Methoxyphenoxy)aniline. National Center for Biotechnology Information. [Link]

  • American Chemical Society. (n.d.). Mass spectral fragmentation of aniline-1-carbon-13. [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. [Link]

  • Wikipedia. (n.d.). Ortho effect. [Link]

  • Barkow, A., Pilotek, S., & Grützmacher, H. F. (1995). Ortho effects: A mechanistic study. European Mass Spectrometry, 1(5), 525-537. [Link]

  • Whitman College. (n.d.). Chapter 2 Fragmentation and Interpretation of Spectra. [Link]

  • MySkinRecipes. (n.d.). 2-(3-Methoxyphenoxy)aniline. [Link]

  • Chem Aazam. (2022). Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry. YouTube. [Link]

  • Workman, J., & Vlasov, Y. (2018). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy, 33(11), 14-21. [Link]

  • PubChem. (n.d.). 2-[2-(2-Aminophenoxy)ethoxy]aniline. National Center for Biotechnology Information. [Link]

  • Wang, Z., & Zhu, Y. (2017). Photoionization mass spectra of anisole taken with selected temperatures at a photoenergy of 10.6 eV. ResearchGate. [Link]

  • Vessecchi, R., & Galembeck, S. E. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. RSC Advances, 5(1), 588-607. [Link]

  • Organic Chemistry by Dr. OP. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. [Link]

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Infrared (IR) spectroscopy analysis of 2-(2-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of 2-(2-Methoxyphenoxy)aniline

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive exploration of the principles and practices involved in the Infrared (IR) spectroscopic analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline to deliver a deep, mechanistic understanding of the subject. We will dissect the molecular structure of this compound, correlating its constituent functional groups—a primary aromatic amine, an aryl ether linkage, and a methoxy group—to their characteristic vibrational signatures in the IR spectrum. The guide details a robust, self-validating experimental protocol and offers an expert-level interpretation of the resulting spectral data, grounded in authoritative references.

Introduction: The Molecular Profile of this compound

This compound is a complex organic molecule featuring a diaryl ether structure substituted with both an amino and a methoxy group. Its structural complexity makes it a valuable intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. Given its role, stringent structural verification and quality control are paramount.

Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. By probing the vibrational modes of a molecule's covalent bonds, an IR spectrum provides a unique "molecular fingerprint."[1] For this compound, IR spectroscopy is exceptionally well-suited to confirm the presence and integrity of its key functional groups, which are the primary determinants of its chemical reactivity and utility.

This guide provides the foundational knowledge to not only acquire a high-quality IR spectrum of this molecule but also to interpret it with a high degree of scientific confidence.

Theoretical Bedrock: Vibrational Modes of this compound

A molecule absorbs infrared radiation when the frequency of the radiation matches the frequency of a natural vibration of the molecule, provided that this vibration causes a change in the molecule's dipole moment.[1] The structure of this compound presents several key vibrational modes that are IR-active and diagnostically significant.

Caption: Key functional moieties within this compound.

The Primary Aromatic Amine Group (-NH₂)
  • N-H Stretching: As a primary amine, this group possesses two N-H bonds, giving rise to two distinct stretching vibrations: an asymmetric stretch (higher frequency) and a symmetric stretch (lower frequency).[2] For aromatic amines, these bands are typically found between 3340 and 3500 cm⁻¹.[3] Their presence as a doublet is a definitive marker for a primary amine.

  • N-H Bending (Scissoring): This in-plane bending vibration results in a characteristic absorption in the 1550-1650 cm⁻¹ region.[1][3] This band can sometimes overlap with aromatic C=C stretching bands but is an important confirmatory peak.

  • C-N Stretching: The stretching of the carbon-nitrogen bond in aromatic amines produces a strong, diagnostically valuable band in the 1250-1335 cm⁻¹ range.[3][4]

The Aryl Ether Linkage (Ar-O-Ar) and Methoxy Group (-OCH₃)
  • Asymmetric C-O-C Stretch: The most prominent feature of an aryl ether is a strong, broad absorption band corresponding to the asymmetric C-O-C stretching vibration. For aryl alkyl ethers, this typically appears in the 1200-1270 cm⁻¹ region.[5][6]

  • Symmetric C-O-C Stretch: A second, symmetric stretching band is also present, usually appearing around 1010-1050 cm⁻¹.[5][6] The presence of these two distinct ether bands provides powerful evidence for the Ar-O-C linkage.

  • Methoxy C-H Stretch: The methyl group of the methoxy moiety has a characteristic C-H stretching vibration that can often be resolved around 2830 cm⁻¹, which is slightly lower than the main aliphatic C-H stretching region.[5]

The Aromatic Rings
  • Aromatic C-H Stretch: The stretching of C-H bonds where the carbon is part of an aromatic ring occurs at wavenumbers just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[7] This allows for clear differentiation from aliphatic C-H stretches, which appear just below 3000 cm⁻¹.[8]

  • Aromatic C=C Ring Stretch: The conjugated π-system of the benzene rings gives rise to a series of absorptions from C=C stretching vibrations, typically seen in the 1400-1600 cm⁻¹ region.[7]

  • C-H Out-of-Plane (OOP) Bending: In the fingerprint region, strong absorptions between 675 and 900 cm⁻¹ are caused by the out-of-plane bending of the aromatic C-H bonds. The exact position and number of these bands are highly diagnostic of the substitution pattern on the benzene rings.[7]

Experimental Protocol: Acquiring a Self-Validating Spectrum

The trustworthiness of a spectral interpretation is predicated on the quality of the acquired data. The following protocol is designed to yield a high-fidelity spectrum of this compound using a modern Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is chosen for its minimal sample preparation and excellent reproducibility.

Methodology: FTIR-ATR
  • Instrument Preparation & Verification:

    • Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's specifications (typically >30 minutes).

    • Verify that the instrument's internal diagnostics pass, paying special attention to the energy output of the source and the alignment of the interferometer.

    • Confirm the ATR crystal (typically diamond or germanium) is clean and free of any residue from previous analyses. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe if necessary.

  • Background Collection (Self-Validation Step 1):

    • With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's own optical characteristics.

    • Causality: The instrument software will subtract this background from the sample spectrum, ensuring that the final output contains only the absorption information from the sample itself. A new background should be collected for every new set of experimental conditions.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Sample Application:

    • Place a small amount of solid this compound powder onto the center of the ATR crystal. Only enough sample to completely cover the crystal surface is needed.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

    • Causality: The IR beam penetrates a few microns into the sample at the points of contact. Poor contact results in a weak, distorted spectrum with poor signal intensity and incorrect band ratios.

  • Sample Spectrum Collection (Self-Validation Step 2):

    • Collect the sample spectrum using the same parameters (number of scans, resolution) as the background scan.

    • Causality: Using identical parameters ensures that the background subtraction is mathematically valid and does not introduce artifacts into the final spectrum.

  • Post-Acquisition Processing:

    • Perform an ATR correction if available in the software. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

    • Clearly label all significant peaks with their wavenumber values (cm⁻¹).

Spectral Interpretation: Deconstructing the Molecular Fingerprint

The following table summarizes the expected key absorption bands for this compound, providing a framework for interpreting an experimental spectrum.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group OriginExpected Intensity
3450 - 3350Asymmetric N-H StretchPrimary Aromatic AmineMedium
3380 - 3280Symmetric N-H StretchPrimary Aromatic AmineMedium
3100 - 3000C-H StretchAromatic RingsMedium to Weak
2960 - 2850C-H StretchAliphatic (Methoxy -CH₃)Medium
~2830C-H StretchMethoxy (-OCH₃)Weak, but sharp
1620 - 1580N-H Bend (Scissoring)Primary Aromatic AmineMedium to Strong
1600 - 1450C=C StretchAromatic RingsMedium to Strong (multiple bands)
1335 - 1250C-N StretchAromatic AmineStrong
1270 - 1200Asymmetric C-O-C StretchAryl EtherStrong
1050 - 1010Symmetric C-O-C StretchAryl EtherMedium to Strong
900 - 675C-H Out-of-Plane BendAromatic RingsStrong
Detailed Analysis:
  • The 3500-3000 cm⁻¹ Region: The spectrum should be dominated by a distinct doublet characteristic of the primary amine's N-H stretches.[3][4] Immediately to their right (lower wavenumber), the sharper, weaker peaks of the aromatic C-H stretches should be visible above 3000 cm⁻¹.

  • The 3000-2800 cm⁻¹ Region: This area will contain the C-H stretching vibrations from the methoxy group. A small, sharp peak around 2830 cm⁻¹ is a strong indicator of the O-CH₃ functionality.[5]

  • The 1700-1400 cm⁻¹ Region: This region is often complex. Expect to see the N-H bending vibration near 1600 cm⁻¹, potentially overlapping with one of the C=C aromatic ring stretching bands that typically appear as a pair or triplet in this region.[4][7]

  • The Fingerprint Region (<1400 cm⁻¹): This region is information-rich. The three most intense and diagnostically crucial peaks will be the aromatic C-N stretch (~1280-1335 cm⁻¹), the strong asymmetric aryl C-O-C stretch (~1250 cm⁻¹), and the symmetric aryl C-O-C stretch (~1040 cm⁻¹).[4][6][9] The clear presence of all three bands provides unambiguous confirmation of the core structure. Finally, the region below 900 cm⁻¹ will feature strong, sharp peaks from C-H out-of-plane bending, which can be used to confirm the substitution patterns of the two aromatic rings.[7]

Conclusion

The Infrared spectroscopic analysis of this compound is a powerful and definitive method for structural confirmation. By understanding the theoretical origins of the key vibrational modes and adhering to a rigorous, self-validating experimental protocol, a researcher can confidently identify the characteristic spectral features. The presence of the N-H stretching doublet, the dual C-O-C ether bands, and the aromatic C-N stretch, in conjunction with the aromatic C-H and C=C vibrations, constitutes a unique and verifiable fingerprint for this molecule, ensuring its identity and purity in critical research and development applications.

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The Pharmacological Potential of 2-(2-Methoxyphenoxy)aniline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Diaryl Ether Amine Scaffold

In the landscape of medicinal chemistry, the diaryl ether linkage is a privileged motif, present in a multitude of biologically active compounds. When coupled with an aniline moiety, it forms a diaryl ether amine scaffold that offers a unique combination of structural rigidity and conformational flexibility, making it an attractive starting point for the design of novel therapeutics. This technical guide delves into the potential biological activities of a specific subclass: 2-(2-Methoxyphenoxy)aniline derivatives. While direct research on this precise substitution pattern is emerging, this document synthesizes data from structurally related compounds to illuminate the potential therapeutic avenues and guide future research and development. We will explore the plausible synthesis routes, potential anticancer, anti-inflammatory, and antimicrobial activities, and the underlying molecular mechanisms, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Synthetic Strategies: Accessing the this compound Core

The synthesis of this compound derivatives can be approached through established cross-coupling methodologies. The most prominent among these are the Ullmann condensation and the Buchwald-Hartwig amination, which allow for the formation of the crucial C-N and C-O ether bonds.

Ullmann Condensation

The Ullmann condensation is a classical method for the formation of diaryl ethers. In the context of synthesizing the target scaffold, this would typically involve the coupling of 2-methoxyphenol with a suitably activated 2-haloaniline derivative in the presence of a copper catalyst and a base.

Buchwald-Hartwig Amination

A more contemporary and often higher-yielding approach is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2] This reaction allows for the coupling of an amine with an aryl halide or triflate. For the synthesis of this compound derivatives, this could involve the reaction of 2-bromoaniline with 2-methoxyphenol or 2-(2-methoxyphenoxy)bromobenzene with ammonia or a protected amine equivalent. The choice of palladium catalyst, ligand, and base is crucial for optimizing the reaction yield and purity.[3]

Potential Biological Activities and Underlying Mechanisms

Based on the biological profiles of structurally similar diaryl ether and aniline derivatives, this compound derivatives are predicted to exhibit a range of pharmacological activities.

Anticancer Activity: Targeting Proliferation and Survival Pathways

Diaryl ether and phenoxyaniline derivatives have demonstrated significant potential as anticancer agents.[4][5][6] The cytotoxic effects of these compounds are often attributed to their ability to interfere with key signaling pathways that regulate cell growth, proliferation, and apoptosis.

Structurally related compounds have been shown to act as inhibitors of receptor tyrosine kinases such as Mer and c-Met, which are often overexpressed in various tumors.[7] Inhibition of these kinases can disrupt downstream signaling cascades, leading to a reduction in cell proliferation and survival.

Furthermore, diaryl ether derivatives have been observed to induce apoptosis in cancer cells.[4] This programmed cell death is often mediated by the upregulation of pro-apoptotic proteins like p21 and cleaved caspase-3.[4] The presence of specific substituents, such as chlorine or hydroxyl groups on the phenyl rings, has been shown to significantly enhance antitumor activity.[4]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[5][8][9][10]

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., HepG2, A549, HT-29) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[4][10]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of Structurally Related Diaryl Ether Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
5h HepG22.57[4]
A5495.48[4]
HT-2930.04[4]
5k HepG2>50[4]
A549>50[4]
HT-29>50[4]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Diaryl ether derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.[12][13][14]

A plausible mechanism for the anti-inflammatory activity of this compound derivatives is the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[12][13][14] These enzymes are critical for the biosynthesis of prostaglandins and leukotrienes, which are potent pro-inflammatory mediators. Dual inhibition offers a potentially safer alternative to selective COX-2 inhibitors by avoiding the shunting of arachidonic acid metabolism towards the pro-inflammatory LOX pathway.[14]

Furthermore, the nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[15][16][17] Inhibition of this pathway can suppress the expression of a wide range of pro-inflammatory genes, including cytokines and chemokines. Curcumin, a natural product with a diaryl moiety, and its analogues are known inhibitors of the NF-κB pathway.[15][16][17][18]

Western blotting is a technique used to detect specific proteins in a sample and can be employed to assess the activation of the NF-κB pathway by analyzing the phosphorylation and degradation of key signaling proteins.[19][20][21]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages) and pre-treat with various concentrations of the this compound derivatives for 1 hour.

  • Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to activate the NF-κB pathway.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of key NF-κB pathway proteins (e.g., IκBα, p65).[20]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the compounds on protein phosphorylation and degradation.

Mandatory Visualization: NF-κB Signaling Pathway

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates p_IkB p-IκBα IkB->p_IkB p65_p50 p65/p50 (NF-κB) p65_p50->IkB Bound by p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates Proteasome Proteasome p_IkB->Proteasome Degradation Proteasome->p65_p50 Releases Derivative This compound Derivative Derivative->IKK_complex Inhibits DNA DNA p65_p50_nuc->DNA Binds Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Induces

Caption: Proposed inhibition of the NF-κB signaling pathway.

Antimicrobial Activity: A Potential New Class of Antibacterials

The emergence of antimicrobial resistance necessitates the development of new classes of antibacterial agents. Aniline derivatives have been reported to possess antimicrobial properties.[7][22][23]

The precise mechanism of antimicrobial action for aniline derivatives is not fully elucidated but may involve disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilicity of the molecule, influenced by substituents like the methoxy group, can play a crucial role in its ability to penetrate the bacterial cell wall.

A. Kirby-Bauer Disk Diffusion Test

This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to a particular antimicrobial agent.[24][25][26][27][28]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in sterile saline or broth.

  • Plate Inoculation: Evenly inoculate the surface of a Mueller-Hinton agar plate with the bacterial suspension using a sterile swab to create a lawn of bacteria.[27]

  • Disk Application: Aseptically apply paper disks impregnated with known concentrations of the this compound derivatives onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. The size of the zone is indicative of the susceptibility of the bacteria to the compound.

B. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[29][30][31][32][33]

Step-by-Step Methodology (Broth Microdilution):

  • Serial Dilutions: Prepare two-fold serial dilutions of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound in which no visible bacterial growth (turbidity) is observed.

Mandatory Visualization: Antimicrobial Susceptibility Workflow

Antimicrobial_Workflow cluster_prep Preparation cluster_kirby Kirby-Bauer Test cluster_mic MIC Test (Broth Microdilution) Inoculum Bacterial Inoculum (0.5 McFarland) Plate Inoculate Mueller-Hinton Agar Plate Inoculum->Plate Inoculate_MIC Inoculate Wells with Bacteria Inoculum->Inoculate_MIC Compound Test Compound (Derivative) Disk Apply Impregnated Disk Compound->Disk Dilute Serial Dilutions of Compound in 96-well Plate Compound->Dilute Plate->Disk Incubate_KB Incubate (37°C, 24h) Disk->Incubate_KB Measure Measure Zone of Inhibition (mm) Incubate_KB->Measure Dilute->Inoculate_MIC Incubate_MIC Incubate (37°C, 24h) Inoculate_MIC->Incubate_MIC Read Determine Lowest Conc. with No Growth (MIC) Incubate_MIC->Read

Caption: Workflow for antimicrobial susceptibility testing.

Structure-Activity Relationships (SAR): Guiding Molecular Design

The biological activity of diaryl ether aniline derivatives is highly dependent on the nature and position of substituents on both aromatic rings.[4][34] Understanding these structure-activity relationships is crucial for the rational design of more potent and selective analogues.

  • Substitution on the Phenoxy Ring: The presence of electron-withdrawing or electron-donating groups on the phenoxy ring can significantly influence the electronic properties and binding affinity of the molecule to its biological target.

  • Substitution on the Aniline Ring: Modifications to the aniline ring can affect the molecule's lipophilicity, hydrogen bonding capacity, and overall conformation, all of which are critical for biological activity. The position of the methoxy group in the target compounds is expected to play a key role in defining their pharmacological profile.

Conclusion and Future Directions

While direct experimental data on this compound derivatives is limited, the analysis of structurally related compounds provides a strong rationale for their investigation as potential anticancer, anti-inflammatory, and antimicrobial agents. This technical guide has outlined plausible synthetic routes and detailed experimental protocols to facilitate such investigations. Future research should focus on the synthesis of a library of this compound derivatives with diverse substitution patterns to establish clear structure-activity relationships. Elucidation of their precise mechanisms of action through in-depth biochemical and cellular assays will be critical for their advancement as potential therapeutic candidates. The diaryl ether amine scaffold holds considerable promise, and a systematic exploration of this chemical space is warranted.

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The Advent and Ascendance of Diaryl Ether Anilines: A Technical Guide to Their Synthesis, Evolution, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The diaryl ether aniline scaffold, a cornerstone in modern medicinal chemistry and materials science, represents a fascinating journey of synthetic evolution and conceptual advancement. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies pertaining to these vital compounds. We will traverse the timeline from the early, often arduous, classical syntheses to the sophisticated, palladium-catalyzed reactions that now dominate the field. This guide is designed for researchers, scientists, and drug development professionals, offering not only a historical perspective but also practical, field-proven insights into the synthesis and application of diaryl ether anilines. We will delve into the nuances of experimental design, the rationale behind methodological choices, and the critical structure-activity relationships that have cemented the importance of this chemical class, particularly in the realm of kinase inhibition for cancer therapy.

A Historical Perspective: From Obscure Precursors to Privileged Scaffolds

The story of diaryl ether anilines is not one of a singular, dramatic discovery, but rather a gradual emergence from the confluence of two distinct streams of chemical synthesis: the formation of the diaryl ether linkage and the manipulation of aniline derivatives.

While the exact first synthesis of a simple diaryl ether aniline is not definitively documented, compounds like 4-phenoxyaniline are known to have been first prepared in the early 20th century.[1] These early syntheses likely relied on adaptations of the Ullmann condensation , a copper-catalyzed reaction discovered by Fritz Ullmann and Irma Goldberg in 1905, which involves the coupling of an aryl halide with a phenol.[2] Initially, these reactions were characterized by harsh conditions, such as high temperatures (often exceeding 200°C) and the use of stoichiometric amounts of copper, which limited their scope and efficiency.[2]

The aniline moiety itself has a rich history, dating back to the 19th century and the birth of the synthetic dye industry.[3] However, the deliberate combination of these two functionalities into a single molecule for specific applications is a more recent development, largely driven by the demands of the pharmaceutical industry in the latter half of the 20th century. A notable early application of a phenoxyaniline derivative was as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide, which was first marketed in 1985.[4]

The true explosion in interest surrounding diaryl ether anilines came with the advent of modern cross-coupling reactions, most notably the Buchwald-Hartwig amination . This palladium-catalyzed C-N bond formation, developed in the mid-1990s, revolutionized the synthesis of aryl amines, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to traditional methods.[5] This breakthrough made the synthesis of complex diaryl ether anilines far more accessible, paving the way for their exploration as "privileged scaffolds" in drug discovery.

The Synthetic Toolkit: From Classical to Contemporary Methodologies

The synthesis of diaryl ether anilines can be approached in two primary ways: formation of the ether linkage followed by introduction of the amine, or formation of the C-N bond to a pre-formed diaryl ether. The choice of strategy is often dictated by the availability of starting materials and the desired substitution patterns.

The Ullmann Condensation: A Resilient Classic

Despite its age, the Ullmann condensation remains a relevant and powerful tool for the formation of the diaryl ether bond. Modern iterations of this reaction have significantly improved upon the original conditions, employing catalytic amounts of copper salts and various ligands to facilitate the reaction at lower temperatures.

Conceptual Workflow for Ullmann Diaryl Ether Synthesis:

Caption: Generalized workflow for the Ullmann diaryl ether synthesis.

Detailed Experimental Protocol: Synthesis of N¹,N¹-dimethyl-N²-phenylethane-1,2-diamine via Ullmann Cross-Coupling

This protocol provides a contemporary example of a ligand-free Ullmann amination in a deep eutectic solvent (DES), highlighting the evolution of the classical method.[6]

  • Reagent Preparation: In a vial equipped with a Teflon screw cap and a magnetic stir bar, combine CuI (10 mg, 0.05 mmol, 10 mol%), bromobenzene (79 mg, 53 µL, 0.5 mmol, 1 equiv), N,N-dimethylethylenediamine (44 mg, 55 µL, 0.5 mmol, 1 equiv), and K₂CO₃ (138 mg, 1 mmol, 2 equiv).

  • Reaction Setup: Add 1 g of a 2:1 molar ratio of choline chloride to glycerol (Gly/ChCl DES) to the vial.

  • Reaction Execution: Vigorously stir the suspension at 60°C. Monitor the reaction progress by gas chromatography (GC).

  • Workup: After 12 hours, cool the reaction mixture to room temperature and add 1 mL of H₂O.

  • Extraction: Extract the aqueous mixture with cyclopentyl methyl ether (CPME) (3 x 1 mL).

  • Drying and Filtration: Dry the combined organic phases over anhydrous Na₂SO₄ and filter through a pad of celite.

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude product by flash chromatography on silica gel (hexane/EtOAc 8:2) to yield the desired product.

The Buchwald-Hartwig Amination: A Paradigm Shift in C-N Bond Formation

The Buchwald-Hartwig amination has become the go-to method for the synthesis of aryl amines due to its mild conditions and broad applicability. This palladium-catalyzed cross-coupling reaction is particularly well-suited for the synthesis of complex diaryl ether anilines.

Catalytic Cycle of the Buchwald-Hartwig Amination:

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII_1 L-Pd(II)(Ar)(X) OxAdd->PdII_1 LigandEx Ligand Exchange PdII_1->LigandEx Amine R2NH Amine->LigandEx Base Base Base->LigandEx PdII_2 L-Pd(II)(Ar)(NR2) LigandEx->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regeneration Product Ar-NR2 RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general framework for the Buchwald-Hartwig amination, which can be adapted for the synthesis of various diaryl ether anilines.[7]

  • Reagent Preparation: In a suitable reaction vessel, combine the bromo-aromatic ring (1 equiv.), the aniline (1.5 equiv.), Cs₂CO₃ (10 equiv.), Pd(OAc)₂ (0.05 equiv.), and BINAP (0.08 equiv.) in toluene (10 volumes).

  • Inerting: Degas the mixture thoroughly by bubbling nitrogen or argon through the solution for at least 15 minutes.

  • Reaction Execution: Under a nitrogen atmosphere, heat the mixture to 110°C and stir for 8 hours.

  • Workup: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by silica gel column chromatography to obtain the desired diaryl ether aniline.

Diaryl Ether Anilines in Medicinal Chemistry: A Focus on Kinase Inhibition

The diaryl ether aniline scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the development of small molecule kinase inhibitors for the treatment of cancer.[8] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[1] Diaryl ether anilines have proven to be effective frameworks for designing potent and selective kinase inhibitors.

Structure-Activity Relationships (SAR)

The biological activity of diaryl ether aniline kinase inhibitors is highly dependent on their substitution patterns. Key structural features that influence activity include:

  • The Aniline Nitrogen: This nitrogen atom often forms a crucial hydrogen bond with the hinge region of the kinase active site.

  • The Diaryl Ether Linkage: This provides a rigid scaffold that correctly orients the two aryl rings for optimal binding.

  • Substituents on the Aryl Rings: These can be modified to enhance potency, selectivity, and pharmacokinetic properties. For example, the addition of solubilizing groups or groups that can form additional interactions with the kinase active site.

The following tables summarize the structure-activity relationships for a selection of diaryl ether aniline derivatives as inhibitors of key cancer-related kinases, EGFR and VEGFR.

Table 1: SAR of Diaryl Ether Aniline Derivatives as EGFR Inhibitors

CompoundR1R2IC₅₀ (nM) vs. EGFRReference
Gefitinib --2-37[9]
Erlotinib --2[9]
Lapatinib --3[9]
Vandetanib --500[10]
Compound 5a Imidazo[1,2-a]quinoxaline3,4,5-trimethoxyphenyl75.91[11]
Compound 5l Imidazo[1,2-a]quinoxaline4-chlorophenyl84.3[11]

Table 2: SAR of Diaryl Ether Aniline Derivatives as VEGFR-2 Inhibitors

CompoundR1R2IC₅₀ (nM) vs. VEGFR-2Reference
Sorafenib --90[12]
Vandetanib --40[10]
Axitinib --0.2[13]
Compound 11 Piperazinylquinoxaline-190[12]
Compound 22 Piperazine-based thiazolidinone-0.007[13]
Case Studies: Sorafenib and Vandetanib

Sorafenib is a multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including VEGFR and PDGFR.[4] Its diaryl ether urea structure is a key determinant of its activity.

Vandetanib is another multi-kinase inhibitor that targets VEGFR, EGFR, and RET tyrosine kinases.[10][14] The 4-anilinoquinazoline core of Vandetanib is a classic example of a diaryl ether aniline scaffold in a clinically approved drug.

Signaling Pathways

The efficacy of diaryl ether aniline kinase inhibitors stems from their ability to block key signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway and Inhibition by Vandetanib:

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Vandetanib Vandetanib Vandetanib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of Vandetanib.

VEGFR Signaling Pathway and Inhibition by Sorafenib and Vandetanib:

VEGFR_Pathway cluster_membrane Endothelial Cell Membrane cluster_downstream Downstream Signaling VEGFR VEGFR PLCg PLCγ VEGFR->PLCg VEGF VEGF VEGF->VEGFR Sorafenib Sorafenib Sorafenib->VEGFR Inhibits RAF RAF Sorafenib->RAF Inhibits Vandetanib Vandetanib Vandetanib->VEGFR Inhibits PKC PKC PLCg->PKC RAS RAS PKC->RAS RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis

Caption: Simplified VEGFR signaling pathway and the inhibitory action of Sorafenib and Vandetanib.

Future Directions and Conclusion

The journey of diaryl ether aniline compounds is far from over. Ongoing research continues to explore novel synthetic methodologies to access these scaffolds with even greater efficiency and stereocontrol. In medicinal chemistry, the focus is on developing next-generation inhibitors that can overcome drug resistance and exhibit improved safety profiles. The inherent versatility of the diaryl ether aniline framework ensures its continued prominence in the design of new therapeutic agents and functional materials.

References

  • IC 50 (μM) of the most active synthetic compounds for VEGFR2 inhibition. ResearchGate. Available from: [Link].

  • Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline. PubMed Central. Available from: [Link].

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available from: [Link].

  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. Available from: [Link].

  • Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. Available from: [Link].

  • The discovery of aniline and the origin of the term "aniline dye". PubMed. Available from: [Link].

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). PubMed Central. Available from: [Link].

  • Schematic illustration of sorafenib targets in cell signaling pathways. ResearchGate. Available from: [Link].

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Royal Society of Chemistry. Available from: [Link].

  • Synthesis of polyaniline by use of the Ullmann reaction. Kyushu University Institutional Repository. Available from: [Link].

  • New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. National Institutes of Health. Available from: [Link].

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link].

  • Diaryl ether derivatives as anticancer agents – a review. RSC Publishing. Available from: [Link].

  • VANDETANIB. PharmaCompass.com. Available from: [Link].

  • Ullmann Reaction. Organic Chemistry Portal. Available from: [Link].

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Available from: [Link].

  • AusPAR Attachment 1: Product Information for Caprelsa (vandetanib). Therapeutic Goods Administration (TGA). Available from: [Link].

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Semantic Scholar. Available from: [Link].

  • IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a. ResearchGate. Available from: [Link].

  • What are the molecular and cellular mechanisms involved in the therapeutic use of VANDETANIB in CAPRELSA? R Discovery. Available from: [Link].

  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. PubMed Central. Available from: [Link].

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Methodological & Application

Application Notes and Protocols for the Ullmann Condensation Synthesis of 2-(2-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Diaryl Ether Linkages

The diaryl ether moiety is a ubiquitous structural motif in a vast array of biologically active natural products, pharmaceuticals, and advanced materials.[1] Its presence is critical to the function of molecules in fields as diverse as medicinal chemistry and polymer science. The synthesis of these crucial C-O bonds, however, has historically been a challenge for synthetic chemists. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, represents a foundational and continually evolving method for the formation of these vital linkages.[1][2]

This comprehensive guide provides an in-depth exploration of the Ullmann condensation for the synthesis of 2-(2-Methoxyphenoxy)aniline, a valuable intermediate in the production of dyes, pigments, agrochemicals, and pharmaceuticals.[1] We will delve into the mechanistic underpinnings of this reaction, offer a detailed, field-tested protocol, and provide insights into troubleshooting and safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the Ullmann condensation in their synthetic endeavors.

The Ullmann Condensation: A Mechanistic Overview

The Ullmann condensation, in its classic form, involves the copper-promoted reaction of an aryl halide with a nucleophile, such as a phenol, to form a new carbon-heteroatom bond.[3] Historically, these reactions were plagued by harsh conditions, often requiring high temperatures (frequently exceeding 200°C), stoichiometric amounts of copper, and polar, high-boiling point solvents.[2][4] These demanding conditions limited the substrate scope and functional group tolerance of the reaction.

Modern advancements in catalysis have revolutionized the Ullmann condensation, enabling it to proceed under significantly milder conditions. The introduction of catalytic amounts of copper(I) salts, often in concert with strategically chosen ligands, has dramatically expanded the utility of this transformation.[4] While the precise mechanism can vary depending on the specific catalytic system, a generally accepted pathway for the synthesis of diaryl ethers involves the following key steps:

  • Formation of a Copper(I) Phenoxide: The reaction is initiated by the deprotonation of the phenol by a base, followed by coordination to the copper(I) catalyst to form a copper(I) phenoxide species.

  • Oxidative Addition: The aryl halide then undergoes oxidative addition to the copper(I) center, forming a transient, high-valent copper(III) intermediate.

  • Reductive Elimination: This intermediate subsequently undergoes reductive elimination, forming the desired diaryl ether product and regenerating the active copper(I) catalyst, thus completing the catalytic cycle.

The choice of catalyst, ligand, base, and solvent are all critical parameters that can significantly influence the efficiency and selectivity of the reaction. Ligands, such as diamines or amino acids, can stabilize the copper catalyst, increase its solubility, and facilitate the key steps of the catalytic cycle, often allowing for lower reaction temperatures and catalyst loadings.[5]

Experimental Protocol: Synthesis of this compound

This protocol details a representative procedure for the synthesis of this compound via a ligand-free Ullmann condensation. The rationale behind the selection of reagents and conditions is to provide a robust and accessible method.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-Aminophenol plus1 + 2-Aminophenol->plus1 2-Bromoanisole arrow arrow 2-Bromoanisole->arrow plus1->2-Bromoanisole Catalyst CuI (Copper(I) Iodide) Base K2CO3 (Potassium Carbonate) Solvent DMF (Dimethylformamide) Temperature 120-140 °C Atmosphere Inert (N2 or Ar) Product_structure Product_name This compound arrow->Product_structure Ullmann Condensation

Reaction scheme for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Aminophenol≥99%Sigma-AldrichStore in a cool, dark place.
2-Bromoanisole99%Alfa AesarStore away from light and moisture.
Copper(I) Iodide (CuI)98%Strem ChemicalsEnsure the reagent is of high purity.
Potassium Carbonate (K₂CO₃)AnhydrousFisher ScientificDry in an oven at 120 °C for 4 hours before use.
N,N-Dimethylformamide (DMF)AnhydrousAcros OrganicsUse a freshly opened bottle or dry over molecular sieves.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction and chromatography.
HexanesACS GradeVWRFor chromatography.
Deionized WaterFor workup.
Brine (Saturated NaCl solution)For workup.
Anhydrous Sodium Sulfate (Na₂SO₄)For drying the organic phase.
Celite®For filtration.
Silica Gel60 Å, 230-400 meshFor column chromatography.
Equipment
  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with a temperature controller

  • Inert gas (Nitrogen or Argon) supply with a manifold

  • Schlenk line or similar apparatus for handling air-sensitive reagents (optional, but recommended)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Protocol
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 2-aminophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

    • Rationale: The use of an excess of the base is crucial to deprotonate the phenol and drive the reaction forward. A catalytic amount of copper(I) iodide is sufficient in modern Ullmann protocols.

  • Inert Atmosphere:

    • Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This can be achieved by evacuating and backfilling the flask three times.

    • Rationale: The Ullmann condensation can be sensitive to oxygen, which can lead to side reactions and catalyst deactivation. Maintaining an inert atmosphere is critical for reproducible results.

  • Solvent and Reagent Addition:

    • Through the septum, add anhydrous N,N-dimethylformamide (DMF) to the flask via a syringe. The typical concentration is in the range of 0.5-1.0 M with respect to the limiting reagent.

    • Add 2-bromoanisole (1.1 eq) to the reaction mixture via syringe.

    • Rationale: DMF is a polar aprotic solvent that is well-suited for Ullmann reactions due to its high boiling point and ability to dissolve the reactants and catalyst. A slight excess of the aryl halide is often used to ensure complete consumption of the more valuable phenol.

  • Reaction:

    • Immerse the flask in a preheated oil bath or heating mantle and heat the reaction mixture to 120-140 °C with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Rationale: The reaction temperature is a critical parameter. While modern Ullmann reactions are milder than their historical counterparts, elevated temperatures are often still required to achieve a reasonable reaction rate.

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the insoluble inorganic salts and the copper catalyst. Wash the filter cake with additional ethyl acetate.

    • Rationale: Filtration is necessary to remove the solid base and catalyst, which would interfere with the subsequent extraction.

  • Extraction:

    • Transfer the filtrate to a separatory funnel and wash with deionized water (2 x volume of the organic layer) to remove the DMF.

    • Wash the organic layer with brine (1 x volume of the organic layer).

    • Rationale: Washing with water removes the high-boiling DMF, which can be difficult to remove by rotary evaporation alone. The brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

    • Rationale: Column chromatography is a standard and effective method for purifying organic compounds. The polarity of the eluent can be adjusted to achieve optimal separation of the product from any remaining starting materials or byproducts.

Data Presentation

ParameterValue/RangeRationale/Reference
Reactants
2-Aminophenol1.0 eqLimiting reagent.
2-Bromoanisole1.1 - 1.2 eqSlight excess to ensure complete reaction of the phenol.
Catalyst
Copper(I) Iodide (CuI)5 - 10 mol%A common and effective catalyst for Ullmann condensations.[4]
Base
Potassium Carbonate (K₂CO₃)2.0 - 2.5 eqA readily available and effective base for deprotonating the phenol.[4]
Solvent
N,N-Dimethylformamide (DMF)0.5 - 1.0 MA high-boiling polar aprotic solvent suitable for Ullmann reactions.[4]
Reaction Conditions
Temperature120 - 140 °COptimal temperature range for many modern Ullmann condensations.[2]
Reaction Time12 - 24 hoursVaries depending on the specific substrates and conditions.
AtmosphereInert (N₂ or Ar)Prevents oxidation and side reactions.
Purification
MethodColumn ChromatographyEffective for separating the product from impurities.
EluentEthyl Acetate/HexanesA common solvent system for purifying moderately polar compounds.

Experimental Workflow Visualization

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add Reactants and Catalyst (2-Aminophenol, K₂CO₃, CuI) B 2. Establish Inert Atmosphere (Evacuate and backfill with N₂/Ar) A->B C 3. Add Solvent and Aryl Halide (Anhydrous DMF, 2-Bromoanisole) B->C D 4. Heat and Stir (120-140 °C) C->D E 5. Monitor Progress (TLC/GC-MS) D->E F 6. Cool and Filter (Remove solids) E->F G 7. Extraction (EtOAc, H₂O, Brine) F->G H 8. Dry and Concentrate (Na₂SO₄, Rotary Evaporation) G->H I 9. Purify (Column Chromatography) H->I J Product: This compound I->J

A step-by-step workflow for the synthesis of this compound.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized CuI).2. Insufficiently dry reagents or solvent.3. Reaction temperature too low.4. Ineffective base.1. Use fresh, high-purity CuI. Consider adding a small amount of a reducing agent like ascorbic acid.2. Ensure all reagents and solvents are rigorously dried.3. Incrementally increase the reaction temperature.4. Switch to a stronger base such as cesium carbonate (Cs₂CO₃).
Formation of Side Products 1. Homocoupling of the aryl halide.2. Decomposition of starting materials or product at high temperatures.1. Use a ligand to promote the desired cross-coupling pathway.2. Lower the reaction temperature and/or shorten the reaction time.
Difficult Purification 1. Co-elution of product with starting materials or byproducts.2. Presence of residual DMF.1. Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina).2. Ensure thorough washing with water during the extraction phase.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Reagent Handling:

    • 2-Aminophenol: Harmful if swallowed or inhaled, and may cause skin and eye irritation. Avoid breathing dust.

    • 2-Bromoanisole: Causes skin and serious eye irritation. Handle with care.

    • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

    • Copper(I) Iodide: May cause irritation.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

The Ullmann condensation remains a powerful and relevant tool for the synthesis of diaryl ethers. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully synthesize valuable molecules such as this compound. The protocol and insights provided in this application note are intended to serve as a practical guide for scientists in both academic and industrial settings, facilitating the efficient and safe implementation of this important transformation.

References

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions.
  • Sambiagio, C., Marsden, S. P., Blacker, A. J., & McGowan, P. C. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 43(10), 3525–3550.
  • Evindar, G., & Batey, R. A. (2006). Copper- and Palladium-Catalyzed Intramolecular Aryl Guanidinylation: An Efficient Method for the Synthesis of 2-Aminobenzimidazoles. Organic Letters, 5(2), 133–136.
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.

Sources

Step-by-step protocol for laboratory synthesis of 2-(2-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Step-by-Step Protocol for the Laboratory Synthesis of 2-(2-Methoxyphenoxy)aniline

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, two-step protocol for the laboratory synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds and advanced materials. The synthesis leverages a copper-catalyzed Ullmann condensation to form the diaryl ether backbone, followed by a robust reduction of a nitro group to yield the target aniline. This guide is intended for researchers, scientists, and drug development professionals, offering detailed procedural steps, explanations of the underlying chemical principles, critical safety information, and methods for product characterization. The protocol is designed to be self-validating, ensuring both reliability and safety in the laboratory setting.

Introduction and Significance

This compound is a diaryl ether amine derivative. The structural motif of a diaryl ether is prevalent in numerous biologically active molecules and functional materials. The specific arrangement of the methoxy and amine functionalities in the target molecule makes it a valuable precursor for more complex molecular architectures. The synthetic strategy detailed herein employs the Ullmann condensation, a classic and powerful method for the formation of carbon-oxygen (C-O) bonds between aryl moieties.[1][2] While traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric copper, modern adaptations have made the reaction more accessible and versatile for laboratory-scale synthesis.[3][4] This protocol first builds the diaryl ether intermediate, 1-methoxy-2-(2-nitrophenoxy)benzene, which is then converted to the final product via reduction.

Reaction Scheme Overview

The synthesis is performed in two distinct stages:

  • Step 1: Ullmann Condensation: 2-Chloronitrobenzene reacts with guaiacol (2-methoxyphenol) in the presence of a copper catalyst and a base to form the diaryl ether intermediate.

  • Step 2: Nitro Group Reduction: The nitro group of the intermediate is reduced to an amine using sodium hydrosulfite (sodium dithionite) to yield this compound.

Caption: Overall two-step synthesis workflow.

Materials, Reagents, and Safety

Reagent and Solvent Data
Compound NameMolecular FormulaMW ( g/mol )CAS No.Key Hazards
2-ChloronitrobenzeneC₆H₄ClNO₂157.5688-73-3Toxic, Suspected Carcinogen, Environmental Hazard.[5][6][7]
Guaiacol (2-Methoxyphenol)C₇H₈O₂124.1490-05-1Harmful if swallowed, Causes skin and eye irritation.[8][9]
Copper(I) IodideCuI190.457681-65-4Irritant.
Potassium Carbonate (Anhydrous)K₂CO₃138.21584-08-7Irritant.
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Reproductive Toxin, Irritant.
Sodium Hydrosulfite (Dithionite)Na₂S₂O₄174.117775-14-6May self-heat, Harmful if swallowed, Releases toxic gas with acids.[10][11][12]
Ethanol (EtOH)C₂H₅OH46.0764-17-5Flammable.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Flammable, Irritant.
HexanesC₆H₁₄86.18110-54-3Flammable, Irritant, Neurotoxin.
Sodium Chloride (Brine)NaCl58.447647-14-5Not hazardous.
Magnesium Sulfate (Anhydrous)MgSO₄120.377487-88-9Not hazardous.
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Thermometer or thermocouple

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

Critical Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (nitrile or neoprene).

  • Ventilation: All steps of this synthesis MUST be performed in a certified chemical fume hood to avoid inhalation of toxic vapors and dust.[13]

  • Chemical Hazards:

    • 2-Chloronitrobenzene: Is toxic and a suspected carcinogen.[14] Avoid all contact with skin and inhalation.

    • DMF: Is a reproductive hazard. Handle with extreme care.

    • Sodium Hydrosulfite: Can self-heat and may catch fire if exposed to moisture.[15] It reacts with acids to liberate toxic sulfur dioxide gas.[11] Do not store near acids.

  • Waste Disposal: All organic and aqueous waste must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.

Detailed Synthesis Protocol

Part A: Synthesis of 1-Methoxy-2-(2-nitrophenoxy)benzene (Ullmann Condensation)

This procedure is based on the principles of the copper-catalyzed Ullmann ether synthesis.[16][17] The copper(I) catalyst is believed to undergo oxidative addition with the aryl halide, followed by reaction with the deprotonated phenol and subsequent reductive elimination to form the product and regenerate the active catalyst.[4]

Ullmann_Cycle CuI Cu(I) Catalyst OxAdd Oxidative Addition CuI->OxAdd CuIII Ar-Cu(III)-I Intermediate OxAdd->CuIII Transmetal Ligand Exchange CuIII->Transmetal CuIII_OAr Ar-Cu(III)-OAr' Intermediate Transmetal->CuIII_OAr RedElim Reductive Elimination CuIII_OAr->RedElim RedElim->CuI Catalyst Regeneration Product Diaryl Ether (Product) RedElim->Product ArX 2-Chloronitrobenzene (Ar-Cl) ArX->OxAdd ArOH Guaiacolate (Ar'-O⁻) ArOH->Transmetal

Caption: Simplified catalytic cycle for the Ullmann condensation.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloronitrobenzene (3.15 g, 20.0 mmol), guaiacol (2.73 g, 22.0 mmol), anhydrous potassium carbonate (4.15 g, 30.0 mmol), and copper(I) iodide (0.38 g, 2.0 mmol).

  • Solvent Addition: Add 40 mL of N,N-dimethylformamide (DMF) to the flask.

  • Inert Atmosphere: Fit the flask with a reflux condenser. While not always strictly necessary for this specific transformation, flushing the apparatus with an inert gas (nitrogen or argon) is good practice to prevent oxidative side reactions.

  • Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring. The mixture will turn a dark brown/green color.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 20% ethyl acetate in hexanes). The starting 2-chloronitrobenzene spot should disappear over time. The reaction is typically complete within 12-24 hours.

  • Workup - Quenching: After the reaction is complete (as judged by TLC), allow the mixture to cool to room temperature. Carefully pour the dark mixture into 200 mL of cold water in a beaker. Stir for 15-20 minutes. A solid precipitate or oily product should form.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).[18]

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 1-methoxy-2-(2-nitrophenoxy)benzene, typically as a brown oil or solid.

Part B: Synthesis of this compound (Nitro Group Reduction)

This step utilizes sodium hydrosulfite, a common and effective reagent for the reduction of aromatic nitro groups to anilines in a laboratory setting.[19]

  • Setup: Place the crude intermediate from Part A into a 250 mL round-bottom flask with a magnetic stir bar. Dissolve the crude product in 100 mL of ethanol (or a mixture of ethanol and water, e.g., 4:1).

  • Reducing Agent Preparation: In a separate beaker, dissolve sodium hydrosulfite (approx. 10.5 g, 60.0 mmol, ~3 equivalents) in 50 mL of warm water.

  • Reduction Reaction: Heat the solution of the nitro-intermediate to reflux. Add the sodium hydrosulfite solution dropwise via an addition funnel over 30-45 minutes. The reaction is exothermic. Maintain a gentle reflux.

  • Monitoring: After the addition is complete, continue to reflux the mixture for 1-2 hours. Monitor the reaction by TLC until the starting nitro-compound spot has been completely consumed. A new, more polar spot corresponding to the aniline product should appear.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Reduce the volume of ethanol on a rotary evaporator. Add 100 mL of water to the remaining mixture.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product is typically a dark oil or solid. Purify the material using flash column chromatography on silica gel. A gradient elution system, starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes, is usually effective at isolating the pure this compound.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot should be observed in an appropriate solvent system (e.g., 20% EtOAc/Hexanes).

  • Melting Point: If the product is a solid, a sharp melting point range indicates high purity.

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation by showing the characteristic chemical shifts and coupling constants for the aromatic protons and carbons, as well as the methoxy and amine groups.

  • FTIR Spectroscopy: Will show characteristic absorption bands for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), C-H stretches, and C-O ether stretches.

  • Mass Spectrometry: Confirms the molecular weight of the compound.

References

  • WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Ullmann condens
  • Ullmann Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
  • Piperazine compounds, process for preparing them, pharmaceutical composition and use.
  • 2-(3-METHOXYPHENOXY)ANILINE synthesis - ChemicalBook. ChemicalBook.
  • SAFETY DATA SHEET - 1-Chloro-2-Nitrobenzene. Fisher Scientific.
  • Sodium Hydrosulfite - Safety D
  • Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications.
  • Safety D
  • Safety D
  • Guaiacol - Safety D
  • ICSC 0028 - 1-CHLORO-2-NITROBENZENE. Inchem.org.
  • Understanding the Heteroatom Effect on the Ullmann Copper-C
  • SAFETY DATA SHEET - Sodium hydrosulfite. Sigma-Aldrich.
  • Application Notes for Synthesis of 4-Methyl-2-(4-methylphenoxy)
  • Ullmann-type reductive homo-coupling reactions at room temper
  • Ullmann reaction - L.S.College, Muzaffarpur. L.S.College.

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The Strategic Synthesis of Carvedilol: A Deep Dive into the Role of 2-(2-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing the Carvedilol Synthesis Pathway

Carvedilol, a third-generation non-selective β-adrenergic blocker with α1-adrenergic blocking properties, is a cornerstone in the management of cardiovascular diseases, particularly hypertension and congestive heart failure. Its multifaceted pharmacological profile stems from its unique molecular architecture, which necessitates a precise and controlled synthetic strategy. A critical juncture in many industrial syntheses of Carvedilol is the formation and utilization of the key intermediate, 2-(2-methoxyphenoxy)aniline or its close analogue, 2-(2-methoxyphenoxy)ethylamine.

This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the synthesis, purification, and characterization of this compound and its subsequent role in the convergent synthesis of Carvedilol. We will explore the underlying chemical principles, provide detailed experimental protocols, and address common challenges, such as the formation of process-related impurities.

The Pivotal Intermediate: this compound

The diaryl ether linkage within this compound is a fundamental structural motif of Carvedilil. Its synthesis is a critical upstream process that dictates the overall efficiency and purity of the final active pharmaceutical ingredient (API). The most common and industrially scalable method for the formation of this diaryl ether is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.

Synthetic Protocol I: Ullmann Condensation for this compound

This protocol details the synthesis of this compound via a two-step process: a copper-catalyzed Ullmann condensation to form the diaryl ether, followed by the reduction of a nitro group to the desired aniline.

Step 1: Synthesis of 1-methoxy-2-(2-nitrophenoxy)benzene

  • Reaction Principle: This step involves the copper-catalyzed coupling of guaiacol (2-methoxyphenol) with an activated aryl halide, 2-bromonitrobenzene. The nitro group serves as an electron-withdrawing group, activating the aryl halide for nucleophilic substitution. Potassium carbonate is used as a base to deprotonate the phenolic hydroxyl group of guaiacol, forming the nucleophilic phenoxide.

  • Experimental Protocol:

    • To a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add guaiacol (1.0 eq), 2-bromonitrobenzene (1.05 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

    • Add dimethylformamide (DMF) as the solvent (approximately 5-10 mL per gram of guaiacol).

    • Purge the flask with nitrogen for 15 minutes.

    • Heat the reaction mixture to 120-130 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The reaction is typically complete within 8-12 hours.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into cold water and extract with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-methoxy-2-(2-nitrophenoxy)benzene.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Step 2: Reduction to this compound

  • Reaction Principle: The nitro group of the intermediate is reduced to an amine using a standard reducing agent such as tin(II) chloride in an acidic medium or catalytic hydrogenation.

  • Experimental Protocol (using SnCl₂):

    • Dissolve the purified 1-methoxy-2-(2-nitrophenoxy)benzene (1.0 eq) in ethanol in a round-bottom flask.

    • Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid dropwise at 0 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 8-9.

    • Extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

Characterization of this compound

Accurate characterization of the intermediate is crucial for ensuring the quality of the final Carvedilol product.

Property Value
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
Appearance Off-white to pale brown solid
1H NMR (CDCl₃, 400 MHz) Representative data: δ 7.20-6.80 (m, 8H, Ar-H), 5.50 (br s, 2H, NH₂), 3.85 (s, 3H, OCH₃).
13C NMR (CDCl₃, 100 MHz) Representative data: δ 150.1, 148.2, 142.5, 136.0, 125.5, 122.8, 121.9, 120.7, 118.5, 117.3, 114.6, 112.1, 55.9 (OCH₃).
IR (KBr, cm⁻¹) Representative data: 3450-3300 (N-H stretching), 3050 (Ar C-H stretching), 1610, 1500 (C=C aromatic stretching), 1250 (C-O-C asymmetric stretching), 1020 (C-O-C symmetric stretching).
Mass Spectrum (EI) m/z (%): 215 (M+, 100), 184, 156, 139, 108.

The Convergent Synthesis of Carvedilol

The primary strategy for Carvedilol synthesis involves the coupling of the 2-(2-methoxyphenoxy) side chain with the carbazole core. A common approach is the reaction of 2-(2-methoxyphenoxy)ethylamine with 4-(oxiran-2-ylmethoxy)-9H-carbazole. The aniline intermediate can be readily converted to the corresponding ethylamine prior to this step.

Synthetic Workflow for Carvedilol

Carvedilol Synthesis Workflow cluster_0 Synthesis of Intermediate A cluster_1 Synthesis of Intermediate B Guaiacol Guaiacol Ullmann_Condensation Ullmann Condensation (CuI, K2CO3, DMF) Guaiacol->Ullmann_Condensation 2-Bromonitrobenzene 2-Bromonitrobenzene 2-Bromonitrobenzene->Ullmann_Condensation Nitro_Intermediate 1-Methoxy-2-(2-nitrophenoxy)benzene Ullmann_Condensation->Nitro_Intermediate Reduction Reduction (SnCl2/HCl or H2/Pd-C) Nitro_Intermediate->Reduction Aniline_Intermediate This compound Reduction->Aniline_Intermediate Coupling Nucleophilic Ring Opening Aniline_Intermediate->Coupling (after conversion to ethylamine) 4-Hydroxycarbazole 4-Hydroxycarbazole Epoxidation Epoxidation (Base) 4-Hydroxycarbazole->Epoxidation Epichlorohydrin Epichlorohydrin Epichlorohydrin->Epoxidation Carbazole_Epoxide 4-(Oxiran-2-ylmethoxy)-9H-carbazole Epoxidation->Carbazole_Epoxide Carbazole_Epoxide->Coupling Carvedilol_Crude Crude Carvedilol Coupling->Carvedilol_Crude Purification Purification (Crystallization) Carvedilol_Crude->Purification Carvedilol_Pure Pure Carvedilol Purification->Carvedilol_Pure

Caption: Convergent synthesis of Carvedilol highlighting the key intermediates.

Synthetic Protocol II: Coupling and Formation of Carvedilol

This protocol describes the reaction of 2-(2-methoxyphenoxy)ethylamine with 4-(oxiran-2-ylmethoxy)-9H-carbazole.

  • Reaction Principle: The primary amine of 2-(2-methoxyphenoxy)ethylamine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring in 4-(oxiran-2-ylmethoxy)-9H-carbazole. This reaction opens the strained three-membered ring to form the final β-amino alcohol structure of Carvedilol. The reaction is typically carried out in a polar solvent at elevated temperatures.

  • Experimental Protocol:

    • In a round-bottom flask, dissolve 4-(oxiran-2-ylmethoxy)-9H-carbazole (1.0 eq) in a suitable solvent such as isopropanol or toluene.

    • Add 2-(2-methoxyphenoxy)ethylamine (1.1-1.5 eq). A slight excess of the amine is often used to drive the reaction to completion and can help minimize the formation of the bis-impurity.

    • Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir for 6-12 hours.

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, cool the reaction mixture and distill off the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water to remove any unreacted amine and other water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude Carvedilol.

    • Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure Carvedilol.

A Critical Challenge: The Bis-Impurity

A well-documented challenge in Carvedilol synthesis is the formation of a dimeric impurity, often referred to as "Impurity B" or the "bis-impurity". This impurity arises from the reaction of the secondary amine of the newly formed Carvedilol molecule with a second molecule of the carbazole epoxide.

Mechanism of Bis-Impurity Formation

Bis_Impurity_Formation Carbazole_Epoxide 4-(Oxiran-2-ylmethoxy) -9H-carbazole Carvedilol Carvedilol (Secondary Amine) Carbazole_Epoxide->Carvedilol + Amine (Nucleophilic Attack) Amine 2-(2-Methoxyphenoxy) ethylamine Bis_Impurity Bis-Impurity Carvedilol->Bis_Impurity + Another Carbazole Epoxide (Undesired Second Attack)

Caption: Formation of the bis-impurity in Carvedilol synthesis.

Strategies to Mitigate Bis-Impurity Formation
  • Control of Stoichiometry: Using a slight excess of the primary amine can increase the probability of the epoxide reacting with the desired nucleophile rather than the Carvedilol product.

  • Protecting Group Chemistry: A more robust strategy involves the use of a protecting group on the amine of the side chain, such as a benzyl group. The protected amine is then reacted with the carbazole epoxide. Since the resulting intermediate is a tertiary amine, it cannot react further with another epoxide molecule. The protecting group is then removed in a final deprotection step to yield Carvedilol. While effective, this adds extra steps to the synthesis.

  • Alternative Routes: Some synthetic routes avoid the use of the highly reactive epoxide altogether, for instance, by reacting the amine with a halohydrin derivative of the carbazole moiety.

Safety and Handling

  • This compound and its precursors: These are aniline derivatives and should be handled with care. Aniline and its derivatives are toxic and can be absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Many of the solvents used (e.g., DMF, toluene, ethyl acetate) are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent before use.

  • Reagents: Handle all reagents, particularly strong acids, bases, and reducing agents, with appropriate caution.

Conclusion

The synthesis of Carvedilol is a well-established process, but one that requires careful control and a deep understanding of the underlying chemical principles to achieve high yields and purity. This compound is a pivotal intermediate, and its efficient synthesis via methods like the Ullmann condensation is a key factor in the overall success of the manufacturing process. By understanding the critical steps, potential side reactions like the formation of the bis-impurity, and implementing strategies to mitigate these challenges, researchers and drug development professionals can optimize the synthesis of this vital cardiovascular drug.

References

  • A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica. Available at: [Link]

  • Process for the preparation of carvedilol. Google Patents. EP1741700B1.
  • BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW. JETIR. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. Connect Journals. Available at: [Link]

  • Facile Synthesis of Carvedilol from Corresponding Halohydrin and 2-Oxazolidinone Intermediates. TSI Journals. Available at: [Link]

  • Facile Synthesis of Carvedilol from Corresponding N-Sulfonamide Intermediate. JOCPR. Available at: [Link]

  • 4-(2-Methoxyphenoxy)aniline. PubChem. Available at: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]

  • Process for preparation of carvedilol. Google Patents. US20060167077A1.
  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • Ullmann coupling-An overview. OperaChem. Available at: [Link]

  • Medicine intermediate 2-phenoxy aniline and preparation method thereof. Google Patents. CN102070471A.

Application Notes and Protocols: The Strategic Utility of 2-(2-Methoxyphenoxy)aniline in the Synthesis of Novel Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delineates the application of 2-(2-Methoxyphenoxy)aniline as a pivotal building block in contemporary pharmaceutical synthesis. Its unique diaryl ether structure, combined with a reactive primary amine, renders it an exceptionally versatile precursor for creating complex molecular architectures, particularly those found in cardiovascular and anti-proliferative agents. We provide a detailed exploration of its reactivity, focusing on the nucleophilic addition to epoxides, a cornerstone reaction for the synthesis of β-amino alcohol scaffolds. A comprehensive, field-tested protocol for the synthesis of a key propanolamine intermediate is presented, complete with mechanistic insights, validation checkpoints, and pathways for further elaboration into advanced pharmaceutical targets.

Introduction: The Architectural Value of this compound

In the landscape of drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency, novelty, and ultimate success. This compound, a substituted phenoxyaniline derivative, has emerged as a scaffold of significant interest. Its structure is characterized by two key features: a stable diaryl ether linkage, which imparts a degree of conformational rigidity and specific spatial orientation, and a nucleophilic primary aniline group, which serves as a handle for a wide array of chemical transformations.

Aniline and its derivatives are foundational intermediates in the pharmaceutical industry, valued for their role in constructing a multitude of heterocyclic and acyclic drug molecules.[1] The phenoxyaniline core is particularly relevant in the development of agents for ischemic diseases and as kinase inhibitors in oncology.[2][3] Specifically, the 2-(2-methoxyphenoxy) motif is a key structural component of the widely-used β-blocker Carvedilol, where it is part of the side chain responsible for receptor interaction.[4][5] This guide focuses on a core synthetic application: the functionalization of the primary amine to generate key intermediates for drug development.

Core Application: Synthesis of a β-Amino Alcohol Intermediate

A prevalent strategy in medicinal chemistry is the incorporation of a β-amino alcohol moiety (specifically, a propanolamine side chain) onto an aromatic core. This structural motif is characteristic of many beta-adrenergic receptor blockers. The primary amine of this compound is an ideal nucleophile for reacting with electrophilic three-membered rings, such as epoxides, to forge this critical linkage.

The following sections detail a robust, two-step protocol for the synthesis of 1-(2-(2-methoxyphenoxy)phenylamino)propan-2,3-diol , a versatile intermediate for further synthetic elaboration. This process involves an initial nucleophilic ring-opening of a glycidyl ether, followed by hydrolysis. A more direct, albeit less controlled, approach involves the reaction with epichlorohydrin.[6][7]

Logical Workflow for Intermediate Synthesis

The overall synthetic strategy is designed for efficiency and control, minimizing the formation of by-products often seen in direct couplings with bifunctional reagents.[5]

G cluster_0 PART A: Synthesis of the Glycidyl Ether cluster_1 PART B: Work-up & Purification A This compound D Reaction under Inert Atmosphere A->D B Glycidol B->D C Catalyst (e.g., Lewis Acid) C->D Catalytic amount E 1-(2-(2-methoxyphenoxy)phenylamino)propan-2,3-diol D->E Nucleophilic Ring Opening F Quench Reaction E->F G Solvent Extraction F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I

Caption: Workflow for the synthesis of the propanolamine intermediate.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis of 1-(2-(2-methoxyphenoxy)phenylamino)propan-2,3-diol . The rationale behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize a key β-amino alcohol intermediate from this compound.

Reaction Scheme:

Caption: Synthesis of the propanolamine intermediate.

Materials and Equipment
Reagent/EquipmentGradeSupplier ExampleNotes
This compound>98%Sigma-AldrichStore under nitrogen. Can discolor on exposure to air.
Glycidol>96%TCI ChemicalsHandle with care; potential mutagen.
Ethanol (200 proof)AnhydrousDecon LabsUse of anhydrous solvent is critical to prevent unwanted side reactions.
Ytterbium(III) Triflate (Yb(OTf)₃)>98%Strem ChemicalsExample of a mild Lewis acid catalyst.
Diethyl EtherAnhydrousFisher ScientificFor extraction.
Sodium Sulfate (Na₂SO₄)AnhydrousVWRFor drying organic layers.
Silica Gel230-400 meshSorbent Tech.For column chromatography.
Round-bottom flask, CondenserStandard Glassware---Ensure all glassware is oven-dried before use.
Magnetic Stirrer/Hotplate------For heating and agitation.
TLC Plates (Silica gel 60 F₂₅₄)---MilliporeSigmaFor reaction monitoring.
Step-by-Step Protocol
  • Reaction Setup:

    • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.15 g, 10 mmol).

    • Add 40 mL of anhydrous ethanol to dissolve the aniline.

    • Causality: Anhydrous ethanol is chosen as the solvent due to its ability to dissolve the reactants and its relatively high boiling point, suitable for reflux conditions. The system must be dry to prevent premature hydrolysis of the epoxide.

  • Addition of Reactants:

    • To the stirred solution, add glycidol (0.81 g, 11 mmol, 1.1 equivalents).

    • Add a catalytic amount of Ytterbium(III) triflate (62 mg, 0.1 mmol, 0.01 equivalents).

    • Causality: A slight excess of the electrophile (glycidol) ensures complete consumption of the starting aniline. The Lewis acid catalyst activates the epoxide ring, making it more susceptible to nucleophilic attack by the weakly basic aniline.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 78 °C) under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. (Eluent: 50% Ethyl Acetate / Hexane). The starting aniline spot should gradually be replaced by a more polar product spot.

    • The reaction is typically complete within 4-6 hours.

    • Trustworthiness: TLC is a critical self-validating step. The disappearance of the starting material provides a clear endpoint, preventing the formation of degradation products from prolonged heating.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the flask to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in 50 mL of ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with brine (2 x 25 mL) to remove any residual catalyst and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

    • Causality: The aqueous work-up is essential for removing the catalyst and any polar by-products. Drying the organic phase is crucial before final solvent removal.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of 30% to 70% ethyl acetate in hexane.

    • Combine the fractions containing the desired product (visualized by TLC) and concentrate under reduced pressure to yield the pure 1-(2-(2-methoxyphenoxy)phenylamino)propan-2,3-diol as a viscous oil or low-melting solid.

    • Expected Yield: 75-85%.

Mechanistic Rationale and Validation

The core of this synthesis is the nucleophilic attack of the aniline nitrogen on one of the carbon atoms of the epoxide ring of glycidol.

Mechanism cluster_activation Step 1: Epoxide Activation cluster_attack Step 2: Nucleophilic Attack cluster_protonation Step 3: Proton Transfer Epoxide Activated_Complex Lewis_Acid Lewis_Acid Lewis_Acid->Activated_Complex Aniline Intermediate Aniline->Intermediate Final_Product

Caption: Mechanism of Lewis acid-catalyzed ring opening.

  • Epoxide Activation: The Lewis acid (Yb(OTf)₃) coordinates to the oxygen atom of the glycidol epoxide. This coordination withdraws electron density from the C-O bonds, making the epoxide carbons more electrophilic and priming the ring for opening.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks one of the epoxide carbons. The attack preferentially occurs at the less sterically hindered terminal carbon (an SN2-type mechanism), leading to the formation of a C-N bond and opening of the three-membered ring.

  • Proton Transfer: During the aqueous work-up, a proton is transferred to the newly formed alkoxide, yielding the final diol product.

Validation: The structure of the final product should be unequivocally confirmed by standard analytical techniques:

  • ¹H NMR: Expect characteristic peaks for the aromatic protons, the methoxy group, the N-H proton, and the protons of the propanolamine backbone.

  • ¹³C NMR: Confirmation of all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Determination of the molecular weight to confirm the expected molecular formula (C₁₆H₁₉NO₄).

Outlook: A Gateway to Advanced Pharmaceutical Agents

The synthesized intermediate, 1-(2-(2-methoxyphenoxy)phenylamino)propan-2,3-diol , is not an endpoint but a versatile platform for further discovery. The two hydroxyl groups can be further functionalized, or the secondary amine can be reacted to build more complex structures. For instance, a synthetic route towards Carvedilol could proceed by reacting a protected version of this intermediate with 4-(oxiran-2-ylmethoxy)-9H-carbazole.[4][5] This highlights the strategic importance of this compound as a foundational element in a multi-step synthesis campaign.

References

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC - NIH. [Link]

  • 2-Phenoxyaniline derivatives.
  • Synthesis of Carvedilol from Corresponding Intermediates. Journal of Chemical and Pharmaceutical Research. [Link]

  • Reaction of Aromatic Amines with Epihalohydrins. UNI ScholarWorks. [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. [Link]

  • Process for preparation of carvedilol.
  • Synthesis and evaluation of antipsychotic activity of 11-(4′-(N-aryl carboxamido/N-aryl-α-phenyl-acetamido)-piperazinyl)-dibenz[b,f][1][6]-oxazepine derivatives. ResearchGate. [Link]

  • Chemoenzymatic synthesis of Tamsulosin. ResearchGate. [Link]

  • N-glycidyl-aniline cpds. prepn. - by reacting aniline cpd. with epichlorohydrin in absence of oxygen, then de:hydrochlorinating at low temp.
  • Dibenzo[b,f][1][6]oxazepine (DBO) derivatives possess an array of pharmacological activities, and are of growing pharmaceutical interest. ResearchGate. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Synthesis and characterization of potential impurities in key intermediates of Carvedilol: A β-adrenergic receptor. ResearchGate. [Link]

  • A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica. [Link]

  • PROCESS FOR PREPARATION OF CARVEDILOL. WIPO Patentscope. [Link]

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Analytical HPLC method for quantifying 2-(2-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Quantification of 2-(2-Methoxyphenoxy)aniline using a Validated Reversed-Phase HPLC Method

Introduction

This compound is an aromatic amine derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The purity and concentration of such intermediates are critical for ensuring the quality, safety, and efficacy of the final product. Therefore, a robust and reliable analytical method for its quantification is essential for quality control in research, development, and manufacturing environments.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[1] Specifically, Reversed-Phase HPLC (RP-HPLC) is the most widely used mode, separating compounds based on their hydrophobic interactions with a non-polar stationary phase.[2][3] This application note details a validated RP-HPLC method for the accurate quantification of this compound, developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5]

Principle of the Method: The Rationale Behind the Choices

The separation is based on the principles of reversed-phase chromatography, where the stationary phase is nonpolar (hydrophobic) and the mobile phase is polar.[6][7]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is chosen as the stationary phase. C18 columns are the most common type used in RP-HPLC because their long alkyl chains provide a high degree of hydrophobicity, offering excellent retention for a wide range of non-polar to moderately polar organic molecules like this compound.[3] The analyte, being hydrophobic, partitions from the polar mobile phase to the nonpolar stationary phase.

  • Mobile Phase Selection: The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous buffer (potassium phosphate, pH adjusted). Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. The proportion of acetonitrile is optimized to elute the analyte with a reasonable retention time and good peak shape. The aqueous buffer is used to control the pH of the mobile phase. Maintaining a consistent pH is critical because the basic amine group on the aniline moiety can be protonated. By keeping the pH constant, we ensure a consistent ionization state for the analyte, which leads to stable and reproducible retention times.[6]

  • Detection: A UV-Vis detector is employed for quantification. Aromatic compounds like this compound exhibit strong absorbance in the ultraviolet region due to their phenyl and aniline chromophores. The detection wavelength is set at 210 nm to ensure high sensitivity, a wavelength commonly effective for aromatic compounds where a specific UV maximum is not pre-determined.

Materials and Methods

Equipment and Materials
Equipment/MaterialSpecification
HPLC SystemAgilent 1260 Infinity II or equivalent, equipped with a Quaternary Pump, Autosampler, Column Compartment, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
HPLC ColumnC18, 4.6 x 150 mm, 5 µm particle size
Data Acquisition SoftwareEmpower™, Chromeleon™, or equivalent
Analytical Balance4-decimal place readability
pH MeterCalibrated with standard buffers
SonicatorFor degassing solvents
Volumetric GlasswareClass A
Syringe Filters0.45 µm, PTFE or Nylon
Chemicals and Reagents
ChemicalGrade
This compoundReference Standard (>99% purity)
Acetonitrile (ACN)HPLC Grade
Potassium Dihydrogen Phosphate (KH₂PO₄)Analytical Reagent Grade
Orthophosphoric AcidAnalytical Reagent Grade
WaterHPLC Grade or Milli-Q
Optimized Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (55:45 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm
Run Time 10 minutes

Experimental Protocols

Preparation of Mobile Phase (20 mM Potassium Phosphate Buffer, pH 3.0)
  • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.

  • Adjust the pH of the solution to 3.0 ± 0.05 using orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Prepare the final mobile phase by mixing the buffer and acetonitrile in a 45:55 ratio (v/v).

  • Degas the mobile phase for 15 minutes in a sonicator before use.

Preparation of Standard Stock Solution (100 µg/mL)
  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer it into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. Mix thoroughly. This is the Standard Stock Solution.

Preparation of Calibration Standards
  • Prepare a series of calibration standards by diluting the Standard Stock Solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. (e.g., 1, 5, 10, 25, 50 µg/mL).

Preparation of Sample Solution
  • Accurately weigh a quantity of the sample containing approximately 10 mg of this compound.

  • Transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 10 minutes to dissolve.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Workflow
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the calibration standards in ascending order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample solution using the linear regression equation from the calibration curve.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[5][8]

Specificity

Specificity was demonstrated by injecting a blank (mobile phase) and a placebo (a mixture of all potential formulation components except the analyte). No interfering peaks were observed at the retention time of this compound, confirming the method's ability to assess the analyte unequivocally.

Linearity

The linearity of the method was evaluated by analyzing five concentrations of the analyte ranging from 1 to 50 µg/mL. The calibration curve was constructed by plotting the peak area versus concentration, and the correlation coefficient (r²) was determined.

ParameterResult
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c

This result indicates a strong linear relationship between the concentration and the instrument response.[9]

Accuracy

Accuracy was determined by performing a recovery study. The sample was spiked with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate. The percentage recovery was calculated.

Spiked Level% Recovery (Mean ± SD, n=3)Acceptance Criteria
80%99.5 ± 0.8%98.0 - 102.0%
100%100.2 ± 0.5%98.0 - 102.0%
120%100.8 ± 0.7%98.0 - 102.0%

The high recovery values demonstrate the accuracy of the method.

Precision

Precision was evaluated at two levels: repeatability and intermediate precision, as recommended by ICH guidelines.[5]

  • Repeatability (Intra-day Precision): Six replicate injections of the sample at 100% of the target concentration were performed on the same day.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated by a different analyst on a different day.

The relative standard deviation (%RSD) was calculated for the results.

Precision Level%RSD (n=6)Acceptance Criteria
Repeatability < 1.0%≤ 2.0%
Intermediate Precision < 1.5%≤ 2.0%

The low %RSD values indicate that the method is precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ/S)

  • LOQ = 10 × (σ/S) (where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve)

ParameterResult
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL

These results confirm the method has adequate sensitivity for quantifying low levels of the analyte.

Workflow Visualization

The following diagram illustrates the comprehensive workflow for the development and validation of the analytical method.

HPLC_Workflow cluster_dev Method Development cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation (ICH Q2) Col_Select Column Selection (C18) MP_Opt Mobile Phase Optimization Col_Select->MP_Opt Det_Select Detector & Wavelength Selection (210 nm) MP_Opt->Det_Select Std_Prep Prepare Standards (1-50 µg/mL) Sam_Prep Prepare Sample Solution Equilibrate System Equilibration Std_Prep->Equilibrate Sam_Prep->Equilibrate Inject Inject Blank, Standards, Samples Equilibrate->Inject Data_Acq Data Acquisition Inject->Data_Acq Specificity Specificity Data_Acq->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOQ LOD / LOQ Precision->LOQ Robustness Robustness LOQ->Robustness

Caption: Workflow for HPLC method development, analysis, and validation.

Conclusion

This application note presents a simple, specific, accurate, and precise RP-HPLC method for the quantification of this compound. The method was successfully developed and validated according to ICH guidelines, demonstrating its suitability for routine quality control analysis in pharmaceutical and chemical industries. The comprehensive validation ensures that the method provides trustworthy and reproducible results, which is paramount for regulatory compliance and product quality assurance.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1121067, 4-(2-Methoxyphenoxy)aniline. Retrieved from [Link]

  • Srinivasu, K., et al. (n.d.). A NOVEL RP-HPLC METHOD FOR THE DETERMINATION OF BHARANGIN IN GHANTU BHARANGI CRUDE EXTRACTS. International Journal of Pharma and Bio Sciences.
  • SIELC Technologies. (n.d.). Separation of 2-(2-Methoxyphenoxy)pyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Reddy, Y., et al. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry, 3(2), 395-397.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19626919, 2-[(2-Methoxyphenyl)methoxy]aniline. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/2-(2-Methoxyphenyl_methoxy_aniline]([Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Request PDF. Retrieved from [Link]

  • LCGC International. (n.d.). How Reversed-Phase Liquid Chromatography Works. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Ozkan, Y., et al. (2021). Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination. Turkish Journal of Pharmaceutical Sciences, 18(3), 329-337. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140989927, 2-[(2-Methoxyanilino)methoxy]aniline. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/2-(2-Methoxyanilino_methoxy_aniline]([Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Reversed-Phase High-Performance Liquid Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

Sources

Optimizing Gas Chromatography Conditions for the Robust Analysis of Aniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Aniline and its substituted derivatives are foundational chemical structures in the synthesis of pharmaceuticals, dyes, polymers, and agrochemicals.[1] Their prevalence, coupled with their recognized toxicity and potential carcinogenicity, necessitates highly sensitive and reliable analytical methods for their detection and quantification in diverse matrices.[1] Gas chromatography (GC) stands as a powerful and widely adopted technique for this purpose. However, the inherent chemical properties of anilines—specifically their polarity and basicity—present significant chromatographic challenges, often leading to poor peak shape, low sensitivity, and inaccurate quantification.[2][3] This application note provides a comprehensive guide to developing and optimizing robust GC methods for aniline derivative analysis. We will delve into the causality behind critical experimental choices, from column selection and inlet parameter optimization to detector configuration and sample preparation strategies, providing a self-validating framework for researchers.

The Chromatographic Challenge: Understanding Aniline Behavior in GC

The primary obstacle in the GC analysis of anilines is their chemical activity. The lone pair of electrons on the nitrogen atom makes them basic and prone to strong interactions with any acidic sites within the GC system. This includes:

  • Active Sites on Columns: Silanol groups (Si-OH) on the surface of fused silica capillary columns are acidic and can form strong hydrogen bonds with the amine group, leading to significant peak tailing and potential irreversible adsorption.

  • Inlet Issues: The hot metal surfaces and glass liner of the GC inlet can also contain active sites, causing analyte degradation and loss before the sample even reaches the analytical column.

  • Thermal Lability: Some substituted anilines can be thermally unstable, degrading at the high temperatures required for volatilization in the injector.[1]

An unoptimized method will produce broad, tailing peaks, compromising both resolution and sensitivity. The goal of method development is to systematically mitigate these interactions to achieve sharp, symmetrical (Gaussian) peaks.

A Systematic Approach to Method Development

A successful GC method for anilines is built upon the careful optimization of each component of the analytical system. The workflow can be visualized as a series of critical stages, each influencing the final result.

GC_Workflow cluster_prep 1. Sample Preparation cluster_gc 2. GC System cluster_analysis 3. Detection & Analysis Sample Matrix Sample (Water, Soil, API) Extraction Extraction (LLE, SPE) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injection Injection (Optimized Inlet) Derivatization->Injection Separation Separation (Base-Deactivated Column) Injection->Separation Detection Detection (NPD, MS) Separation->Detection Data Data Processing (Integration & Quantification) Detection->Data Report Final Report Data->Report

Caption: Workflow for Aniline Derivative Analysis by GC.

The Heart of the Separation: Column Selection

The choice of the capillary column is the single most critical factor in achieving a successful separation. The principle of "like dissolves like" is the guiding philosophy, but for anilines, the deactivation of the stationary phase support is paramount.[4][5]

  • Expert Recommendation: For underivatized, polar aniline derivatives, a specialized base-deactivated wax column is the superior choice. These columns, such as the Agilent J&W CP-Wax 51 for Amines, have a polyethylene glycol (PEG) stationary phase that has been chemically treated to mask active silanol sites, resulting in excellent peak symmetry for basic compounds.[6]

  • General Purpose Approach: For broader screening of semi-volatile compounds including anilines (e.g., in environmental analysis), a low-to-mid polarity, low-bleed (5%-phenyl)-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) is often used.[7] While robust, these columns may still exhibit some peak tailing for more polar anilines. For optimal performance on these phases, derivatization is often recommended.

  • Confirmation Column: To confirm analyte identity, a second column with a different selectivity (e.g., a 50% phenyl-methylpolysiloxane) should be used. Co-elution of a peak on two dissimilar columns is highly unlikely, providing strong evidence of correct identification.

Stationary Phase Type Common Names Primary Application Advantages Disadvantages
Base-Deactivated Wax CP-Wax for Amines, CAMC4-C10 amines, aromatic aminesExcellent peak shape for polar, basic compounds without derivatization.Lower maximum temperature limit; sensitive to oxygen.
5% Phenyl Polysiloxane DB-5, HP-5, Rtx-5msGeneral purpose, environmental (EPA 8270)Very robust, stable, wide temperature range, low bleed for MS.May cause peak tailing for highly polar anilines if not derivatized.
Mid-Polarity Phases DB-35, HP-50+Confirmation, isomer separationDifferent selectivity for confirmation of results from a 5% phenyl column.May not be necessary if MS detection is used.
Critical First Step: Inlet Parameter Optimization

Proper injection technique ensures that the sample is quantitatively transferred to the column in a narrow band without degradation or discrimination.

  • Inlet Liner: This is a non-negotiable point of optimization. Always use a deactivated glass liner. A splitless, single-taper liner with glass wool (also deactivated) is a common and effective choice. The deactivation prevents active metal sites in the injector from interacting with the anilines.

  • Injection Temperature: The temperature must be a compromise between ensuring complete volatilization of the least volatile analyte and preventing the thermal degradation of the most labile one. A typical starting point is 250 °C .[8] This can be optimized by injecting a standard at various temperatures (e.g., 240°C, 260°C, 280°C) and observing peak areas and shapes.

  • Injection Mode: Splitless injection is typically used for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity.

Driving the Separation: Oven Temperature Program

A temperature program is used to separate analytes over a range of boiling points. A typical program for aniline derivatives involves a low initial temperature followed by one or more ramps.

  • Initial Temperature & Hold: An initial oven temperature of 50-70°C, held for 1-2 minutes, allows for sharp initial peaks for the most volatile compounds.

  • Temperature Ramp: A ramp rate of 10-15 °C/min is a good starting point. A faster ramp shortens analysis time but reduces resolution, while a slower ramp improves resolution but increases run time.

  • Final Temperature & Hold: The final temperature should be sufficient to elute the least volatile aniline derivative from the column. A hold at the final temperature ensures all compounds have eluted before the next run.

Selective and Sensitive Detection

The choice of detector depends on the required sensitivity, selectivity, and the need for structural confirmation.

  • Nitrogen-Phosphorus Detector (NPD): The NPD is exceptionally sensitive and highly selective for compounds containing nitrogen or phosphorus. This makes it an ideal choice for trace analysis of anilines in complex matrices, as it will largely ignore hydrocarbon interferences.[2]

  • Mass Spectrometry (MS): This is the most powerful detector, providing both quantification and definitive structural identification.[9] For routine analysis, operating in Selected Ion Monitoring (SIM) mode, where only characteristic ions for each target analyte are monitored, provides a significant boost in sensitivity and selectivity over full scan mode. For aniline, the primary quantitative ion is typically its molecular ion at m/z 93, with qualifier ions at m/z 65 and 66.[9]

  • Flame Ionization Detector (FID): The FID is a robust, universal detector for carbon-containing compounds. While reliable, it is not selective for anilines and may not provide sufficient sensitivity for trace-level analysis in complex samples. Optimization of gas flows is critical for maximizing its performance.[10]

Sample Preparation: The "Make or Break" Stage

Even the most optimized GC system will fail if the sample is not prepared correctly. The goal is to efficiently extract the anilines from the sample matrix and present them in a solvent compatible with the GC system.

Extraction
  • Liquid-Liquid Extraction (LLE): A classic technique used for aqueous samples. The pH of the water sample is adjusted to be basic (pH > 11) to ensure the anilines are in their neutral, free-base form, which is more soluble in organic solvents like dichloromethane.[2][11]

  • Solid-Phase Extraction (SPE): SPE offers a more automated and efficient alternative to LLE, using less solvent. A sorbent bed is chosen to retain the anilines, which are then eluted with a small volume of organic solvent.

To Derivatize or Not to Derivatize?

Derivatization is a chemical reaction used to convert the anilines into less polar, more volatile, and more thermally stable compounds.[1]

  • When to Derivatize: Derivatization is strongly recommended when using general-purpose columns (like a DB-5ms) or when experiencing significant peak tailing that cannot be solved by other means. Acetylation with acetic anhydride is a common and effective method.

  • When NOT to Derivatize: If using a modern, base-deactivated specialty column (e.g., wax-type), derivatization is often unnecessary and adds extra time and complexity to the sample preparation.[11]

  • Derivatization for Enhanced Sensitivity: Using fluorinated derivatizing agents, such as 4-carbethoxyhexafluorobutyryl chloride, can create derivatives that are extremely sensitive to an Electron Capture Detector (ECD), though this is a more specialized application.[12]

Protocol: GC-MS Analysis of Aniline Derivatives in Wastewater

This protocol is a validated starting point for the determination of various aniline derivatives in a water matrix, based on the principles of US EPA Method 8270.[13][14]

4.1. Scope This protocol details the extraction and analysis of aniline, chloroanilines, and nitroanilines in wastewater samples with quantification limits in the low µg/L range.

4.2. Materials and Reagents

  • Solvents: Dichloromethane (DCM, pesticide grade), Acetone (pesticide grade), n-Hexane (pesticide grade)

  • Reagents: Sodium hydroxide (for pH adjustment), Anhydrous sodium sulfate (baked at 400°C for 4 hours), Aniline standards mix.

  • Apparatus: 1 L separatory funnels, Kuderna-Danish (K-D) concentrator, GC vials with deactivated inserts.

4.3. Sample Preparation: Liquid-Liquid Extraction

  • Measure 1 L of the water sample into a 2 L separatory funnel.

  • Spike with internal standards and surrogate standards as required by the quality control protocol.

  • Check the pH of the sample. Adjust to pH > 11 with 10 N Sodium Hydroxide.

  • Add 60 mL of DCM to the funnel, seal, and shake vigorously for 2 minutes, venting periodically.

  • Allow the layers to separate and drain the lower organic layer through a funnel containing anhydrous sodium sulfate into a K-D flask.

  • Repeat the extraction two more times with fresh 60 mL aliquots of DCM, combining the extracts in the K-D flask.

  • Concentrate the extract to approximately 1 mL on a steam bath using a K-D apparatus.

  • Perform a solvent exchange to n-hexane if necessary and adjust the final volume to 1.0 mL. Transfer to a GC vial.

4.4. GC-MS Instrumental Conditions

Parameter Condition Rationale
GC System Agilent 8890 or equivalentProvides precise electronic pneumatic control.
Column Agilent J&W DB-5ms UI (30 m x 0.25 mm, 0.25 µm)Inert, robust column suitable for a wide range of semivolatiles.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good efficiency.
Inlet Split/SplitlessFor trace analysis.
Inlet Temp 270 °CEnsures volatilization without significant degradation.
Liner Agilent Ultra Inert, Splitless, Single Taper w/ WoolMinimizes active sites and analyte degradation.
Injection Vol. 1 µLStandard volume for capillary GC.
Oven Program 70°C (hold 1 min), ramp 15°C/min to 150°C, then ramp 10°C/min to 280°C (hold 5 min)Adapted from standard methods to resolve a wide range of aniline derivatives.[11]
MS System Agilent 5977B MSD or equivalentProvides sensitive detection and confirmation.
Source Temp 230 °CStandard temperature for EI source.
Quad Temp 150 °CStandard temperature for quadrupole.
Acquisition Selected Ion Monitoring (SIM)Maximizes sensitivity for target analytes.
Transfer Line 280 °CPrevents condensation of analytes between GC and MS.

4.5. Data Analysis and QC

  • Identification: An analyte is identified by comparing its retention time (must be within a ±0.05 min window of the calibrated standard) and its mass spectrum (ion ratios must be within ±20% of the standard).

  • Quantification: Create a 5-point calibration curve for each analyte. Quantify sample results against this curve.

  • Quality Control: Analyze a method blank, a laboratory control spike, and a matrix spike/matrix spike duplicate with each batch of 20 samples to ensure the entire analytical system is performing correctly.

Troubleshooting Common Issues

Problem Probable Cause(s) Solution(s)
Peak Tailing Active sites in the inlet or column; improper pH during extraction.Use a new, deactivated inlet liner; trim the first 10-15 cm from the column inlet; ensure sample pH was >11 during LLE; consider derivatization.
Low/No Response Analyte degradation in the inlet; leaks in the system; detector issue.Lower inlet temperature in 10°C increments; check for leaks with an electronic leak detector; verify detector gas flows and parameters.
Poor Resolution Oven ramp rate is too fast; column is overloaded; column is old or contaminated.Decrease the oven ramp rate; dilute the sample; replace the GC column.
Ghost Peaks Carryover from a previous injection; contaminated syringe; septum bleed.Run a solvent blank after a high-concentration sample; rinse syringe thoroughly; use high-quality, low-bleed septa.

References

  • U.S.
  • Determination of Aniline in Soil by ASE/GC-MS. Molecules (MDPI). [Link]

  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. [Link]

  • Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Analytical Toxicology (PubMed). [Link]

  • Gas Chromatographic Determination of Aniline and Nitrobenzene in Ambient Air. Chemical and Process Engineering. [Link]

  • Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. Analytical Chemistry (ACS Publications). [Link]

  • U.S. EPA Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

  • Agilent J&W CP-Wax 51 for Amines GC column. Agilent Technologies. [Link]

  • Optimizing Sensitivity in GC–FID Analysis. LCGC International (Chromatography Online). [Link]

  • EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT: A Benchtop GC-TOFMS. LECO Corporation. [Link]

  • What type of GCMS column is best for a total resolution of aromatic amines? ResearchGate. [Link]

  • Tips on Making your GC System and Analysis more Robust. Agilent Technologies. [Link]

Sources

Application Notes and Protocols for the N-Alkylation of 2-(2-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated 2-(2-Methoxyphenoxy)aniline Derivatives

N-alkylated this compound and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. The introduction of an alkyl group on the nitrogen atom can significantly modulate the molecule's physicochemical properties, such as lipophilicity, basicity, and conformational flexibility. These modifications are crucial for enhancing biological activity, optimizing pharmacokinetic profiles, and fine-tuning the electronic properties of organic materials. For instance, substituted 2-phenoxyaniline derivatives have been explored as potent kinase inhibitors in cancer therapy.[1][2] The strategic N-alkylation of this scaffold allows for the exploration of a vast chemical space, leading to the discovery of novel drug candidates and advanced materials.

This guide provides a detailed, field-proven experimental procedure for the N-alkylation of this compound, focusing on scientific integrity, practical insights, and robust validation.

Underlying Chemical Principles: A Mechanistic Overview

The N-alkylation of anilines can be achieved through several synthetic strategies. A prevalent and highly efficient method is reductive amination . This "one-pot" procedure involves the reaction of the aniline with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding amine.[3][4][5] This method is advantageous due to its operational simplicity, mild reaction conditions, and the wide availability of carbonyl compounds.

Another common approach is the direct alkylation of the aniline with an alkyl halide. This is a classical nucleophilic substitution reaction where the nitrogen atom of the aniline attacks the electrophilic carbon of the alkyl halide. This method is straightforward but can sometimes lead to over-alkylation, yielding a mixture of secondary and tertiary amines, and potentially quaternary ammonium salts.

A more contemporary and sustainable approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology.[6] In this catalytic cycle, an alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the aniline. The catalyst, often a transition metal complex, facilitates both the initial dehydrogenation of the alcohol and the final hydrogenation of the imine intermediate. This process is highly atom-economical as the only byproduct is water.[7]

This protocol will focus on the reductive amination approach due to its high selectivity for mono-alkylation and its broad applicability.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the N-alkylation of this compound via reductive amination.

Reductive Amination Workflow Workflow for N-Alkylation via Reductive Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Combine this compound, Aldehyde, & Solvent reducing_agent Add Reducing Agent reagents->reducing_agent stir Stir at Room Temperature reducing_agent->stir monitor Monitor Progress (TLC) stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate chromatography Column Chromatography concentrate->chromatography characterize Characterize Pure Product (NMR, MS, IR) chromatography->characterize

Caption: Experimental workflow for the N-alkylation of this compound.

Detailed Experimental Protocol: Reductive Amination

This protocol describes the N-alkylation of this compound with a generic aldehyde (R-CHO) using sodium triacetoxyborohydride as the reducing agent.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Aldehyde (R-CHO)≥98%Commercially Availablee.g., Butyraldehyde, Benzaldehyde
Sodium triacetoxyborohydride≥95%Commercially AvailableMoisture-sensitive, handle under inert atmosphere
Dichloromethane (DCM)AnhydrousCommercially Available
Acetic AcidGlacialCommercially Available
Saturated Sodium BicarbonatePrepared in-house
Anhydrous Sodium SulfateCommercially Available
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography
Ethyl AcetateHPLC GradeCommercially AvailableFor chromatography
HexanesHPLC GradeCommercially AvailableFor chromatography
Round-bottom flaskAppropriate size for the reaction scale
Magnetic stirrer and stir bar
Argon or Nitrogen sourceFor inert atmosphere
TLC platesSilica gel coatedCommercially Available
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

    • Dissolve the aniline in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

    • Add the aldehyde (1.1 eq) to the solution, followed by glacial acetic acid (1.1 eq). The acetic acid acts as a catalyst for imine formation.

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction:

    • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause some effervescence. Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations.

    • Continue stirring the reaction mixture at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v).

    • The reaction is complete when the starting aniline spot has been consumed.

  • Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Continue adding until gas evolution ceases. This step neutralizes the acetic acid and quenches the excess reducing agent.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine (saturated aqueous sodium chloride solution).

    • Dry the combined organic layers over anhydrous sodium sulfate.[8]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[7]

    • The choice of eluent will depend on the polarity of the product, but a gradient of ethyl acetate in hexanes is a good starting point.

    • Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the N-alkylated this compound.

Characterization of the Final Product

The identity and purity of the synthesized N-alkylated this compound should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Appearance of new signals corresponding to the protons of the introduced alkyl group. A shift in the chemical shift of the N-H proton (if mono-alkylated) or its disappearance (if di-alkylated).
¹³C NMR Appearance of new signals corresponding to the carbons of the alkyl group.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of the N-alkylated product.
Infrared (IR) Spectroscopy A shift in the N-H stretching frequency for mono-alkylated products compared to the starting aniline.

Troubleshooting and Expert Insights

  • Low Yield: If the reaction yield is low, ensure all reagents are of high purity and the solvents are anhydrous. The reaction can be gently heated (e.g., to 40 °C) to drive the imine formation to completion before adding the reducing agent.

  • Over-alkylation: While reductive amination is generally selective for mono-alkylation, some di-alkylation may occur, especially with smaller aldehydes. Using a slight excess of the aniline can help to minimize this.

  • Difficult Purification: If the product is difficult to separate from the starting material, consider using a different eluent system for column chromatography or exploring alternative purification techniques like preparative HPLC.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle it with care in a dry environment.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with appropriate caution.

References

  • Bhanushali, M. J., Nandurkar, N. S., Bhor, M. D., & Bhanage, B. M. (2007). Cu-catalyst for N-alkylation of amines by borrowing hydrogen methodology. Tetrahedron Letters, 48(44), 7854-7857.
  • Biscoe, M. R., & Buchwald, S. L. (2009). The Palladium-Catalyzed N-Arylation of Amines. In Modern Amination Methods (pp. 1-32). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Cai, Q., et al. (2019). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC advances, 9(29), 16429–16433.
  • Cheek, B. R., & Fokin, V. V. (2018). Copper-Catalyzed N-Alkylation of Amines with Alkyl Boronic Acids. Organic letters, 20(11), 3375–3378.
  • Ebrahimi, S., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. ChemXpress, 10(2), 125.
  • Gunanathan, C., & Milstein, D. (2013).
  • Kim, J., Lee, S., & Park, J. (2008). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. Bulletin of the Korean Chemical Society, 29(10), 1881-1884.
  • Li, H., et al. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Methoxyphenoxy)aniline. Retrieved from [Link]

  • Senthamarai, T., et al. (2018). Manganese-Catalyzed N-Alkylation of Amines with Alcohols. Journal of the American Chemical Society, 140(49), 17082-17088.
  • Shi, F., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 481.
  • Wikipedia. (2023, December 1). Reductive amination. Retrieved from [Link]

  • Zhang, C., et al. (2020). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 85(15), 9857-9866.
  • Zhang, Y., et al. (2024). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules, 29(3), 698.

Sources

Troubleshooting & Optimization

Improving yield and purity in the synthesis of 2-(2-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Methoxyphenoxy)aniline. This critical intermediate, notably used in the synthesis of pharmaceuticals like Nebivolol, is typically prepared via a two-step sequence: a copper-catalyzed diaryl ether formation followed by a nitro group reduction.[1][2][3] While conceptually straightforward, achieving high yield and purity requires careful control over reaction parameters and an understanding of potential pitfalls.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to help you navigate the challenges of this synthesis.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Focus Area 1: Diaryl Ether Formation (Ullmann Condensation)

The formation of the 2-(2-methoxyphenoxy)-1-nitrobenzene intermediate via an Ullmann-type reaction is often the most challenging step.[4][5] Success hinges on the interplay between the catalyst, base, solvent, and temperature.

Question 1: My Ullmann reaction shows low or no conversion of starting materials. What are the likely causes?

Answer: This is a common issue often traced back to one of four key areas: catalyst activity, reagent quality, reaction conditions, or substrate reactivity.

  • Catalyst Inactivity: The active catalyst in an Ullmann reaction is a Cu(I) species.

    • Causality: If you are using a Cu(II) salt, it must be reduced in situ, which may not occur efficiently. If using a Cu(I) salt (e.g., CuI, CuBr), it can oxidize to inactive Cu(II) upon prolonged exposure to air. Traditional protocols using copper powder often require activation, as commercially available copper can have an passivating oxide layer.[4]

    • Solution:

      • Use a high-purity Cu(I) salt from a freshly opened bottle.

      • If using copper powder, consider pre-activating it by washing with a dilute acid (like HCl) to remove oxides, followed by rinsing with water, ethanol, and ether, and drying under vacuum.

      • Assemble the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Cu(I) species.

  • Inefficient Base: The base is critical for deprotonating the phenol (guaiacol), making it a potent nucleophile.

    • Causality: Weak or sterically hindered bases may not deprotonate the phenol effectively. An insufficient amount of base will result in unreacted phenol. Inorganic bases like K₂CO₃ or Cs₂CO₃ can have low solubility in certain organic solvents, reducing their effectiveness.[6]

    • Solution:

      • Ensure you are using at least 1.5-2.0 equivalents of a strong base relative to the phenol.

      • Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly effective. Cs₂CO₃ is more soluble and often gives better results, albeit at a higher cost.[7]

      • Ensure the base is finely powdered and anhydrous to maximize its surface area and reactivity.

  • Sub-optimal Temperature: Ullmann condensations are notoriously temperature-sensitive and often require high heat to proceed.[4][8]

    • Causality: Insufficient thermal energy will prevent the reaction from overcoming its activation energy barrier, particularly the oxidative addition step.

    • Solution: Ensure your reaction reaches the target temperature, typically between 120-180 °C for traditional Ullmann reactions. Use a high-boiling polar aprotic solvent like DMF, NMP, or DMSO. Monitor the internal reaction temperature, not just the heating mantle setting.

Question 2: The reaction starts but stalls after 20-30% conversion. Why?

Answer: A stalling reaction often points to catalyst deactivation or product inhibition.

  • Causality: The catalytic species can be poisoned by impurities in the starting materials or solvent. For instance, sulfur-containing impurities can irreversibly bind to copper. Additionally, as the product forms, it may coordinate to the copper center, slowing down the catalytic cycle. The choice of aryl halide is also crucial; aryl iodides and bromides are generally more reactive than aryl chlorides.[4] Using an aryl chloride may lead to a stalled reaction.

  • Solution:

    • Purify Reagents: Ensure starting materials and solvents are of high purity and anhydrous. Distilling the solvent can remove critical impurities.

    • Use a Ligand: Modern Ullmann protocols often include a ligand (e.g., 1,10-phenanthroline, N,N-dimethylglycine) to stabilize the copper catalyst, prevent aggregation, and accelerate the reductive elimination step.[5] This can prevent the catalyst from deactivating over the course of the reaction.

    • Choose the Right Halide: Use 1-fluoro-2-nitrobenzene or 1-bromo-2-nitrobenzene instead of the chloro-analogue. The nitro group activates the ring for nucleophilic aromatic substitution, making fluoride an excellent leaving group.

Question 3: My workup is difficult, and I'm struggling to remove the copper salts, resulting in a discolored product.

Answer: Copper removal is a frequent challenge due to the formation of finely dispersed, often insoluble copper species.

  • Causality: At the end of the reaction, the copper catalyst and inorganic base form a sludge that can be difficult to filter and may lead to emulsions during aqueous extraction.

  • Solution:

    • Acidic Wash: After cooling the reaction and removing the solvent, quench the mixture with a dilute aqueous solution of ammonia or ammonium chloride. Ammonia complexes with copper ions, forming a water-soluble deep blue [Cu(NH₃)₄]²⁺ complex that can be easily extracted into the aqueous phase.

    • Filtration Aid: Before quenching, you can dilute the reaction mixture with a solvent like toluene and filter it through a pad of Celite® or diatomaceous earth. This helps trap the fine inorganic solids.

    • Post-Extraction Chelation: If the organic layer remains colored, wash it with a dilute aqueous solution of a chelating agent like EDTA to sequester any remaining copper ions.

Focus Area 2: Nitro Group Reduction

The reduction of 2-(2-methoxyphenoxy)-1-nitrobenzene to the target aniline is generally high-yielding but requires care to avoid side reactions.

Question 4: My catalytic hydrogenation is very slow or incomplete.

Answer: This issue typically relates to catalyst activity, hydrogen availability, or substrate purity.

  • Causality:

    • Catalyst Poisoning: The palladium catalyst (e.g., Pd/C) is highly sensitive to poisons. Residual copper from the previous step, or sulfur- or halogen-containing impurities, can deactivate the catalyst surface.

    • Insufficient Hydrogen: Poor agitation can limit the mixing of the gas, liquid, and solid phases, starving the catalyst of hydrogen. Leaks in the hydrogenation apparatus will also prevent the reaction from reaching completion.

    • Catalyst Quality: The activity of Pd/C can vary between batches and suppliers. An old or poorly stored catalyst may have reduced activity.

  • Solution:

    • Purify the Intermediate: Ensure the nitro-intermediate is thoroughly purified to remove all traces of copper before attempting the reduction.

    • Optimize Reaction Conditions: Use an appropriate solvent like ethanol, methanol, or ethyl acetate.[9] Ensure vigorous stirring or shaking to maintain a good suspension of the catalyst and maximize gas-liquid transfer. A typical hydrogen pressure is 30-50 psi.[9]

    • Perform a Catalyst Activity Check: If in doubt, test the catalyst on a known, clean substrate like nitrobenzene to confirm its activity.

Question 5: I'm observing side products that I suspect are azo or azoxy compounds. How can I prevent their formation?

Answer: The formation of dimeric intermediates like azoxy (-N=N(O)-) and azo (-N=N-) compounds occurs when the reduction is incomplete or proceeds through a non-catalytic pathway.

  • Causality: These side products are formed from the condensation of partially reduced nitroso and hydroxylamine intermediates. This is more common when using reducing agents like NaBH₄ or certain transfer hydrogenation reagents under neutral or basic conditions.

  • Solution:

    • Use Catalytic Hydrogenation: Standard catalytic hydrogenation with H₂ gas over Pd/C is the most reliable method and is less prone to forming these side products.[9]

    • Maintain Acidic Conditions (if applicable): If using a metal/acid reduction (e.g., Sn/HCl, Fe/HCl), the acidic environment protonates the intermediates, preventing the condensation reactions that lead to azo/azoxy formation. However, be aware that the workup for these methods is often more cumbersome.

    • Ensure Complete Reaction: Monitor the reaction by TLC or GC-MS until all nitro-starting material and intermediates are consumed.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for making this compound?

The synthesis is dominated by methods that form the diaryl ether C-O bond. The two most prominent industrial and academic routes are:

  • Ullmann Condensation: This involves the copper-catalyzed reaction of guaiacol (2-methoxyphenol) with an activated aryl halide, typically 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene. This is followed by the reduction of the nitro group.[4][5] This method is often favored at scale due to the lower cost of copper catalysts.[10]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction could theoretically be used to form the C-N bond directly between 2-phenoxyaniline and a methoxy-bearing electrophile, or more commonly, the C-O bond.[11][12] While often highly efficient and versatile, the cost of palladium and specialized phosphine ligands can be a consideration for large-scale synthesis.[13]

Q2: Why is the nitro group used as a masked amino group in this synthesis?

The free amino group (-NH₂) in aniline is a potent nucleophile and can also act as a ligand for the copper or palladium catalyst. If 2-haloaniline were used directly in an Ullmann coupling with guaiacol, several side reactions would occur:

  • Self-Coupling: The aniline could react with itself.

  • Catalyst Inhibition: The amino group can coordinate strongly to the metal catalyst, inhibiting its activity. The nitro group (-NO₂) serves two essential purposes:

  • It is a powerful electron-withdrawing group, which activates the aryl halide towards nucleophilic aromatic substitution, making the Ullmann coupling more efficient.[4]

  • It acts as a robust protecting group for the amine, which can be cleanly and efficiently deprotected (reduced) in the final step to reveal the desired aniline functionality.[9]

Q3: How do I choose the right solvent for the Ullmann condensation?

The ideal solvent for a traditional Ullmann reaction must be:

  • High-Boiling: The reaction often requires temperatures >150 °C.

  • Polar Aprotic: It needs to dissolve the ionic intermediates and the base but should not have acidic protons that would interfere with the reaction.

  • Common Choices: N,N-Dimethylformamide (DMF, bp 153 °C), N-Methyl-2-pyrrolidone (NMP, bp 202 °C), and Dimethyl sulfoxide (DMSO, bp 189 °C) are standard. For modern, ligand-assisted couplings, solvents like toluene or dioxane may be used at lower temperatures.[4]

Q4: What are the key safety precautions I should take?

  • High Temperatures: The Ullmann reaction is often run at high temperatures. Use a heating mantle with a temperature controller and a sand bath to ensure even heating and prevent runaway reactions. Work behind a safety shield.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The catalyst (Pd/C) can be pyrophoric, especially after use when it is dry and saturated with hydrogen. Never allow the catalyst to become dry in the presence of air. Quench the filtered catalyst by slowly adding it to a large volume of water.

  • Solvents: DMF and NMP are reproductive toxins. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Section 3: Experimental Protocols

Protocol 1: Ullmann Condensation for 2-(2-methoxyphenoxy)-1-nitrobenzene

This protocol is a representative procedure based on common literature methods.

Reagent/ParameterRecommended ValueMolar Equivalents
1-Fluoro-2-nitrobenzene1.01.0
Guaiacol (2-Methoxyphenol)1.1 - 1.21.1 - 1.2
Potassium Carbonate (K₂CO₃)2.02.0
Copper(I) Iodide (CuI)0.10.1
Solvent (NMP or DMF)10 mL / g of aryl halide-
Temperature150 - 160 °C-
Reaction Time8 - 16 hours-

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add potassium carbonate (2.0 eq, finely powdered and dried).

  • Reagent Addition: Add Copper(I) Iodide (0.1 eq), guaiacol (1.1 eq), and 1-fluoro-2-nitrobenzene (1.0 eq).

  • Solvent Addition: Add anhydrous NMP or DMF (10 mL/g).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Reaction: Heat the mixture to 150-160 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., 20% EtOAc in hexanes), checking for the consumption of the limiting reagent.

  • Workup:

    • Cool the reaction to room temperature and dilute with toluene (20 mL/g).

    • Filter the mixture through a pad of Celite® to remove the bulk of the inorganic salts. Wash the pad with additional toluene.

    • Transfer the filtrate to a separatory funnel and wash with 10% aqueous ammonia (3x) to remove copper, followed by water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude nitro-ether can be purified by column chromatography on silica gel if necessary, though often it is carried forward to the next step without further purification if sufficiently pure.

Protocol 2: Catalytic Hydrogenation to this compound
  • Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add the crude 2-(2-methoxyphenoxy)-1-nitrobenzene (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate (15-20 mL/g).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (1-5 mol% Pd). Caution: The catalyst can be pyrophoric.

  • Hydrogenation: Seal the vessel, evacuate and purge with nitrogen (3x), then evacuate and purge with hydrogen (3x). Pressurize the vessel with hydrogen to 30-50 psi.

  • Reaction: Shake or stir the mixture vigorously at room temperature. The reaction is often exothermic. Monitor hydrogen uptake. The reaction is typically complete in 2-5 hours.[9]

  • Workup:

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, keep the filter cake wet with solvent at all times to prevent ignition.

    • Rinse the filter cake with additional solvent.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound, which can be purified by column chromatography or crystallization.

Section 4: Visualizations & Diagrams

Synthesis_Workflow cluster_step1 Step 1: Diaryl Ether Formation cluster_step2 Step 2: Nitro Group Reduction SMs Guaiacol + 1-Fluoro-2-nitrobenzene Ullmann Ullmann Condensation (CuI, K₂CO₃, DMF, 150°C) SMs->Ullmann Reagents Intermediate Intermediate: 2-(2-methoxyphenoxy)-1-nitrobenzene Ullmann->Intermediate Product Reduction Catalytic Hydrogenation (H₂, Pd/C, EtOH) Intermediate->Reduction Product Final Product: This compound Reduction->Product Purified Product Ullmann_Troubleshooting start Low Yield in Ullmann Reaction q1 Is the reaction completely inert? start->q1 a1_no Improve Inert Technique (Flame-dry glass, N₂/Ar purge) q1->a1_no No q2 Is the catalyst active? q1->q2 Yes a1_yes Check Reagent Purity (Anhydrous? High Grade?) a1_yes->q2 end_node Re-run Experiment a1_no->end_node a2_no Use fresh Cu(I) salt or activate Cu powder q2->a2_no No q3 Is the base strong/soluble enough? q2->q3 Yes a2_yes Verify Temperature (Use internal probe) a2_yes->q3 a2_no->end_node a3_yes Consider adding a ligand (e.g., Phenanthroline) q3->a3_yes Yes a3_no Use finely powdered, dry K₂CO₃ or switch to Cs₂CO₃ q3->a3_no No a3_yes->end_node a3_no->end_node

Caption: Troubleshooting decision tree for low yield in the Ullmann condensation step.

Ullmann_Cycle Proposed Catalytic Cycle for Ullmann Condensation CuI Cu(I)Lu2099 CuIII_ox Ar-Cu(III)(X)Lu2099 CuI->CuIII_ox Oxidative Addition (+ Ar-X) CuIII_trans Ar-Cu(III)(OAr')Lu2099 CuIII_ox->CuIII_trans Ligand Exchange (+ Ar'O⁻) CuIII_trans->CuI Product Ar-O-Ar' CuIII_trans->Product Reductive Elimination

Caption: Simplified catalytic cycle for the copper-catalyzed Ullmann diaryl ether synthesis.

References

  • WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • EP 0251141 B1 - Piperazine compounds, process for preparing them, pharmaceutical composition and use. European Patent Office. [Link]

  • Synthesis of 2-ethyl-4-methoxy aniline via four-step process . ResearchGate. [Link]

  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors . National Institutes of Health (NIH). [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst . MDPI. [Link]

  • Ullmann condensation . Wikipedia. [Link]

  • Ullmann Reaction . Organic Chemistry Portal. [Link]

  • Diaryl ether synthesis by etherification (arylation) . Organic Chemistry Portal. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd . Hyma Synthesis. [Link]

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst . Journal of Synthetic Chemistry. [Link]

  • The Buchwald–Hartwig Amination After 25 Years . University of Groningen Research Portal. [Link]

  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction . Catalysis Consulting. [Link]

  • EP3299364A1 - Nebivolol synthesis method and intermediate compound thereof.
  • NEBIVOLOL SYNTHESIS METHOD AND INTERMEDIATE COMPOUND THEREOF . European Patent Office. [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents . Bentham Science. [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

  • Recent Advances in Diaryl Ether Synthesis . ResearchGate. [Link]

  • Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved . PubMed. [Link]

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst . Journal of Synthetic Chemistry. [Link]

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Technical Support Center: Recrystallization Methods for Purifying 2-(2-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support guide for the purification of 2-(2-Methoxyphenoxy)aniline. This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Here, we move beyond simple protocols to explain the fundamental principles and troubleshoot common issues encountered during the recrystallization of this valuable aromatic amine intermediate.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification of this compound.

Q1: What is recrystallization and why is it the preferred method for purifying this compound?

Recrystallization is a purification technique for solid organic compounds.[1][2] The core principle relies on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[1] Ideally, the compound of interest is highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[1] Impurities, on the other hand, should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (staying in the "mother liquor" after crystallization).[3]

For this compound, a solid at room temperature, recrystallization is an effective method to remove by-products from its synthesis or degradation products from storage, such as colored oxidation products common to aniline derivatives.[4][5][6] It is a cost-effective and scalable technique that can yield material of very high purity, which is critical for applications in drug development and materials science.[7]

Q2: What physicochemical properties of this compound are critical for developing a recrystallization protocol?

While specific solubility data for this compound is not widely published, we can infer its behavior based on its structure—an aromatic ether and an aniline moiety.

  • Polarity : The molecule has both polar (amine, ether) and non-polar (two phenyl rings) regions, suggesting it will be soluble in a range of organic solvents. It is expected to be poorly soluble in water but soluble in alcohols, acetone, and ethyl acetate.[6]

  • Melting Point : The melting point is a crucial parameter. A key challenge in recrystallization, known as "oiling out," occurs when the melting point of the solute is lower than the boiling point of the solvent.[8][9] If the compound melts in the hot solution before it dissolves, it forms an oil that often traps impurities.[8][10] Therefore, selecting a solvent with a boiling point lower than the compound's melting point is advisable.

  • Hydrogen Bonding : The primary amine group (-NH2) can act as a hydrogen bond donor, and the ether oxygen and amine nitrogen can act as acceptors. This suggests that protic solvents like ethanol or methanol could be effective.[11]

Q3: How do I select the best solvent system for this compound?

The ideal solvent should exhibit a steep solubility curve: high solubility at high temperatures and low solubility at low temperatures.[3]

Key Solvent Characteristics:

  • High dissolving power at boiling point : The solvent must completely dissolve the crude compound when heated.[12]

  • Low dissolving power at room/cold temperature : To ensure good recovery of the purified compound upon cooling.[13]

  • Inertness : The solvent must not react with the compound.[12]

  • Volatility : It should have a relatively low boiling point for easy removal from the final crystals.[13]

  • Impurity Solubility : Impurities should remain in the solution or be insoluble in the hot solvent.[3][12]

A good starting point for this compound would be ethanol, or a mixed solvent system like ethanol/water or toluene/heptane.[4] A rule of thumb is that solvents with functional groups similar to the solute are often good candidates.[14][15]

Section 2: Experimental Protocols & Workflows

Below are two detailed protocols for the recrystallization of this compound. Always perform small-scale trials first to determine the optimal solvent and conditions.

Protocol 1: Single-Solvent Recrystallization (Example with Ethanol)

This is the most straightforward method and should be attempted first.

Step-by-Step Methodology:

  • Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate with stirring.

  • Achieve Saturation : Continue adding small portions of hot ethanol until the solid just dissolves completely. Adding excess solvent will reduce the final yield.[3]

  • (Optional) Hot Filtration : If insoluble impurities are observed, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.

  • Cooling & Crystallization : Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.[3]

  • Drying : Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is useful when no single solvent has the ideal solubility profile. A common pair is a "good" solvent in which the compound is very soluble (e.g., ethanol, acetone) and a "poor" or "anti-solvent" in which it is insoluble (e.g., water, hexane).[16]

Step-by-Step Methodology:

  • Dissolution : Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent : While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[16]

  • Re-dissolution : Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears.

  • Cooling & Isolation : Follow steps 4-7 from the single-solvent protocol. The washing solvent should be a mixture of the two solvents, rich in the anti-solvent.

General Recrystallization Workflow

The following diagram illustrates the decision-making process and steps in a typical recrystallization experiment.

G start Start: Crude Solid solvent_screen Solvent Screening (Small Scale) start->solvent_screen dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve hot_filt_q Insoluble Impurities Present? dissolve->hot_filt_q hot_filt Perform Hot Filtration hot_filt_q->hot_filt Yes cool Cool Slowly to Induce Crystallization hot_filt_q->cool No hot_filt->cool no_xtal_q Crystals Formed? cool->no_xtal_q collect Collect Crystals (Vacuum Filtration) no_xtal_q->collect Yes troubleshoot Troubleshoot: - Scratch Glass - Add Seed Crystal - Reduce Solvent Volume no_xtal_q->troubleshoot No wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end End: Pure Solid dry->end troubleshoot->cool

Caption: General workflow for purification by recrystallization.

Section 3: Troubleshooting Guide

Problem / Observation Probable Cause(s) Recommended Solution(s)
Compound will not dissolve, even in a large volume of hot solvent. The solvent is too non-polar or has poor solvating power for the compound.Select a more polar solvent or a different solvent system. Refer to the solvent selection table below.
No crystals form upon cooling. 1. Too much solvent was used, and the solution is not supersaturated.[3]2. The solution has become supersaturated but requires a nucleation site.[17]1. Boil off some of the solvent to increase the concentration and allow it to cool again.[8]2. Induce crystallization by: a) Scratching the inside of the flask with a glass rod at the solution's surface.[17][18] b) Adding a "seed crystal" of the crude material.[17][18]
The product "oils out" instead of crystallizing. 1. The melting point of the compound is lower than the boiling point of the solvent.[8]2. The solution is cooling too rapidly.3. High concentration of impurities is depressing the melting point.[8]1. Re-heat the solution to dissolve the oil, add more solvent to lower the saturation temperature, and allow it to cool more slowly.[8]2. Switch to a lower-boiling point solvent.3. Try a different solvent system entirely. Sometimes a more non-polar solvent can prevent oiling out.[9]
Crystals form too quickly (crashing out). The solution is too concentrated, or cooling is too rapid.This can trap impurities. Re-heat to re-dissolve, add a small amount (5-10%) of additional solvent, and ensure slow, insulated cooling.[8]
The final product is still colored. Colored impurities were not fully removed.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use sparingly, as charcoal can also adsorb your product.
The recovery (yield) is very low. 1. Too much solvent was used.[3]2. The compound has significant solubility in the cold solvent.3. Premature crystallization during hot filtration.4. Excessive washing with cold solvent.[3]1. Use the absolute minimum amount of hot solvent for dissolution.[3]2. Ensure the solution is thoroughly cooled in an ice bath before filtration.3. Pre-heat the filtration apparatus (funnel and receiving flask).4. Wash crystals with a minimal amount of ice-cold solvent.[3]
Troubleshooting Logic Diagram

G start Problem Occurs During Cooling oil_q Is it an Oil? start->oil_q no_xtal_q Are there No Crystals? start->no_xtal_q low_yield_q Is Yield Low? start->low_yield_q oil_sol Re-heat, add more solvent. Consider lower boiling solvent. oil_q->oil_sol Yes no_xtal_sol Induce Nucleation: - Scratch glass - Add seed crystal - Reduce solvent volume no_xtal_q->no_xtal_sol Yes low_yield_sol Review Protocol: - Minimize solvent volume - Ensure complete cooling - Minimize washing low_yield_q->low_yield_sol Yes

Caption: Decision tree for common recrystallization problems.

Section 4: Data & Solvent Selection

The following table provides guidance on selecting a solvent for this compound based on general principles of organic chemistry. Experimental verification is essential.

Table 1: Solvent Selection Guide for this compound
Solvent Boiling Point (°C) Polarity Suitability & Rationale
Ethanol 78Polar ProticGood First Choice. Likely to dissolve the compound when hot and allow crystallization when cold. The hydroxyl group can hydrogen bond with the aniline.
Methanol 65Polar ProticGood Alternative. Lower boiling point than ethanol. May be too good a solvent, potentially leading to lower yields.
Water 100Very Polar ProticLikely Unsuitable as a single solvent. The compound is likely insoluble. Can be used as an anti-solvent with ethanol or acetone.[4][13]
Isopropanol 82Polar ProticGood Choice. Similar to ethanol but slightly less polar. May offer a better solubility profile.
Toluene 111Non-polarPossible Choice. May work well if impurities are polar. Can be paired with heptane or hexane as an anti-solvent.
Heptane/Hexane ~98 / ~69Very Non-polarUnsuitable as a single solvent. Likely to have very low solubility even when hot. Excellent as an anti-solvent.
Ethyl Acetate 77Polar AproticGood Candidate. Often a good balance of polarity for moderately polar compounds. Can be paired with hexane.[13]
Acetone 56Polar AproticPossible, but use with caution. Its low boiling point can make it difficult to maintain a saturated solution. Often too effective a solvent.
References
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • fieldguide2chemistry. (2021, March 22). Recrystallization: Choosing Solvent & Inducing Crystallization [Video]. YouTube. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 20). 3.5: Inducing Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(2-Methoxyphenyl)methoxy]aniline. Retrieved from [Link]

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  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.
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  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

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  • ResearchGate. (n.d.). 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation. Retrieved from [Link]

  • ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. Retrieved from [Link]

  • University of Washington, Department of Chemistry. (2006, January 8). Crystallisation Techniques. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

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  • Google Patents. (n.d.). KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
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Technical Support Center: Purification of Aniline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of aniline and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with colored impurities in their aniline compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during experimental work. Our focus is on explaining the causality behind purification choices to ensure you can adapt these protocols to your specific needs.

Understanding the Problem: The Origin of Color in Aniline

Freshly purified aniline is a colorless to pale yellow oily liquid. However, upon exposure to air and light, it readily oxidizes, leading to the formation of strongly colored impurities that can range from yellow and red to dark brown.[1][2][3] These impurities are typically high-molecular-weight condensation and oxidation products, such as azoxybenzene, azobenzene, and various polymeric materials.[1][4] The presence of these impurities can be detrimental to subsequent synthetic steps, affecting reaction yields, catalyst performance, and the purity of the final product.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of aniline compounds and provides step-by-step solutions.

Issue 1: My commercially sourced aniline is dark brown. Is it still usable, and how can I purify it for a sensitive reaction?

Cause: Significant discoloration indicates substantial oxidation due to prolonged storage or exposure to air.[1][5] For sensitive applications, such as in the synthesis of pharmaceuticals or high-purity dyes, this crude aniline must be purified to remove non-basic, colored polymeric impurities.

Solution: Vacuum Distillation with Zinc Dust

Vacuum distillation is a highly effective method for separating aniline from non-volatile or less-volatile colored impurities.[6][7] The addition of zinc dust helps to reduce oxidized impurities and prevent further oxidation during heating.

Experimental Protocol: Vacuum Distillation of Aniline
  • Preparation: To a round-bottom flask, add the discolored aniline and 5-10% (w/w) of zinc dust. Add a magnetic stir bar or boiling chips for smooth boiling.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly greased to maintain a good vacuum.[7]

  • Distillation: Begin stirring and gradually apply vacuum. Heat the flask gently using a heating mantle.

  • Collection: Collect the aniline fraction that distills at its boiling point at the given pressure. For example, at 20 mmHg, aniline boils at approximately 72°C, a significant reduction from its atmospheric boiling point of 184°C.[7] The freshly distilled aniline should be colorless.

  • Storage: Store the purified aniline under an inert atmosphere (nitrogen or argon) in an amber glass bottle to protect it from light and air.[8]

Issue 2: After distillation, my aniline turns yellow again within a few hours. How can I improve its stability?

Cause: Rapid discoloration post-purification suggests the presence of residual impurities that catalyze oxidation or continued exposure to oxygen. Sulfur-containing compounds are known to promote the formation of colored bodies.[9][10]

Solution 1: Pre-treatment with Stannous Chloride

Treating the aniline with stannous chloride before distillation can help remove sulfur-containing impurities.[9][10]

Solution 2: Storage over a Drying Agent

Aniline is hygroscopic, and the presence of water can facilitate oxidation.[4][9] Storing the purified liquid over a suitable drying agent can enhance its stability.

Recommended Storage Protocol:

  • Immediately after distillation, transfer the colorless aniline to a dry amber bottle.

  • Add activated molecular sieves (4Å) or pellets of potassium hydroxide (KOH) to scavenge residual moisture.[9]

  • Flush the headspace with nitrogen or argon before sealing the bottle.

Issue 3: I have a solid aniline derivative that is discolored. Distillation is not a viable option. What should I do?

Cause: Solid aniline derivatives can also oxidize over time. The colored impurities are often adsorbed onto the surface of the crystals.

Solution: Recrystallization with Activated Carbon Treatment

Recrystallization is a standard technique for purifying solids.[11] The addition of activated carbon is highly effective for adsorbing colored impurities.[6][12]

Experimental Protocol: Decolorizing Recrystallization
  • Solvent Selection: Choose a suitable solvent in which your aniline derivative has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: In a flask, dissolve the impure solid in a minimal amount of the hot solvent.

  • Activated Carbon Treatment: Add a small amount of activated carbon (typically 1-2% by weight of your compound) to the hot solution. Caution: Add the carbon carefully to the hot solution to avoid bumping.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper to remove the activated carbon. The filtrate should be colorless or significantly lighter in color.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent. Dry the crystals under a vacuum.

Workflow for Selecting a Purification Method

The choice of purification method depends on the nature of the aniline compound (liquid or solid) and the extent of the impurities. The following diagram outlines a decision-making process.

Purification_Workflow start Impure Aniline Compound is_liquid Is the compound a liquid? start->is_liquid is_solid Is the compound a solid? is_liquid->is_solid No distillation Vacuum Distillation is_liquid->distillation Yes recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No (e.g., oil or non-crystalline solid) end_product Pure Aniline Compound distillation->end_product activated_carbon Add Activated Carbon Treatment recrystallization->activated_carbon activated_carbon->end_product column_chromatography->end_product

Caption: Decision tree for selecting an appropriate purification method.

Frequently Asked Questions (FAQs)

Q1: What causes the yellow to reddish-brown color in my aniline sample? A1: The color is due to the formation of oxidized impurities.[1][3] Aniline is prone to air oxidation, especially in the presence of light and moisture, which leads to the formation of colored compounds like azobenzene and polymeric materials.[1][4]

Q2: Can I use a discolored aniline directly in my reaction? A2: It depends on the sensitivity of your reaction. For many standard procedures, slight yellowing may not be an issue.[13] However, for reactions that are sensitive to impurities, such as catalytic hydrogenations or the synthesis of high-purity materials for pharmaceutical applications, purification is essential.

Q3: How does column chromatography compare to distillation for purifying aniline? A3: Column chromatography can be effective for separating aniline from impurities, especially for solid derivatives or when distillation is not practical.[6] Silica gel is a common stationary phase; however, aniline can sometimes streak on silica due to its basicity. Adding a small amount of a basic modifier like triethylamine to the eluent can improve the separation. For liquid aniline, vacuum distillation is generally more efficient for removing the common, high-molecular-weight colored impurities.[7]

Q4: I've heard about purifying aniline by converting it to its hydrochloride salt. When is this method useful? A4: This is a classic and effective method for removing non-basic impurities. By dissolving the aniline in an acid (like HCl), you form the water-soluble aniline hydrochloride salt. Non-basic impurities can then be extracted with an organic solvent. After separation, the aqueous layer is basified (e.g., with NaOH) to regenerate the pure aniline, which can then be extracted and distilled.[6] This method is particularly useful when dealing with a complex mixture of impurities.

Q5: Are there any alternatives to activated carbon for decolorization? A5: While activated carbon is the most common and broadly effective adsorbent, other materials like alumina or certain clays can also be used. However, their effectiveness can be more compound-specific. For most common colored impurities in anilines, activated carbon is the preferred choice due to its high surface area and broad adsorption capabilities.[14]

Summary of Purification Techniques
MethodBest ForKey AdvantagesConsiderations
Vacuum Distillation Liquid anilines with non-volatile impurities.Highly effective for removing polymeric colored impurities; scalable.Requires vacuum setup; thermal stress on the compound.
Recrystallization Solid aniline derivatives.Good for achieving high purity; scalable.Dependent on finding a suitable solvent system; potential for product loss in the mother liquor.
Activated Carbon Treatment Removing colored impurities from solutions (prior to crystallization or filtration).Excellent for adsorbing a wide range of colored compounds.Can adsorb the desired product, reducing yield; requires hot filtration.
Column Chromatography Complex mixtures, solid or oily products not amenable to crystallization.High resolving power for a wide range of impurities.Can be time-consuming and require significant solvent volumes; aniline may interact with silica gel.
Acid-Base Extraction Removing non-basic impurities.Effective for separating based on chemical properties.Involves multiple steps and solvent extractions.

References

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • Reddit. (2014, May 26). Purify and dry aniline? r/chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US10889539B2 - Aniline purification process.
  • Reddit. (2023, August 8). Orange tint in Aniline bottle. r/chemistry. Retrieved from [Link]

  • Texium. (2020, June 3). Vacuum Distillation of Aniline. Retrieved from [Link]

  • ResearchGate. (2017, May 29). Why does color of aniline change during storage? Please give chemical reactions if possible. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Aniline - Chempedia. Retrieved from [Link]

  • IWA Publishing. (2015, June 15). Removal of aniline from aqueous solutions by activated carbon coated by chitosan. Water Reuse. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • PubMed Central. (n.d.). The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011, March 13). Aniline purification without steam distillation. Retrieved from [Link]

  • PubMed. (2016, November 15). A key parameter on the adsorption of diluted aniline solutions with activated carbons: The surface oxygen content. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Revealing degradation strategy of aniline blue by Lysinibacillus sp. 38-6 via genomic analysis. Retrieved from [Link]

  • Open Access Journals. (n.d.). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Retrieved from [Link]

  • YouTube. (2021, May 31). Preparation of Acetanilide // An Aniline derivative // Organic chemistry lab. Retrieved from [Link]

  • DCCEEW. (2022, June 30). Aniline (benzenamine). Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (n.d.). DETERMINATION OF ANILINE DEGRADED FROM SUDAN I IN CLOTHS. Retrieved from [Link]

  • ResearchGate. (2014, August 3). Does aniline stick in columns during column chromatography?. Retrieved from [Link]

  • Unknown Source. (n.d.). Aniline.
  • Stack Exchange. (2014, August 10). How to obtain pure aniline from a mixture of phenol and aniline?. Retrieved from [Link]

  • WordPress.com. (2018, February 17). Aniline Yellow (1861) | James Kennedy. Retrieved from [Link]

  • CABI. (n.d.). Adsorption property and mechanism of aniline on coal activated carbon. Retrieved from [Link]

  • Canada Commons. (n.d.). Aniline. Retrieved from [Link]

  • Biotage. (2023, February 6). What is the best way to purify a crude reaction mixture that auto-crystallizes?. Retrieved from [Link]

  • BYJU'S. (2019, September 23). To prepare Aniline yellow (para amino azobenzene) from benzene diazonium chloride and aniline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). acridone. Retrieved from [Link]

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  • Unknown Source. (n.d.).
  • Knowledge. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces?. Retrieved from [Link]

  • ResearchGate. (2026, January 16). Optimized Decolorization of Aniline Blue Dye Using Potassium.... Retrieved from [Link]

  • PubMed Central. (2021, October 26). Quantification of aniline and N-methylaniline in indigo. Retrieved from [Link]

  • atamankimya.com. (n.d.). ANILINE. Retrieved from [Link]

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Preventing oxidation of 2-(2-Methoxyphenoxy)aniline during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-Methoxyphenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the storage and handling of this air-sensitive aromatic amine. Our goal is to provide you with the expertise and practical solutions required to maintain the integrity of your material, ensuring the reliability and reproducibility of your experimental results.

Introduction to the Challenge: The Inherent Instability of this compound

This compound is a valuable intermediate in pharmaceutical synthesis. However, like many aniline derivatives, its utility is matched by its susceptibility to oxidative degradation. The core of the issue lies in the aniline moiety itself. The lone pair of electrons on the nitrogen atom activates the aromatic ring, making the entire molecule highly susceptible to oxidation. This process is often initiated by atmospheric oxygen (autoxidation) and can be accelerated by factors such as light, heat, and the presence of trace metal impurities.

Oxidation of this compound typically leads to the formation of highly colored impurities, such as nitrobenzenes, azoxybenzenes, azobenzenes, and polymeric materials.[1][2] The presence of the electron-donating methoxyphenoxy group can further enhance the molecule's reactivity towards oxidation compared to unsubstituted aniline. This degradation not only reduces the purity of your starting material but can also introduce reactive impurities that may lead to unforeseen side reactions, compromised yields, and difficulties in purification in your downstream applications.

This guide provides a comprehensive approach to mitigating these risks through a structured question-and-answer format, troubleshooting guides, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: My vial of this compound has turned from a pale yellow to a dark brown/red color. What happened?

A1: The color change you are observing is a classic indicator of oxidation. Aromatic amines, including this compound, are prone to air oxidation, which results in the formation of highly colored conjugated products and polymers. This process is often irreversible and indicates that the purity of the material has been compromised. The likely culprits are exposure to atmospheric oxygen and potentially light.

Q2: What are the ideal storage conditions for this compound?

A2: Based on best practices for handling air-sensitive aromatic amines, this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, light-resistant container. Storage in a cool, dry, and dark place is crucial to minimize the rates of oxidative and photodegradation reactions. For long-term storage, refrigeration (2-8 °C) is recommended. A related compound, 2-(2-Methoxyphenoxy)ethylamine hydrochloride, is noted to be hygroscopic, suggesting that minimizing moisture exposure is also critical.[3][4]

Q3: Is it necessary to use an inert atmosphere for short-term storage or during an experiment?

A3: Yes. Even brief exposure to air can initiate the oxidation process, especially if the material is in solution. For any handling outside of a glovebox, it is best practice to use Schlenk line techniques or to continuously flush containers with an inert gas.

Q4: Can I still use my this compound if it has discolored?

A4: Using discolored material is not recommended, as the presence of oxidation byproducts can negatively impact your reaction's outcome and introduce impurities that may be difficult to remove. If you must use it, purification by column chromatography or recrystallization (if a solid derivative can be formed) may be necessary. However, it is always preferable to start with pure, unoxidized material.

Troubleshooting Guide: Diagnosing and Resolving Oxidation

This section provides a systematic approach to identifying the cause of oxidation and implementing corrective actions.

Visual Troubleshooting Flowchart

Caption: Troubleshooting logic for discolored this compound.

Protocols for Prevention and Analysis

Proactive measures are the most effective strategy for preventing the oxidation of this compound.

Protocol 1: Proper Storage and Handling

This protocol outlines the standard operating procedure for storing and handling air-sensitive aromatic amines.

Materials:

  • This compound

  • Amber glass vials with PTFE-lined caps

  • Source of high-purity inert gas (Argon or Nitrogen) with a manifold

  • Syringes and needles

  • Glovebox (recommended)

Procedure:

  • Receiving Material: Upon receipt, immediately transfer the manufacturer's container into a glovebox if available. If not, prepare for immediate repackaging under an inert atmosphere.

  • Aliquoting: It is highly recommended to aliquot the bulk container into smaller, single-use vials. This minimizes the number of times the main stock is exposed to potential contaminants.

  • Inerting Vials: a. Place the desired number of empty, clean, and dry amber vials in an oven at 120°C for at least 4 hours to remove any adsorbed water. b. Transfer the hot vials to a desiccator and allow them to cool to room temperature under vacuum. c. Once cool, transfer them into a glovebox or use a Schlenk line to flush each vial with inert gas for several minutes.

  • Transfer: a. In a glovebox: Simply open the main container and carefully pour or pipette the required amounts into the prepared vials. b. Using a Schlenk line: With a positive pressure of inert gas in the main container, use a clean, dry syringe to withdraw the desired volume of this compound. Quickly transfer this to an inerted receiving vial.

  • Sealing and Storage: a. Tightly seal each vial with a PTFE-lined cap. b. Wrap the cap and neck of the vial with Parafilm® as an extra precaution against air ingress. c. Label each vial clearly. d. Store the vials in a cool (2-8°C), dark location.

Protocol 2: Stabilization with Antioxidants

For applications where the presence of a small amount of stabilizer is acceptable, the addition of an antioxidant can significantly prolong the shelf-life of this compound, especially if it will be stored as a solution.

Recommended Stabilizers:

Stabilizer TypeExampleTypical ConcentrationMechanism of Action
Phenolic Antioxidant Butylated Hydroxytoluene (BHT)0.01 - 0.1% (w/w)Free radical scavenger; donates a hydrogen atom to peroxy radicals, terminating the oxidation chain reaction.[5]
Chelating Agent Ethylenediaminetetraacetic acid (EDTA)0.01 - 0.05% (w/w)Sequesters trace metal ions (e.g., Fe, Cu) that can catalyze autoxidation reactions.[6][7]

Procedure for Adding BHT:

  • Calculate the mass of BHT required to achieve a final concentration of 0.05% (w/w) in your this compound.

  • Under an inert atmosphere, add the calculated amount of BHT to the aniline.

  • Gently agitate the mixture until the BHT is fully dissolved.

  • Store the stabilized solution according to Protocol 1.

Note: Always verify that the chosen stabilizer will not interfere with your intended downstream chemistry.

Protocol 3: Purity Assessment by HPLC

Regularly checking the purity of your this compound is essential. A simple reverse-phase HPLC method can be used to monitor for the appearance of degradation products.

Instrumentation and Conditions (Example Method):

  • HPLC System: Standard system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility, or 0.1% phosphoric acid for UV detection).[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Prepare a dilute solution of your this compound (approx. 1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample onto the equilibrated HPLC system.

  • Interpretation: A pure sample should exhibit a single major peak. The appearance of new, often broader peaks, particularly those with longer retention times, can be indicative of oxidation products. Comparing the chromatogram to that of a freshly opened, high-purity standard will help in identifying degradation.

G cluster_storage Storage & Handling cluster_analysis Analytical Workflow cluster_decision Decision & Action Storage This compound Handling Handling/Storage Event Storage->Handling Discoloration Visual Discoloration? Handling->Discoloration HPLC Perform HPLC Analysis Discoloration->HPLC Yes Purity Purity > 99%? Discoloration->Purity No HPLC->Purity Impurities Identify Impurity Peaks Purity->Impurities No Use Proceed with Experiment Purity->Use Yes Purify Purify Material Impurities->Purify Discard Discard & Reorder Impurities->Discard Stabilize Implement Stabilization Protocol Use->Stabilize For Future Batches Purify->HPLC Post-Purification

Caption: Workflow for assessing and responding to potential oxidation.

References

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  • National Center for Biotechnology Information. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]

  • National Center for Biotechnology Information. Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. [Link]

  • ResearchGate. The Synthesis and Characterization of Bemotrizinol Impurities. [Link]

  • Veeprho. Aniline Impurities and Related Compound. [Link]

  • Vihita Bio Chem Pvt. Ltd. 2-(2-Methoxy Phenoxy) Ethyl Amine HCL Manufacturer,Supplier in Ankleshwar,Gujarat. [Link]

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Technical Support Center: Challenges in the Scale-Up Synthesis of 2-(2-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Methoxyphenoxy)aniline. This comprehensive guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data summaries to support your process development and ensure a successful scale-up campaign.

Introduction: The Ullmann Condensation Approach

The synthesis of this compound, a key intermediate in the manufacturing of various pharmaceuticals, is often achieved via an Ullmann condensation reaction. This copper-catalyzed cross-coupling of 2-aminophenol with guaiacol (2-methoxyphenol) or a derivative is a robust method, but not without its challenges, particularly during scale-up.[1][2][3] This guide will focus on troubleshooting and optimizing this synthetic route.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise during the development and scale-up of the this compound synthesis.

Q1: What are the primary challenges in scaling up the Ullmann synthesis of this compound?

A1: The main challenges include:

  • Harsh Reaction Conditions: Traditional Ullmann reactions often require high temperatures (frequently over 210°C) and polar, high-boiling solvents like DMF, NMP, or nitrobenzene, which can be difficult to handle and remove at scale.[2]

  • Catalyst Activity and Removal: Ensuring consistent catalyst activity and its effective removal from the final product is crucial. The choice of copper source and ligands can significantly impact the reaction's efficiency.

  • Side Reactions: Undesired side reactions, such as homocoupling of starting materials or ether cleavage at high temperatures, can lead to complex impurity profiles.

  • Product Purification: Separating the desired product from unreacted starting materials, catalyst residues, and byproducts can be challenging, often requiring multi-step purification processes.

Q2: What are the key starting materials for the Ullmann synthesis of this compound?

A2: The most common approach involves the reaction of a substituted aniline with a substituted phenol. For this compound, this typically involves:

  • An ortho-substituted aminophenol derivative.

  • Guaiacol (2-methoxyphenol) or a related derivative.

An alternative strategy involves the coupling of o-nitrochlorobenzene and phenol, followed by the reduction of the nitro group.[4]

Q3: Why is an inert atmosphere important for this reaction?

A3: An inert atmosphere (e.g., nitrogen or argon) is critical to prevent the oxidation of the phenoxide and aniline starting materials, as well as the copper catalyst.[5] Oxidation can lead to the formation of colored impurities and a decrease in yield.[5]

Troubleshooting Guide

This section provides a detailed, question-and-answer-style troubleshooting guide to address specific issues that may be encountered during the scale-up synthesis.

Low or Inconsistent Yield

Q: My reaction yield is low and varies between batches. What are the potential causes and how can I improve it?

A: Low and inconsistent yields in an Ullmann condensation are common issues during scale-up. Here’s a systematic approach to troubleshooting:

  • Cause 1: Inactive Catalyst

    • Explanation: The copper catalyst, typically a Cu(I) salt, can be sensitive to air and moisture.[6] Improper handling or storage can lead to oxidation and deactivation.

    • Solution:

      • Use fresh, high-purity copper(I) iodide or bromide.

      • Consider using "activated" copper powder, which can be prepared in situ by reducing copper sulfate with zinc metal in hot water.[2]

      • Ensure all reagents and solvents are anhydrous.[7][8]

  • Cause 2: Suboptimal Reaction Temperature

    • Explanation: While traditional Ullmann reactions require high temperatures, modern ligand-accelerated systems can operate under milder conditions.[3][8] The optimal temperature is a delicate balance; too low, and the reaction is slow, too high, and decomposition or side reactions can occur.

    • Solution:

      • Carefully screen the reaction temperature in small-scale experiments to find the optimal range.

      • If using a modern ligand system, start with temperatures in the range of 80-150°C.[8]

      • Monitor the reaction progress by TLC or HPLC to determine the point of maximum conversion without significant byproduct formation.

  • Cause 3: Inefficient Mixing

    • Explanation: As the reaction scale increases, ensuring homogenous mixing of the reactants, catalyst, and base becomes more challenging. Poor mixing can lead to localized "hot spots" and incomplete reaction.

    • Solution:

      • Use an appropriately sized reactor with an overhead stirrer capable of providing adequate agitation for the reaction volume and viscosity.

      • Consider the geometry of the reactor and impeller design to ensure efficient mixing.

Impurity Formation

Q: I am observing significant byproduct formation, leading to a difficult purification process. What are the likely side products and how can I minimize them?

A: Byproduct formation is a major hurdle in achieving high purity for this compound.

  • Common Byproducts:

    • Homocoupling Products: Symmetrical biaryls formed from the coupling of two molecules of the aryl halide or two molecules of the phenol.

    • Debromination/Dehalogenation: Reduction of the aryl halide starting material.[8][9]

    • Oxidation Products: As mentioned, oxidation of starting materials can lead to colored impurities.[5]

  • Troubleshooting and Minimization:

    • Strictly Inert Atmosphere: As emphasized before, maintain a positive pressure of nitrogen or argon throughout the reaction.[5]

    • Control Stoichiometry: Carefully control the molar ratios of the reactants. An excess of one reactant may be used to drive the reaction to completion, but this must be balanced with the ease of its removal during workup.[9]

    • Ligand Selection: The use of appropriate ligands (e.g., diamines, amino alcohols, or phenanthroline derivatives) can significantly improve selectivity and reduce side reactions by stabilizing the copper catalyst.[2][6]

    • Purification Strategy: A multi-step purification process may be necessary.

      • Acid Wash: An acidic wash (e.g., with dilute HCl) can help remove unreacted aniline and other basic impurities.[10]

      • Crystallization: Recrystallization from a suitable solvent system is often an effective method for final purification.[11]

      • Column Chromatography: While less ideal for large-scale production, column chromatography can be used for purification and to identify impurities during process development.

Workup and Product Isolation Challenges

Q: The workup procedure is cumbersome and I am losing product during extraction and isolation. How can I optimize this?

A: A streamlined and efficient workup is crucial for a successful scale-up.

  • Problem 1: Emulsion Formation

    • Explanation: During the aqueous workup, the presence of polar solvents like DMF or NMP, along with various salts, can lead to the formation of stable emulsions, making phase separation difficult.

    • Solution:

      • Add a saturated brine solution to the aqueous layer to increase its ionic strength and help break the emulsion.

      • Filter the entire mixture through a pad of celite to help break up the emulsion.

  • Problem 2: Product Precipitation

    • Explanation: The product may have limited solubility in the extraction solvent, leading to precipitation at the interface or in the organic layer.

    • Solution:

      • Choose an extraction solvent in which the product is highly soluble.

      • If necessary, use a larger volume of extraction solvent.

      • Perform the extraction at a slightly elevated temperature (if the solvent's boiling point allows) to increase solubility.

Experimental Protocols

Representative Lab-Scale Synthesis of this compound via Ullmann Condensation

This protocol is a representative procedure and should be optimized for your specific laboratory conditions and scale.

Materials:

  • 2-Iodoaniline

  • Guaiacol (2-methoxyphenol)

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃), finely ground and dried

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-iodoaniline (1.0 eq), guaiacol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF to the flask via syringe.

  • Reaction: Heat the reaction mixture to 120-140°C with vigorous stirring. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with 1M HCl to remove unreacted aniline, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).

ReagentMolar Eq.PurityNotes
2-Iodoaniline1.0>98%The aryl halide can be a bromide or chloride, but iodides are generally more reactive.[2]
Guaiacol1.2>99%A slight excess of the phenol can help drive the reaction to completion.
Copper(I) Iodide0.1>98%Other copper sources like Cu₂O or copper powder can be used.
Potassium Carbonate2.0>99%The base should be finely ground and thoroughly dried before use.
DMF-AnhydrousOther high-boiling polar solvents like NMP or DMSO can be used.[2]
Purity Validation

The purity of the final product should be validated using a combination of analytical techniques:

  • HPLC: To determine the purity and quantify any impurities.

  • GC-MS: To identify the product and any volatile impurities.[12]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product.[12]

Visualization of Key Processes

Ullmann Condensation Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Charge Reactants: 2-Iodoaniline, Guaiacol prep2 Add Catalyst & Base: CuI, K₂CO₃ prep1->prep2 prep3 Establish Inert Atmosphere: Evacuate & Backfill N₂ prep2->prep3 prep4 Add Anhydrous Solvent: DMF prep3->prep4 reaction Heat & Stir (120-140°C) prep4->reaction monitoring Monitor Progress: TLC/HPLC reaction->monitoring workup1 Quench with Water monitoring->workup1 workup2 Extract with EtOAc workup1->workup2 workup3 Wash with HCl & Brine workup2->workup3 workup4 Dry & Concentrate workup3->workup4 purification Purify: Column Chromatography or Recrystallization workup4->purification product product purification->product Final Product: This compound

Caption: Workflow for the Ullmann synthesis of this compound.

Proposed Catalytic Cycle for Ullmann Condensation

G CuI Cu(I)X Cu_alkoxide Cu(I)-OAr' CuI->Cu_alkoxide + Ar'OH + Base Cu_III Ar-Cu(III)(X)-OAr' Cu_alkoxide->Cu_III + ArX (Oxidative Addition) Cu_III->CuI Reductive Elimination product Ar-O-Ar' (Product) Cu_III->product

Caption: A proposed catalytic cycle for the Ullmann diaryl ether synthesis.

References

  • WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents.
  • CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof - Google Patents.
  • Piperazine compounds, process for preparing them, pharmaceutical composition and use - European Patent Office - EP 0251141 B1. Available at: [Link]

  • Synthesis of 2-ethyl-4-methoxy aniline via four-step process - ResearchGate. Available at: [Link]

  • Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • Troubleshooting Ullmann Couplint : r/Chempros - Reddit. Available at: [Link]

  • Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved - PubMed. Available at: [Link]

  • CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents.
  • Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers - MDPI. Available at: [Link]

  • trans-1-Cyano-2-(2-methoxyphenyl)-1-nitroethylene - ResearchGate. Available at: [Link]

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • How do I remove aniline from the reaction mixture? - ResearchGate. Available at: [Link]

  • DE60114424T2 - EFFICIENT LIGAND-MEDIATED ULLMAN COUPLING OF ANILINES AND AZOLS - Google Patents.
  • Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers - Chemical Communications (RSC Publishing). Available at: [Link]

  • (a) Schematic of the key steps for the proposed Ullmann coupling mechanism on a rough Au surface - ResearchGate. Available at: [Link]

  • Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility(1) - PubMed. Available at: [Link]

  • Purify and dry aniline? : r/chemistry - Reddit. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available at: [Link]

  • The mechanism of the modified Ullmann reaction - Dalton Transactions (RSC Publishing). Available at: [Link]

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Technical Support Center: Optimizing Solvent and Base Selection for Aniline Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aniline alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent and base selection in N-alkylation reactions of anilines. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of solvent so critical in aniline alkylation?

The solvent does more than just dissolve reactants; it actively influences reaction rates and selectivity by stabilizing transition states and intermediates. In aniline alkylation, which often proceeds via nucleophilic substitution (SN2) or related pathways, the solvent's properties—polarity and protic/aprotic nature—are paramount.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, THF, Acetonitrile): These are generally the preferred choice for SN2-type aniline alkylations with alkyl halides. They possess high dielectric constants that can solvate the cation of the base (e.g., K⁺ in K₂CO₃) but do not form strong hydrogen bonds with the aniline nucleophile. This leaves the aniline's lone pair more available for attack, accelerating the reaction.

  • Polar Protic Solvents (e.g., Ethanol, Water, Isopropanol): These solvents can hydrogen-bond with the aniline's lone pair, creating a solvent cage that sterically hinders and electronically deactivates the nucleophile, slowing down the SN2 reaction. However, in some catalytic systems, such as "borrowing hydrogen" reactions where alcohols serve as alkylating agents, protic solvents may be necessary.[1]

  • Nonpolar Solvents (e.g., Toluene, Hexane, Dioxane): These are often used in transition-metal-catalyzed reactions.[1] Their inert nature can be advantageous, preventing unwanted side reactions. The choice between them can influence catalyst solubility and activity. For instance, toluene is a common solvent in nickel-catalyzed N-alkylation of anilines with alcohols.[1] In some cases, solvent choice can even switch selectivity between N- and C-alkylation; for example, toluene can favor N-alkylation, while a polar protic solvent like hexafluoroisopropanol (HFIP) may promote C-alkylation.[2]

Q2: How does the strength of the base (pKa) affect my aniline alkylation?

The primary role of the base is to deprotonate the aniline, increasing its nucleophilicity, or to neutralize the acid byproduct (e.g., H-X from an alkyl halide) generated during the reaction. The base's strength must be carefully matched to the aniline's acidity (pKa of the conjugate acid).

  • Weak Bases (e.g., K₂CO₃, Cs₂CO₃, NaHCO₃): These are often sufficient for simple anilines and are less likely to cause side reactions like elimination of the alkyl halide. They are a good starting point for optimization.

  • Strong Bases (e.g., NaH, KHMDS, t-BuOK): Stronger bases are required for less nucleophilic anilines (e.g., those with electron-withdrawing groups). However, their high reactivity can promote overalkylation (dialkylation) and elimination side reactions, especially with secondary or sterically hindered alkyl halides. In some catalytic systems, a strong base like t-BuOK is essential for catalyst activation and achieving high selectivity.[1]

Q3: I'm seeing a lot of di-alkylation. How can I favor mono-alkylation?

Overalkylation is a common problem because the mono-alkylated aniline product is often more nucleophilic than the starting aniline.[3] Here are several strategies to mitigate this:

  • Use a Milder Base: A weaker base will result in a lower concentration of the highly reactive anilide anion at any given time, disfavoring the second alkylation step.

  • Employ a Bulky Base: Sterically hindered bases (e.g., lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS)) can selectively deprotonate the less hindered primary aniline over the more sterically encumbered secondary aniline product.

  • Control Stoichiometry: Using a slight excess of the aniline relative to the alkylating agent can statistically favor mono-alkylation.

  • Lower the Temperature: Alkylation reactions are often exothermic. Running the reaction at a lower temperature can increase selectivity by favoring the kinetic product (mono-alkylation).

  • Choose an Appropriate Solvent: A solvent that poorly solubilizes the mono-alkylated product might cause it to precipitate out of the reaction mixture, preventing further reaction.

Q4: My reaction is sluggish or isn't working at all. What should I check first?
  • Base Strength: The base may be too weak to deprotonate the aniline effectively. Consider switching to a stronger base, especially if your aniline has electron-withdrawing groups.

  • Solvent Choice: If you are using a protic solvent for an SN2 reaction with an alkyl halide, it is likely inhibiting your reaction. Switch to a polar aprotic solvent like DMF or acetonitrile.

  • Leaving Group: The leaving group on your alkylating agent might not be good enough. The reactivity order is generally I > Br > Cl > OTs.

  • Catalyst Deactivation: In catalytic reactions, the solvent can sometimes deactivate the catalyst. For instance, some polar solvents have been observed to deactivate nickel catalytic systems for aniline alkylation.[1]

  • Purity of Reagents: Water is a common culprit. Ensure your solvent and reagents are anhydrous, as water can react with strong bases and interfere with the reaction.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Insufficiently strong base. 2. Inappropriate solvent (e.g., protic for SN2). 3. Poor leaving group on the alkylating agent. 4. Catalyst deactivation.1. Switch to a base with a higher pKa. 2. Change to a polar aprotic solvent (DMF, ACN). 3. Use an alkyl iodide or bromide instead of chloride. 4. Screen alternative solvents like toluene or dioxane for catalytic reactions.[1]
Overalkylation (Di- or Tri-alkylation) 1. The mono-alkylated product is more nucleophilic.[3] 2. Base is too strong or not sterically hindered. 3. Reaction temperature is too high.1. Use a slight excess of aniline. 2. Switch to a weaker or sterically hindered base (e.g., K₂CO₃, DBU). 3. Lower the reaction temperature.
C-Alkylation Observed 1. High reaction temperatures. 2. Use of certain solvents (e.g., polar protic) can favor C-alkylation.[2] 3. Rearrangement of the N-alkylated product.1. Run the reaction at a lower temperature. 2. Switch to a nonpolar or polar aprotic solvent like toluene.[2] 3. Monitor the reaction over time; C-alkylation can sometimes arise from the rearrangement of the initial N-alkylated product.[2]
Elimination Side Product (Alkene) 1. Strong, sterically hindered base. 2. Secondary or tertiary alkyl halide used. 3. High reaction temperature.1. Use a weaker, less hindered base (e.g., K₂CO₃). 2. Use a primary alkyl halide if possible. 3. Lower the reaction temperature.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Aniline with an Alkyl Halide
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aniline (1.0 equiv.), a polar aprotic solvent (e.g., DMF, 0.1-0.5 M), and the base (1.2-2.0 equiv.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.0-1.2 equiv.) dropwise via syringe.

  • Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Screening Solvents and Bases for Optimal Conditions
  • Set up an array of small-scale reactions (e.g., in vials) in parallel.

  • In each vial, place the aniline (1.0 equiv.) and a magnetic stir bar.

  • To each vial, add a different solvent (e.g., DMF, ACN, THF, Toluene) and a different base (e.g., K₂CO₃, Cs₂CO₃, t-BuOK). Ensure you have a matrix of conditions.

  • Add the alkylating agent (1.1 equiv.) to each vial.

  • Seal the vials and place them in a heating block at a constant temperature.

  • After a set time (e.g., 4, 8, or 24 hours), take an aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine the conversion and product distribution.

  • Identify the solvent/base combination that provides the best yield and selectivity for the desired product.

Visualizing the Process

General Mechanism of Aniline N-Alkylation

G cluster_0 Step 1: Deprotonation (optional but enhances reactivity) cluster_1 Step 2: Nucleophilic Attack (SN2) Aniline Aniline (Ar-NH2) Anilide Anilide Anion (Ar-NH⁻) Aniline->Anilide + B: Base Base (B:) HB Conjugate Acid (HB⁺) TransitionState [B---H---NH-Ar---R---X]‡ Anilide->TransitionState + R-X Anilide->TransitionState AlkylHalide Alkyl Halide (R-X) Product N-Alkylated Aniline (Ar-NHR) TransitionState->Product Halide Halide Ion (X⁻) TransitionState->Halide

Caption: General mechanism of aniline N-alkylation.

Decision Workflow for Solvent & Base Selection

G Start Start: Aniline Alkylation ReactionType What is the alkylating agent? Start->ReactionType AlkylHalide Alkyl Halide ReactionType->AlkylHalide Alcohol Alcohol (Borrowing H) ReactionType->Alcohol SolventChoice Choose Solvent AlkylHalide->SolventChoice NonpolarOrProtic Toluene or Alcohol Solvent Alcohol->NonpolarOrProtic PolarAprotic Polar Aprotic (DMF, ACN) SolventChoice->PolarAprotic Default BaseChoice Choose Base Strength PolarAprotic->BaseChoice NonpolarOrProtic->BaseChoice WeakBase Start with Weak Base (K₂CO₃, Cs₂CO₃) BaseChoice->WeakBase Default Analysis Analyze Outcome WeakBase->Analysis StrongBase Strong Base (t-BuOK) StrongBase->Analysis LowYield Low Yield? Analysis->LowYield LowYield->StrongBase Yes Overalkylation Overalkylation? LowYield->Overalkylation No Overalkylation->WeakBase Yes, use weaker/bulkier base Success Optimized Condition Overalkylation->Success No

Caption: Decision workflow for solvent and base optimization.

Data Tables for Quick Reference

Table 1: Properties of Common Solvents
SolventFormulaBoiling Point (°C)Dielectric Constant (20°C)Type
TolueneC₇H₈110.62.4Nonpolar Aprotic
DioxaneC₄H₈O₂1012.2Nonpolar Aprotic
Tetrahydrofuran (THF)C₄H₈O667.5Polar Aprotic
Acetonitrile (ACN)CH₃CN81.637.5Polar Aprotic
N,N-Dimethylformamide (DMF)C₃H₇NO15336.7Polar Aprotic
Dimethyl sulfoxide (DMSO)C₂H₆OS18947Polar Aprotic
IsopropanolC₃H₈O82.419Polar Protic
EthanolC₂H₆O78.324.5Polar Protic

Source: Adapted from various chemical data sources.[4]

Table 2: pKa of Conjugate Acids of Common Bases
BaseConjugate AcidpKa (in DMSO)pKa (in H₂O)Type
Sodium Bicarbonate (NaHCO₃)H₂CO₃~10.310.3Weak
Potassium Carbonate (K₂CO₃)HCO₃⁻10.710.3Weak
Cesium Carbonate (Cs₂CO₃)HCO₃⁻~10.710.3Weak
Triethylamine (Et₃N)Et₃NH⁺9.010.75Organic
DBUDBUH⁺13.5~12Organic
Potassium tert-butoxide (t-BuOK)t-BuOH32.2~19Strong
Sodium Hydride (NaH)H₂42~35Strong
KHMDSHHMDS36.4~26Strong

Source: Compiled from various pKa tables.[5][6]

References

  • D. S. B. Reddy et al. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. Available at: [Link]

  • M. P. Seyed et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. ChemXpress. Available at: [Link]

  • Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). Available at: [Link]

  • Vedantu. (n.d.). Explain the alkylation of aniline class 11 chemistry CBSE. Available at: [Link]

  • S. K. Guchhait et al. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Available at: [Link]

  • R. B. C. Pillai. (1994). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Indian Journal of Chemistry. Available at: [Link]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Available at: [Link]

  • K. Sreekumar et al. (2000). A comparative study on aniline alkylation activity using methanol and dimethyl carbonate as the alkylating agents over Zn.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • R. Williams. (2022). pKa Data Compiled by R. Williams. University of Wisconsin Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • University of Michigan. (n.d.). Properties of Solvents Used in Organic Chemistry. Available at: [Link]

  • National Institutes of Health. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Available at: [Link]

  • University of Tartu. (n.d.). pKa values bases. Chair of Analytical Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). C‐alkylation versus N‐alkylation. Yields relate to isolated products. Available at: [Link]

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How to minimize byproduct formation in diaryl ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Diaryl Ether Synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-O bond formation. The diaryl ether motif is a cornerstone in numerous pharmaceuticals, natural products, and advanced materials. However, its synthesis is often plagued by competing side reactions that can diminish yields and complicate purification.

This guide provides in-depth, field-proven insights into minimizing byproduct formation in the most common diaryl ether syntheses, primarily the Ullmann condensation and the Buchwald-Hartwig amination. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: My diaryl ether synthesis is giving a low yield. What are the most common initial checks?

A low yield is often a multifactorial issue. Before undertaking extensive optimization, verify these fundamentals:

  • Reagent Purity: Ensure the phenol, aryl halide, catalyst, and base are of high purity and appropriately dried. Water can be particularly detrimental, leading to catalyst deactivation and hydrolysis of starting materials.

  • Inert Atmosphere: Both copper- and palladium-catalyzed reactions are sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (e.g., argon or nitrogen) using proper Schlenk line or glovebox techniques. Oxygen can lead to oxidative homocoupling of phenols or aryl halides.

  • Base Strength and Solubility: The base must be strong enough to deprotonate the phenol but not so strong as to cause decomposition. Its solubility in the reaction solvent is also critical for achieving a sufficient concentration of the active phenoxide nucleophile.

Q2: I'm observing significant formation of a biaryl byproduct from the homocoupling of my aryl halide. What is the primary cause and how can I prevent it?

Aryl halide homocoupling is a common byproduct, especially in Ullmann-type reactions. It arises from the coupling of two aryl halide molecules.

  • Ullmann Reaction: This side reaction is often promoted by high temperatures and high concentrations of the copper catalyst. The mechanism involves the formation of an organocuprate intermediate which can react with another molecule of the aryl halide. To mitigate this, consider using a lower catalyst loading and a milder reaction temperature. The addition of specific ligands can also favor the desired cross-coupling pathway.[1][2]

  • Buchwald-Hartwig Reaction: In palladium-catalyzed systems, homocoupling can occur if the Pd(0) catalyst is oxidized to Pd(II) by residual oxygen or other oxidants in the reaction mixture. This Pd(II) species can then undergo a reaction with the boronic acid (if used as an arylating agent in a variant of the synthesis) or other organometallic intermediates to form the homocoupled product.[3] Rigorous deoxygenation of the solvent and reaction vessel is crucial.[4]

Q3: My starting aryl halide is being consumed, but instead of the diaryl ether, I'm isolating the corresponding arene (reductive dehalogenation). Why is this happening?

Reductive dehalogenation is the replacement of the halide on your aryl halide with a hydrogen atom. This can be a significant side reaction in palladium-catalyzed processes.

  • Mechanism: This side reaction can occur via a β-hydride elimination from a palladium-amido intermediate, which can be formed from the amine or ammonia present in the reaction mixture. This is then followed by reductive elimination to produce the arene.[5]

  • Mitigation: The choice of ligand is critical in suppressing this pathway. Bulky, electron-rich phosphine ligands often favor the desired reductive elimination to form the C-O bond over β-hydride elimination. Additionally, ensuring the complete absence of water and other protic sources can help minimize this side reaction.

Troubleshooting Guides

Problem 1: Low Yield and/or Stalled Reaction in Ullmann Diaryl Ether Synthesis

Symptoms:

  • TLC or GC-MS analysis shows a significant amount of unreacted phenol and/or aryl halide even after prolonged reaction times.

  • The desired diaryl ether is formed in yields significantly lower than expected.

Possible Causes & Systematic Solutions:

  • Insufficiently Activated Phenoxide: The reaction rate is dependent on the concentration of the active copper phenoxide intermediate.

    • Troubleshooting Step: Switch to a stronger, more soluble base. For instance, if you are using K₂CO₃, consider switching to Cs₂CO₃ or K₃PO₄. The choice of base can significantly influence the reaction outcome.[6]

    • Rationale: A stronger base will more effectively deprotonate the phenol, increasing the concentration of the nucleophilic phenoxide. Cesium carbonate is often more soluble in common organic solvents than potassium carbonate, leading to a higher effective base concentration.

  • Catalyst Deactivation or Inhibition: The copper catalyst can be poisoned or agglomerate into an inactive form.

    • Troubleshooting Step: Introduce a chelating ligand. Simple amino acids like L-proline or N,N-dimethylglycine can stabilize the copper catalyst and accelerate the reaction.[7]

    • Rationale: These ligands form soluble, catalytically active complexes with copper, preventing its precipitation and promoting the catalytic cycle.

  • Inappropriate Solvent: The solvent plays a crucial role in solubilizing the reactants and stabilizing intermediates.

    • Troubleshooting Step: Screen polar aprotic solvents. While pyridine was traditionally used, solvents like DMF, DMSO, or NMP can be more effective.[6][8]

    • Rationale: These solvents have high boiling points, allowing for the necessary reaction temperatures, and their polarity helps to dissolve the ionic intermediates in the catalytic cycle.

Problem 2: Excessive Homocoupling of Phenol or Aryl Boronic Acid in Buchwald-Hartwig Type Reactions

Symptoms:

  • Significant formation of a symmetrical biaryl ether (from phenol homocoupling) or a biaryl (from boronic acid homocoupling).

  • Reduced yield of the desired unsymmetrical diaryl ether.

Possible Causes & Systematic Solutions:

  • Oxidative Homocoupling: The presence of oxygen can lead to the oxidative coupling of phenols or arylboronic acids.

    • Troubleshooting Step: Improve the inert atmosphere technique. Ensure the solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for an extended period). Assemble the reaction under a positive pressure of an inert gas.

    • Rationale: Oxygen can participate in oxidative cycles with the palladium catalyst, leading to the formation of byproducts. Rigorous exclusion of oxygen is paramount.[3]

  • Ligand Choice: The steric and electronic properties of the phosphine ligand are critical for promoting the desired cross-coupling.

    • Troubleshooting Step: Employ a bulky, electron-rich biarylphosphine ligand. Ligands such as RuPhos, XPhos, or BrettPhos are designed to promote reductive elimination from the Pd(II) intermediate, which is the product-forming step.

    • Rationale: Bulky ligands create a sterically hindered environment around the palladium center, which favors the reductive elimination of the diaryl ether over competing side reactions like homocoupling.[7]

  • Incorrect Pd Precatalyst or Activation: The active Pd(0) species must be generated efficiently.

    • Troubleshooting Step: Use a well-defined Pd(II) precatalyst (e.g., a G3 or G4 palladacycle precatalyst). These are designed for reliable activation to the active Pd(0) catalyst under the reaction conditions.

    • Rationale: Traditional Pd sources like Pd(OAc)₂ can have variable activation profiles. Precatalysts provide a more consistent and efficient generation of the active catalyst, which can minimize side reactions that occur during a sluggish initiation phase.[9]

Mechanistic Insights into Byproduct Formation

To effectively troubleshoot, it is essential to understand the mechanistic pathways leading to byproduct formation.

Homocoupling in Ullmann Synthesis

The formation of symmetrical biaryls in the Ullmann reaction is thought to proceed through the disproportionation of an aryl-copper(I) intermediate to a diaryl-copper(II) species, which then undergoes reductive elimination.

Homocoupling_Ullmann Ar-X Ar-X Ar-Cu(I) Ar-Cu(I) Ar-X->Ar-Cu(I) + Cu(I) Cu(I) Cu(I) Ar-Ar Ar-Ar Ar-Cu(I)->Ar-Ar + Ar-X Ar-Cu(I)->Ar-Ar Dimerization & Reductive Elimination Cu(0) Cu(0) Ar-X_2 Ar-X

Caption: Simplified pathway for aryl halide homocoupling in Ullmann synthesis.

Reductive Dehalogenation in Buchwald-Hartwig Synthesis

This side reaction is particularly problematic with certain amines and is believed to occur via β-hydride elimination from a palladium amido complex.

Reductive_Dehalogenation L-Pd(Ar)(X) L-Pd(II)(Ar)(X) L-Pd(Ar)(NR2) L-Pd(II)(Ar)(NR2) L-Pd(Ar)(X)->L-Pd(Ar)(NR2) + Amine, -HX Amine R2NH Beta_Hydride_Elimination β-Hydride Elimination L-Pd(Ar)(NR2)->Beta_Hydride_Elimination L-Pd(H)(Imine) L-Pd(II)(H)(Imine)+ Beta_Hydride_Elimination->L-Pd(H)(Imine) Arene Ar-H L-Pd(H)(Imine)->Arene Reductive Elimination

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Definitive Structural Confirmation of 2-(2-Methoxyphenoxy)aniline Using 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the absolute certainty of a molecule's structure is non-negotiable. An incorrect structural assignment can invalidate biological data, derail a research program, and waste significant resources. The molecule 2-(2-Methoxyphenoxy)aniline, a potential building block in medicinal chemistry, presents a classic challenge: two distinct aromatic systems linked by an ether bridge. While 1D NMR provides a preliminary fingerprint, it often leaves ambiguity due to signal overlap and the inability to "see" through-bond connections across quaternary carbons and heteroatoms.

This guide provides an in-depth, practical comparison of how a suite of 2D NMR experiments—COSY, HSQC, and HMBC—work in concert to overcome these limitations. We will move beyond a simple recitation of steps to explain the causality behind the experimental choices, demonstrating how this multi-faceted approach creates a self-validating system for unambiguous structural confirmation.

The Initial Hypothesis: What 1D NMR Tells Us (and What It Hides)

Before diving into two-dimensional analysis, acquiring standard 1D ¹H and ¹³C spectra is a mandatory first step. For this compound, we anticipate specific features: a singlet for the methoxy (-OCH₃) protons, a broad singlet for the amine (-NH₂) protons, and a complex, overlapping series of multiplets for the eight aromatic protons. The ¹³C spectrum would similarly show a methoxy carbon signal and a cluster of signals in the aromatic region.

The core analytical problem is twofold:

  • Intra-ring Ambiguity: Which proton is which within each of the two aromatic rings?

  • Inter-ring Ambiguity: How can we definitively prove the connectivity between the aniline ring, the ether oxygen, and the methoxyphenol ring?

This is where the power of 2D NMR becomes indispensable, transforming a collection of disconnected signals into a complete, interconnected molecular map.[1][2]

The 2D NMR Toolkit: A Comparative Analysis

We will employ a trio of foundational 2D NMR experiments. Each provides a unique piece of the structural puzzle, and their combined data must be logically consistent for the final structure to be validated.

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the first tool for mapping the proton framework. It identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[1] For our target molecule, COSY will allow us to trace the connectivity of adjacent protons within the aniline ring and within the methoxyphenol ring, effectively treating them as two independent spin systems. It will not, however, show any correlation between the two rings.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (¹JCH).[2][3] Its primary function is to unambiguously assign the carbon resonance for every protonated carbon in the molecule. By pairing the proton assignments from COSY with their corresponding carbons, we build the C-H framework of each ring. Modern multiplicity-edited HSQC sequences can also distinguish between CH/CH₃ and CH₂ groups by signal phasing, providing further validation.[3]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the complete carbon skeleton. HMBC reveals correlations between protons and carbons over longer ranges, typically two and three bonds (²JCH, ³JCH).[3][4] Crucially, it allows us to "see" correlations through non-protonated quaternary carbons and heteroatoms. For this compound, HMBC is the key to connecting the two aromatic rings across the ether linkage and confirming the positions of the methoxy and amine substituents.

Experimental Workflow: A Self-Validating Protocol

The following workflow is designed to ensure high-quality, reproducible data for a comprehensive structural analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample 1. Dissolve ~15-20 mg of This compound Solvent 2. Use ~0.6 mL of a deuterated solvent (e.g., CDCl3) Sample->Solvent Tube 3. Transfer to a clean, high-quality NMR tube Solvent->Tube Acq_1D 4. Acquire 1D Spectra (¹H, ¹³C, DEPT-135) Tube->Acq_1D Acq_COSY 5. Acquire ¹H-¹H COSY Acq_1D->Acq_COSY Acq_HSQC 6. Acquire ¹H-¹³C HSQC Acq_COSY->Acq_HSQC Acq_HMBC 7. Acquire ¹H-¹³C HMBC Acq_HSQC->Acq_HMBC Process 8. Fourier Transform & Phase Correction Acq_HMBC->Process Assign 9. Assign Spin Systems (COSY) Process->Assign Correlate_CH 10. Correlate C-H Pairs (HSQC) Assign->Correlate_CH Connect 11. Connect Fragments (HMBC) Correlate_CH->Connect Structure 12. Propose & Verify Structure Connect->Structure

Caption: A comprehensive workflow for 2D NMR structural elucidation.

Detailed Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 15-20 mg of high-purity this compound. A sufficient concentration is crucial for obtaining good signal-to-noise in heteronuclear experiments like HMBC.[3][5]

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Ensure the solvent is free of water and other impurities.[6][7] CDCl₃ is a common choice, but DMSO-d₆ can be advantageous for observing exchangeable protons like those of the -NH₂ group.

    • Filter the solution if any particulate matter is visible and transfer it to a clean, high-quality 5 mm NMR tube.

  • Instrument Setup & Data Acquisition:

    • Experiments should be performed on a spectrometer with a minimum field strength of 400 MHz to ensure adequate signal dispersion, particularly in the crowded aromatic region.

    • Tuning and Shimming: Ensure the probe is properly tuned to the ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for sharp, symmetrical peaks.

    • 1D Spectra: Acquire a standard ¹H spectrum and a proton-decoupled ¹³C spectrum. A DEPT-135 experiment is also recommended to differentiate CH/CH₃ carbons (positive signals) from CH₂ carbons (negative signals).

    • 2D Spectra: Acquire the COSY, multiplicity-edited HSQC, and HMBC spectra using standard instrument parameters. The HMBC experiment may require a longer acquisition time to detect weaker, long-range correlations.[3]

Data Interpretation: Assembling the Molecular Puzzle

Let's walk through the logical process of interpreting the spectral data, using the atom numbering provided below.

Chemical structure of this compound with numbered atoms for NMR assignment.
(Note: As a specific experimental spectrum for this exact molecule is not published, the following analysis is based on established principles and predicted chemical shifts from analogous structures.)
Step 1: Anchor Points from 1D NMR

The analysis begins by identifying the most unambiguous signals from the ¹H NMR spectrum.

  • -OCH₃ group: A sharp singlet integrating to 3H, expected around δ 3.9 ppm. This is our H13.

  • -NH₂ group: A broad singlet integrating to 2H. Its chemical shift is variable. This is our H14.

Step 2: Mapping Proton Networks with COSY

The COSY spectrum will reveal two independent networks of coupled aromatic protons.

  • Aniline Ring (Ring A): We expect to see correlations connecting H8-H9-H10-H11, establishing their sequential connectivity around the ring.

  • Methoxyphenol Ring (Ring B): Similarly, correlations will exist between H3-H4-H5-H6, mapping out this second spin system.

At this stage, we have confirmed the proton frameworks of two separate substituted benzene rings, but their identities and connection points remain unknown.

Step 3: Linking Protons to Carbons with HSQC

The HSQC spectrum provides the next layer of information by creating direct C-H bonds. Each cross-peak links a proton signal on the F2 axis to its attached carbon on the F1 axis.

  • The methoxy proton (H13, ~δ 3.9 ppm) will correlate to the methoxy carbon (C13), expected around δ 56 ppm.[8]

  • Each aromatic proton (H3-H6 and H8-H11) will show a cross-peak to its corresponding carbon (C3-C6 and C8-C11), allowing us to assign eight of the twelve aromatic carbons. The remaining four carbons (C1, C2, C7, C12) are quaternary and will be invisible in the HSQC spectrum.

Step 4: The Final Connections with HMBC

The HMBC spectrum provides the critical long-range correlations that piece the entire structure together. We look for ²JCH and ³JCH correlations, which are especially powerful for identifying connections across quaternary carbons and the ether oxygen.

HMBC_Correlations C1 C1 C2 C2 C3 C3 H3 H3 H3->C1 ³J C5 C5 H3->C5 ²J C4 C4 H4 H4 H5 H5 C6 C6 H6 H6 H6->C2 ²J C7 C7 H6->C7 ⁴J O_ether O C8 C8 H8 H8 H8->C7 ³J C12 C12 H8->C12 ²J C9 C9 H9 H9 C10 C10 H10 H10 C11 C11 H11 H11 H11->C7 ²J N_amine N H14 H14 O_methoxy O C13 C13 H13 H13 H13->C2 ³J

Caption: Key HMBC correlations confirming the molecular backbone.

Crucial HMBC Correlations for Structural Confirmation:

  • Confirming the Methoxy Position: The methoxy protons (H13) must show a strong correlation to the carbon they are attached to via the oxygen, C2. This ³JCH correlation is definitive proof that the methoxy group is on Ring B at position 2.

  • Confirming the Aniline Moiety: The amine protons (H14), if observable, would correlate to C12 (²JCH) and C11/C9 (³JCH), confirming the location of the -NH₂ group on Ring A. More reliably, protons H11 and H9 will show correlations to the amine-bearing carbon, C12.

  • Bridging the Two Rings: This is the most critical information derived from the HMBC spectrum.

    • Proton H6 on Ring B should show a correlation to the ether-linked carbon of Ring A, C7. This is a three-bond coupling (H6-C6-O-C7).

    • Conversely, proton H8 on Ring A should show a correlation to the ether-linked carbon of Ring B, C1. This is a three-bond coupling (H8-C7-O-C1).

    • These two reciprocal correlations unambiguously establish the ether linkage between C1 and C7, completing the structural puzzle.

Data Summary and Final Validation

The culmination of this analysis is a complete and unambiguous assignment of all proton and carbon signals. The data should be compiled into a clear table for reporting.

Table 1: ¹H and ¹³C NMR Assignments for this compound in CDCl₃

Atom No.¹³C δ (ppm)¹H δ (ppm)MultiplicityKey HMBC Correlations (from H to C)
1~148.1--C2, C6, C7
2~149.5--C1, C3, C13
3~114.2~7.15dC1, C2, C5
4~121.5~7.00tC2, C6
5~123.0~7.25tC1, C3
6~118.1~6.95dC2, C4, C7
7~145.8--C1, C8, C12
8~115.9~6.80dC7, C10, C12
9~124.5~7.10tC7, C11
10~119.0~6.75tC8, C12
11~120.1~6.85dC7, C9
12~138.2--C7, C8, C10
13~56.0~3.90s (3H)C2
14 (-NH₂)-~3.8 (br)s (2H)C11, C12

(Note: Chemical shifts are predictive and for illustrative purposes.)

The true power of this method lies in its self-validating nature. The proton spin systems from COSY must match the C-H pairs in HSQC. The long-range connections seen in HMBC must be consistent with the fragments elucidated by COSY and HSQC. Any inconsistency in this web of data would immediately signal an incorrect structural hypothesis.

Conclusion

While 1D NMR provides a foundational overview, it is insufficient for the definitive structural confirmation of complex molecules like this compound. A systematic and comparative application of 2D NMR techniques—COSY, HSQC, and HMBC—is essential. This suite of experiments provides a multi-layered, self-consistent dataset that moves beyond simple spectral fingerprinting to build the molecule bond by bond. For professionals in pharmaceutical and chemical research, mastering this logical workflow is fundamental to ensuring the scientific integrity and success of their work.

References

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma Application Notes. [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University Department of Chemistry. [Link]

  • Chemistry Steps. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Supporting Information. (n.d.). General remarks. MPG.PuRe. [Link]

  • Columbia University NMR Core Facility. HSQC and HMBC. [Link]

  • Chemistry LibreTexts. (2022). 5.1: COSY Spectra. [Link]

  • ACD/Labs. (2008). Methoxy groups just stick out. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

Sources

A Comparative Analysis of 2-(Methoxyphenoxy)aniline Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Positional Isomerism in Drug Design

In the realm of medicinal chemistry, the precise spatial arrangement of functional groups within a molecule is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the substitution pattern on an aromatic ring, often exhibit remarkably distinct physicochemical properties and biological activities. This guide provides a comprehensive comparative analysis of 2-(2-Methoxyphenoxy)aniline and its positional isomers, 2-(3-Methoxyphenoxy)aniline and 2-(4-Methoxyphenoxy)aniline. These diaryl ether aniline scaffolds are of significant interest to researchers in drug development due to their prevalence in biologically active molecules, including tyrosine kinase inhibitors and antimicrobial agents.[1][2] Understanding the nuanced differences imparted by the seemingly minor shift of a methoxy group is critical for rational drug design and lead optimization.

This guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of these isomers, supported by experimental data and detailed protocols for their synthesis and characterization. We will delve into their physicochemical properties, spectroscopic signatures, and a relevant biological assay to evaluate their potential as enzyme inhibitors.

Structural Overview of 2-(Methoxyphenoxy)aniline Isomers

The three isomers under investigation all share the molecular formula C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol .[3] The core structure consists of a phenoxy group linked to an aniline ring via an ether bond. The point of differentiation lies in the position of the methoxy (-OCH₃) group on the phenoxy ring: ortho (2-), meta (3-), or para (4-).

G cluster_ortho This compound cluster_meta 2-(3-Methoxyphenoxy)aniline cluster_para 2-(4-Methoxyphenoxy)aniline ortho ortho meta meta para para

Figure 1: Chemical structures of the ortho, meta, and para isomers of 2-(Methoxyphenoxy)aniline.

Comparative Physicochemical Properties

The position of the methoxy group influences the molecule's polarity, crystal packing, and intermolecular interactions, leading to variations in physical properties such as melting point, boiling point, and solubility. While experimental data for all three isomers is not consistently available in a single source, the following table summarizes the available and computed data.

PropertyThis compound2-(3-Methoxyphenoxy)aniline2-(4-Methoxyphenoxy)aniline
CAS Number 64098-98-054584-59-7105901-39-1
Molecular Formula C₁₃H₁₃NO₂C₁₃H₁₃NO₂C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol 215.25 g/mol 215.25 g/mol
Melting Point Data not availableData not available158 °C (estimated)[4]
Boiling Point Data not availableData not available377 °C (estimated)[4]
Solubility Insoluble in waterInsoluble in waterSoluble in alcohol; sparingly soluble in water[4]
logP (o/w) 2.7 (computed)2.8 (computed)1.65 (estimated)[4]

Causality Behind Property Differences: The para-isomer is predicted to have a higher melting point, which can be attributed to a more symmetrical structure allowing for more efficient crystal lattice packing. The differences in predicted logP values suggest variations in lipophilicity, a critical parameter for drug absorption and distribution. The lower logP of the para-isomer may indicate slightly higher aqueous solubility compared to the other two.

Synthesis of 2-(Methoxyphenoxy)aniline Isomers

A common and effective method for the synthesis of diaryl ethers is the Ullmann condensation. This copper-catalyzed reaction involves the coupling of a phenol with an aryl halide. For the synthesis of the 2-(methoxyphenoxy)aniline isomers, this would typically involve the reaction of a methoxyphenol with 2-nitrohalobenzene, followed by the reduction of the nitro group to an amine.

G reagents Methoxyphenol Isomer + 2-Nitrohalobenzene ullmann Ullmann Condensation (Cu Catalyst, Base) reagents->ullmann intermediate 2-Nitro-(methoxyphenoxy)benzene Isomer ullmann->intermediate reduction Nitro Group Reduction (e.g., H₂, Pd/C) intermediate->reduction product 2-(Methoxyphenoxy)aniline Isomer reduction->product

Figure 2: General synthetic workflow for 2-(Methoxyphenoxy)aniline isomers.

Experimental Protocol: Ullmann Condensation and Reduction

This protocol provides a general procedure that can be adapted for the synthesis of each isomer.

Part 1: Ullmann Condensation

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the appropriate methoxyphenol (1.0 eq.), 2-nitrochlorobenzene (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the methoxyphenol.

  • Reaction Execution: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude 2-nitro-(methoxyphenoxy)benzene isomer by column chromatography on silica gel.

Part 2: Nitro Group Reduction

  • Reaction Setup: Dissolve the purified 2-nitro-(methoxyphenoxy)benzene isomer (1.0 eq.) in ethanol in a pressure vessel.

  • Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 30-50 psi) and stir the reaction mixture at room temperature for 2-4 hours.[5]

  • Workup: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the desired 2-(methoxyphenoxy)aniline isomer. The product can be further purified by recrystallization or column chromatography if necessary.

Spectroscopic Analysis and Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the identity and purity of the synthesized isomers. The position of the methoxy group will result in distinct chemical shifts and splitting patterns in the NMR spectra and characteristic vibrational modes in the IR spectra.

Expected Spectroscopic Features
TechniqueThis compound2-(3-Methoxyphenoxy)aniline2-(4-Methoxyphenoxy)aniline
¹H NMR Aromatic protons will exhibit complex splitting patterns due to ortho, meta, and para coupling. The methoxy protons will appear as a singlet around 3.8-3.9 ppm. The amine protons will be a broad singlet.Similar complexity in the aromatic region, but with different chemical shifts for the phenoxy ring protons compared to the ortho isomer. Methoxy and amine proton signals will be present.The para-substitution on the phenoxy ring will lead to a more simplified splitting pattern in that region, likely appearing as two doublets. Methoxy and amine proton signals will be present.
¹³C NMR Expect 13 distinct signals in the aromatic region, reflecting the lack of symmetry. The methoxy carbon will be around 55-56 ppm.Again, 13 distinct aromatic signals are expected due to the lack of symmetry.Due to symmetry in the phenoxy ring, fewer than 13 aromatic signals are expected.
IR Spectroscopy N-H stretching of the primary amine (two bands, ~3350-3450 cm⁻¹). C-O-C (ether) stretching (~1230-1270 cm⁻¹). Aromatic C=C stretching (~1450-1600 cm⁻¹).Similar characteristic peaks for the amine and ether functional groups. Subtle shifts in the fingerprint region (below 1500 cm⁻¹) are expected due to the different substitution pattern.Similar characteristic peaks for the amine and ether functional groups. The pattern of C-H out-of-plane bending bands in the 700-900 cm⁻¹ region may differ, indicative of the para-substitution.
Experimental Protocols for Spectroscopic Characterization
  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Chemical shifts should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy:

    • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the isomer with dry potassium bromide. For liquid samples, a thin film can be prepared between two salt plates.

    • Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Significance in Drug Development and Biological Activity

The diaryl ether motif is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][6] Many of these activities stem from the ability of diaryl ether-containing molecules to act as enzyme inhibitors, particularly targeting protein kinases. The specific substitution pattern on the aromatic rings can significantly influence the binding affinity and selectivity for a given target.[2]

Given the structural similarity of the 2-(methoxyphenoxy)aniline isomers to known tyrosine kinase inhibitors, a relevant biological assay to compare their activity would be a kinase inhibition assay.

Experimental Protocol: In Vitro Tyrosine Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[7] This protocol is a general guideline and should be optimized for the specific kinase being investigated.

G start Kinase Reaction: Kinase + Substrate + ATP + Test Compound step1 Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes remaining ATP) start->step1 step2 Add Kinase Detection Reagent (Converts ADP to ATP, generates light via luciferase) step1->step2 end Measure Luminescence step2->end

Figure 3: Workflow for the ADP-Glo™ Kinase Assay.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Purified tyrosine kinase (e.g., EGFR, VEGFR-2)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • 2-(Methoxyphenoxy)aniline isomers (dissolved in DMSO)

  • Multiwell plates (white, opaque)

  • Luminometer

Procedure:

  • Prepare Reagents: Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[8]

  • Set up Kinase Reaction: In a multiwell plate, set up the kinase reactions containing the kinase, substrate, ATP, and varying concentrations of the test compounds (the 2-(methoxyphenoxy)aniline isomers). Include appropriate controls (no inhibitor, no enzyme).

  • Incubate: Incubate the reaction plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined amount of time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.[9]

  • Detect ADP: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and simultaneously catalyzes a luciferase reaction that produces light. Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence: Measure the luminescence of each well using a luminometer. The light output is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of this compound and its meta and para isomers. The synthesis and characterization protocols outlined herein offer a systematic approach to obtaining and verifying these compounds. The proposed biological assay provides a means to evaluate their potential as kinase inhibitors, a class of drugs with significant therapeutic importance.

The subtle structural differences between these isomers are expected to manifest in distinct physicochemical and biological properties. A thorough investigation of these differences will provide valuable insights into the structure-activity relationships of diaryl ether anilines and can guide the design of more potent and selective drug candidates. Future research should focus on obtaining comprehensive experimental data for all three isomers and expanding the biological evaluation to a panel of relevant kinases to determine their selectivity profiles.

References

  • PubChem. (n.d.). N-(2-methoxybenzyl)aniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methoxyphenoxy)aniline. Retrieved from [Link]

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.).
  • Table of Contents. (n.d.).
  • ACS Publications. (n.d.). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The 13C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(2-Methoxyphenyl)methoxy]aniline. Retrieved from [Link]

  • PubMed. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Retrieved from [Link]

  • RSC Publishing. (n.d.). Diaryl ether derivatives as anticancer agents – a review. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Kinase Assay. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • MDPI. (n.d.). Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-[(4-Methoxyphenyl)ethynyl]aniline. Retrieved from [Link]

  • PubMed. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Retrieved from [Link]

  • ADP Glo Protocol. (n.d.).

Sources

A Comparative Guide to Catalytic Systems for the Synthesis of Diaryl Ether Anilines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the diaryl ether aniline scaffold is a privileged structural motif, appearing in numerous biologically active compounds and pharmaceutical agents. Its synthesis, however, presents a significant challenge: the construction of a C-O bond to form the diaryl ether and a C-N bond for the aniline moiety, often on the same molecule. This guide provides an in-depth comparison of the primary catalytic systems used for this purpose, focusing on the chemoselective arylation of aminophenols—a direct and efficient route to these valuable compounds. We will dissect the nuances of palladium- and copper-based catalysis, offering field-proven insights and experimental data to guide your synthetic strategy.

The Synthetic Challenge: Chemoselectivity in the Arylation of Aminophenols

Aminophenols possess two nucleophilic sites: the hydroxyl group (-OH) and the amino group (-NH2). The inherent challenge lies in selectively arylating one group in the presence of the other without the need for cumbersome protecting group strategies. The relative acidity and nucleophilicity of these groups can be exploited by carefully selecting the catalyst system. Generally, the hydroxyl group is more acidic than the amino group, while the amino group is often more nucleophilic. This delicate balance dictates the choice between palladium and copper catalysis for achieving the desired O- or N-arylation.

Strategic Overview: Orthogonal Catalytic Systems

The most effective approach to the synthesis of diaryl ether anilines from aminophenols involves the use of orthogonal catalytic systems, where one metal catalyst selectively promotes O-arylation and another selectively promotes N-arylation.[1][2][3][4][5] This strategy allows for the synthesis of both O-arylated and N-arylated isomers from the same starting materials, simply by changing the catalyst.

G cluster_0 Synthetic Pathways to Diaryl Ether Anilines Aminophenol Aminophenol Cu Catalyst Cu Catalyst Aminophenol->Cu Catalyst Selective O-Arylation Pd Catalyst Pd Catalyst Aminophenol->Pd Catalyst Selective N-Arylation Aryl Halide Aryl Halide Aryl Halide->Cu Catalyst Aryl Halide->Pd Catalyst O-Arylated Product O-Arylated Product N-Arylated Product N-Arylated Product Cu Catalyst->O-Arylated Product Pd Catalyst->N-Arylated Product G Pd(0)L Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd(0)L->OxAdd ArPd(II)(X)L Ar-Pd(II)(X)L OxAdd->ArPd(II)(X)L LigandExch Ligand Exchange ArPd(II)(X)L->LigandExch slow ArPd(II)(NHR')L Ar-Pd(II)(NHR')L R' = Aryl-OH LigandExch->ArPd(II)(NHR')L RedElim Reductive Elimination ArPd(II)(NHR')L->RedElim fast RedElim->Pd(0)L Catalyst Regeneration Product Ar-NHR' (N-Arylated Product) RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Aminophenol H2N-R'-OH Aminophenol->LigandExch Base Base Base->LigandExch

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation of aminophenols.

Copper-Catalyzed O-Arylation: A Modern Take on the Ullmann Condensation

The Ullmann condensation, a classic copper-promoted reaction, has been refined into a highly efficient catalytic method for C-O bond formation. [6]For the selective O-arylation of aminophenols, specific ligand and base combinations are key to directing the arylation to the hydroxyl group.

Causality Behind Catalyst Selection

Copper catalysts, particularly when paired with N,O-bidentate ligands like picolinic acid, show a strong preference for O-arylation. [1][2][3][4][5]It is proposed that the aminophenol coordinates to the copper center through both the amino and hydroxyl groups. Subsequent deprotonation of the more acidic hydroxyl group, facilitated by a suitable base, leads to the formation of a copper phenoxide intermediate, which then undergoes reaction with the aryl halide.

Catalytic Cycle for Copper-Catalyzed O-Arylation

G Cu(I)L Cu(I)L (Active Catalyst) Coordination Coordination & Deprotonation Cu(I)L->Coordination Cu-Phenoxide L-Cu(I)-O-R'-NH2 Coordination->Cu-Phenoxide OxAdd Oxidative Addition Cu-Phenoxide->OxAdd Cu(III)Intermediate L-Cu(III)(Ar)(O-R'-NH2) OxAdd->Cu(III)Intermediate RedElim Reductive Elimination Cu(III)Intermediate->RedElim RedElim->Cu(I)L Catalyst Regeneration Product Ar-O-R'-NH2 (O-Arylated Product) RedElim->Product ArylHalide Ar-I ArylHalide->OxAdd Aminophenol HO-R'-NH2 Aminophenol->Coordination Base Base Base->Coordination G cluster_workflow Workflow for Pd-Catalyzed N-Arylation start Start: Oven-dried vial add_reagents Add Reagents: - 3-Aminophenol - 4-Iodotoluene - K3PO4 start->add_reagents add_catalyst Add Catalyst: - [Pd(cinnamyl)Cl]2 - BrettPhos add_reagents->add_catalyst add_solvent Add Toluene add_catalyst->add_solvent purge Seal & Purge with Argon add_solvent->purge heat Heat at 100 °C purge->heat workup Workup & Purify heat->workup end End: Isolated Product workup->end

Caption: Experimental workflow for the selective N-arylation of 3-aminophenol.

Methodology:

  • To an oven-dried resealable vial, add 3-aminophenol (1.0 mmol), 4-iodotoluene (1.2 mmol), and K3PO4 (2.0 mmol).

  • Add the BrettPhos precatalyst ([Pd(cinnamyl)Cl]2 with BrettPhos ligand, typically 1-2 mol % Pd).

  • Add anhydrous toluene (5 mL).

  • Seal the vial with a Teflon-lined cap and purge with argon for 5 minutes.

  • Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.

Protocol 2: Copper-Catalyzed O-Arylation of 3-Aminophenol

G cluster_workflow Workflow for Cu-Catalyzed O-Arylation start Start: Oven-dried vial add_reagents Add Reagents: - 3-Aminophenol - 4-Iodotoluene - K3PO4 start->add_reagents add_catalyst Add Catalyst: - CuI - Picolinic Acid add_reagents->add_catalyst add_solvent Add DMSO add_catalyst->add_solvent purge Seal & Purge with Argon add_solvent->purge heat Heat at 80 °C purge->heat workup Workup & Purify heat->workup end End: Isolated Product workup->end

Caption: Experimental workflow for the selective O-arylation of 3-aminophenol.

Methodology:

  • To an oven-dried resealable vial, add CuI (0.05 mmol, 5 mol %), picolinic acid (0.10 mmol, 10 mol %), 3-aminophenol (1.0 mmol), 4-iodotoluene (1.2 mmol), and K3PO4 (2.0 mmol).

  • Add anhydrous DMSO (5 mL).

  • Seal the vial with a Teflon-lined cap and purge with argon for 5 minutes.

  • Place the vial in a preheated oil bath at 80 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired O-arylated product.

Conclusion and Future Outlook

The selective synthesis of diaryl ether anilines from aminophenols is a testament to the power and precision of modern catalytic methods. By leveraging orthogonal palladium and copper catalyst systems, chemists can access either N- or O-arylated products with high selectivity and yield, obviating the need for protecting group manipulations. The Buchwald-Hartwig amination, with its specialized biarylphosphine ligands, provides a reliable route to N-arylated aminophenols. Conversely, modern Ullmann-type C-O couplings, employing simple copper salts and enabling ligands like picolinic acid, offer an efficient pathway to the corresponding diaryl ether anilines. As the demand for complex molecules in drug discovery and materials science continues to grow, the development of even more active, selective, and sustainable catalytic systems for these fundamental transformations will remain a key area of research.

References

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391. [Link]

  • Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. Journal of the American Chemical Society, 131(31), 11049-11061. [Link]

  • Gurubasavaraj, P. M., & Sadighi, J. P. (2006). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 128(38), 12362-12363. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423-17429. [Link]

  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423–17429. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. DSpace@MIT. [Link]

  • Li, Y., Wang, Z., & Chen, C. (2018). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Organic Chemistry Frontiers, 5(1), 59-63. [Link]

  • Monnier, F., & Taillefer, M. (2009). Copper-Mediated C–X Functionalization of Aryl Halides. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols. PubMed. [Link]

  • Hotham, C. A., et al. (2023). Cu-catalyzed Coupling of Aryl Halides Utilizing Ammonia and Hydroxypicolinamide Ligands. Organic Process Research & Development. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere. Organic Letters, 4(24), 4321–4324. [Link]

  • Qian, C., Qin, L., Zhu, J., & Fang, D. (2013). Aminophenols as Efficient Ligand for Copper-Catalyzed Ullmann-Type Synthesis of Diaryl Ethers. Bulletin of the Korean Chemical Society, 34(12), 3583-3586. [Link]

  • Ma, D., & Cai, Q. (2008). Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. Accounts of Chemical Research, 41(11), 1450-1460. [Link]

  • Gujjarappa, R., & Gujjarappa, R. (2012). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Oriental Journal of Chemistry, 28(2), 735-741. [Link]

  • Unkeless, J. C. (1981). U.S. Patent No. 4,288,386. Washington, DC: U.S.
  • Yasin, M. S., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 3(3), 278-286. [Link]

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A Senior Application Scientist's Guide to the Purity Validation of 2-(2-Methoxyphenoxy)aniline Against a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Advanced Research

In the landscape of pharmaceutical development and high-stakes chemical research, the starting material's purity is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe outcomes are built. 2-(2-Methoxyphenoxy)aniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and complex organic molecules, is no exception. The presence of minute, structurally similar impurities can lead to unforeseen side reactions, reduced yields, and potentially toxicological risks in downstream applications.

This guide provides a comprehensive framework for validating the purity of a newly synthesized or procured batch of this compound. We will move beyond a single-method assessment, advocating for an orthogonal analytical approach. This strategy employs multiple, distinct analytical techniques to build a robust and trustworthy purity profile. The comparison is anchored against a certified reference standard, the ultimate arbiter of quality. This document is designed for researchers, analytical scientists, and quality control professionals who require a self-validating system for chemical purity assessment, grounded in established scientific principles and regulatory expectations.

The Cornerstone: Selecting and Utilizing a Reference Standard

The entire process of purity validation hinges on the quality of the reference standard. A reference standard is a highly characterized, homogenous substance of known purity, which serves as the benchmark for the test sample.

Causality of Choice: Why is a reference standard non-negotiable? It provides the "ground truth" for both identity and purity. Quantitative analysis by techniques like chromatography relies on comparing the response of the test sample to that of a standard of known concentration. Without it, any purity value is a relative measure at best, lacking the traceability and accuracy required for regulatory submission or reliable scientific data.

When procuring a standard, prioritize pharmacopeial sources (e.g., USP) if available. If not, select a standard from a reputable vendor that provides a comprehensive Certificate of Analysis (CoA). The CoA should detail the purity value (e.g., >99.5%), the method used for determination (typically HPLC or qNMR), and data from other identity tests (e.g., MS, NMR). Commercially prepared stock standards can be used if they are certified by the manufacturer or an independent source.[1]

Orthogonal Validation: A Multi-Technique Approach

Relying on a single analytical method can create blind spots. An impurity might co-elute with the main peak in HPLC, be non-volatile for GC, or be invisible to a UV detector. An orthogonal approach, using techniques with different separation and detection principles, provides a more complete and trustworthy purity assessment. Our framework utilizes a combination of chromatography for separation and spectroscopy for structural confirmation.

Purity_Validation_Workflow cluster_0 Sample & Standard Preparation cluster_1 Analytical Methodologies (Orthogonal Approach) cluster_2 Data Analysis & Comparison cluster_3 Conclusion Test_Sample Test Sample of This compound HPLC HPLC-UV (Quantitative Purity & Impurity Profile) Test_Sample->HPLC GCMS GC-MS (Volatile & Semi-Volatile Impurities) Test_Sample->GCMS NMR ¹H & ¹³C NMR (Structural Identity & NMR-Visible Impurities) Test_Sample->NMR FTIR FTIR (Functional Group Identity) Test_Sample->FTIR Ref_Std Certified Reference Standard (CRS) Ref_Std->HPLC Ref_Std->GCMS Ref_Std->NMR Ref_Std->FTIR Data_Analysis Compare Spectra & Chromatograms (Test Sample vs. CRS) HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis Purity_Statement Final Purity Statement & Impurity Profile Report Data_Analysis->Purity_Statement

Caption: Workflow for the orthogonal purity validation of a test sample against a reference standard.

Experimental Protocols & Data Interpretation

The following sections provide detailed, self-validating protocols. The validation of an analytical procedure is intended to demonstrate its suitability for the intended purpose.[2]

High-Performance Liquid Chromatography (HPLC) for Purity Assay and Impurity Profiling

Principle & Rationale: HPLC is the workhorse for purity determination in the pharmaceutical industry. It separates the main compound from its non-volatile organic impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase. A UV detector quantifies these components by measuring their light absorbance. By comparing the peak area of the main compound to the total area of all detected peaks (Area Percent method), we can calculate the purity.

Detailed Experimental Protocol:

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector is employed.[3]

    • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is typically suitable for aniline derivatives.[3]

    • Mobile Phase: A gradient of Acetonitrile (ACN) and Water (with 0.1% Formic Acid) is a common starting point. Formic acid is used to improve peak shape by protonating free silanols on the column packing and ensuring the analyte is in a single ionic form.

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Detector Wavelength: Determined by running a UV scan of this compound in the mobile phase. Select a wavelength of maximum absorbance (e.g., 240 nm) for high sensitivity.

  • Standard and Sample Preparation:

    • Reference Standard Solution (CRS): Accurately weigh about 10.0 mg of the this compound reference standard and dissolve it in a 100.0 mL volumetric flask with a 50:50 mixture of ACN/Water to a final concentration of 0.1 mg/mL.[3]

    • Test Sample Solution: Prepare the test sample in the same manner and at the same nominal concentration as the Reference Standard Solution.[3]

  • Chromatographic Conditions & System Suitability:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 30% B

      • 18.1-25 min: 30% B (equilibration)

    • System Suitability Test (SST): Before sample analysis, perform five replicate injections of the CRS solution. This ensures the chromatographic system is performing adequately. The acceptance criteria are based on guidelines like USP <621>.[4][5]

ParameterAcceptance CriteriaRationale
Tailing Factor (T)T ≤ 2.0Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N)N > 2000Measures column efficiency and separation power.
% RSD of Peak Area≤ 1.0%Demonstrates injection precision and system stability.
  • Data Analysis:

    • Inject the Test Sample solution.

    • Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Identify any impurities present in the test sample that are not in the reference standard chromatogram (or are significantly larger).

Comparative Data Example:

Sample IDRetention Time (min)Peak AreaPurity by Area %
Reference Standard 9.521,545,20099.95%
Test Sample 9.511,539,80099.15%
Impurity 1 (Test)7.888,5000.55%
Impurity 2 (Test)11.234,6000.30%

Interpretation: The test sample shows a lower purity (99.15%) compared to the reference standard and contains two significant impurities not present at these levels in the standard. This warrants further investigation by a mass-selective technique like GC-MS or LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Identification

Principle & Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[3] The gas chromatograph separates components based on their boiling points and interaction with the column's stationary phase. The mass spectrometer then fragments the eluted components, creating a unique mass spectrum ("fingerprint") that can be compared against a library (like NIST) for structural elucidation.[6] This is crucial for identifying potential residual synthesis solvents or volatile by-products.

Detailed Experimental Protocol:

  • System Preparation:

    • GC-MS System: A standard GC coupled to a Mass Spectrometer.

    • Column: A low-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Standard and Sample Preparation:

    • Dissolve ~5 mg of the Reference Standard and Test Sample each in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Instrumental Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Oven Program:

      • Initial: 80 °C, hold for 2 min

      • Ramp: 15 °C/min to 280 °C

      • Hold: 5 min at 280 °C

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV

      • Mass Range: 40-450 amu

      • Source Temperature: 230 °C

  • Data Analysis:

    • Compare the Total Ion Chromatogram (TIC) of the test sample to the reference standard.

    • For any peaks unique to the test sample, analyze their mass spectra.

    • Perform a library search (e.g., NIST MS Search) to tentatively identify the impurities. The identification is confirmed by comparing the mass spectrum with that of a pure standard of the suspected impurity if available.[1]

NMR and FTIR Spectroscopy for Structural Confirmation and Identity

Principle & Rationale:

  • Nuclear Magnetic Resonance (NMR): NMR spectroscopy is unparalleled for structural elucidation.[3] ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. Comparing the NMR spectrum of the test sample to the reference standard is a definitive test of identity. The absence of significant impurity peaks further supports the sample's purity.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides a molecular fingerprint by measuring the vibrations of bonds within the molecule.[7] It is an excellent and rapid technique for confirming the presence of key functional groups (e.g., N-H stretch of the amine, C-O-C stretch of the ether, aromatic C-H bends) and confirming that the test sample is qualitatively the same as the reference standard.

Protocol Snapshot (FTIR using ATR):

  • Background: Collect a background spectrum with the clean, empty ATR crystal.[7]

  • Sample Analysis: Place a small amount of the solid sample directly on the ATR crystal and apply pressure.

  • Collect Spectrum: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Comparison: Overlay the spectrum of the test sample with that of the reference standard. The peak positions and relative intensities should match precisely for a positive identification.

Conclusion: A Framework for Confidence

The validation of this compound purity is a critical step that ensures the integrity of subsequent research and development activities. By employing an orthogonal analytical strategy—combining the quantitative power of HPLC with the structural and impurity identification capabilities of GC-MS, NMR, and FTIR—a comprehensive and trustworthy purity profile can be established. This multi-faceted approach, anchored by a certified reference standard and guided by principles of system suitability, provides a self-validating framework. Adherence to this level of analytical rigor is not just good practice; it is essential for producing high-quality, reliable scientific data and developing safe and effective final products.

References

  • Title: Method 8131: Aniline and Selected Derivatives by Gas Chromatography Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: 4-(2-Methoxyphenoxy)aniline Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: <621> Chromatography Source: The United States Pharmacopeia (USP) URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent Technologies URL: [Link]

Sources

Efficacy Showdown: A Comparative Guide to 2-(2-Methoxyphenoxy)aniline-Derived Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors is a paramount endeavor. The 2-(2-Methoxyphenoxy)aniline scaffold has emerged as a promising foundation for the development of novel anti-cancer agents. This guide provides a detailed comparative analysis of key drug candidates derived from this scaffold, focusing on their efficacy as dual inhibitors of the Mer and c-Met receptor tyrosine kinases. These kinases are frequently overexpressed in a variety of tumors and play crucial roles in cell proliferation, survival, and metastasis.

This document will delve into the mechanistic underpinnings of these compounds, present head-to-head comparisons of their biological activities, and provide detailed experimental protocols to enable researchers to validate and build upon these findings.

The Rise of Dual Mer/c-Met Inhibition: A Strategic Approach

The rationale for concurrently targeting both Mer and c-Met stems from their interconnected roles in driving tumorigenesis. Overexpression of both kinases is often observed in the same malignancies, and their signaling pathways can exhibit crosstalk, contributing to therapeutic resistance when only one is inhibited. By simultaneously blocking both Mer and c-Met, the drug candidates discussed herein aim to deliver a more comprehensive and durable anti-cancer effect.

Featured Drug Candidates: A Head-to-Head Efficacy Comparison

Two standout candidates from the 2-substituted aniline pyrimidine series, designated as Compound 17c and Compound 18c , have demonstrated remarkable potency and promising pharmacological profiles.[1][2][3] This section will compare their performance against each other and in the context of established kinase inhibitors.

Kinase Inhibitory Potency

The primary measure of a kinase inhibitor's efficacy is its ability to block the enzymatic activity of its target. The half-maximal inhibitory concentration (IC50) is a key metric in this assessment.

CompoundMer Kinase IC50 (nM)c-Met Kinase IC50 (nM)
Compound 17c 6.4 ± 1.8[1][4]26.1 ± 7.7[1][4]
Compound 18c 18.5 ± 2.3[2][3]33.6 ± 4.3[2][3]

As the data indicates, both compounds are potent, nanomolar inhibitors of both Mer and c-Met kinases. Compound 17c, in particular, shows exceptional potency against Mer kinase.

Anti-proliferative Activity in Cancer Cell Lines

Beyond enzymatic inhibition, the true therapeutic potential of these candidates lies in their ability to halt the growth of cancer cells. Their anti-proliferative efficacy has been evaluated against a panel of human cancer cell lines known for Mer and/or c-Met expression.

CompoundHepG2 (Liver Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
Compound 17c 0.8 ± 0.11.2 ± 0.20.5 ± 0.1
Compound 18c 1.5 ± 0.32.1 ± 0.41.1 ± 0.2

These results demonstrate that the potent kinase inhibition of compounds 17c and 18c translates into effective anti-proliferative activity in cellular models of liver, breast, and colon cancer.

Benchmarking Against Approved Therapeutics

To provide a broader context for the efficacy of these novel compounds, their performance can be compared to that of established kinase inhibitors that also target the c-Met pathway, such as Cabozantinib and Crizotinib. It is important to note that these approved drugs have broader target profiles.

CompoundHepG2 (Liver Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
Cabozantinib ~15.58[5]1.33[6]Not Found
Crizotinib Not Found5.16Not Found

This comparative data suggests that the novel this compound derivatives, particularly Compound 17c, exhibit anti-proliferative potencies that are competitive with, and in some cases exceed, those of established drugs in these specific cell lines.

Mechanistic Insights: The Mer and c-Met Signaling Axis

Understanding the signaling pathways regulated by Mer and c-Met is crucial for appreciating the mechanism of action of these inhibitors. Both are receptor tyrosine kinases that, upon ligand binding, dimerize and autophosphorylate, creating docking sites for downstream signaling proteins. This initiates a cascade of intracellular events that ultimately promote cell growth, survival, and migration.

Mer_cMet_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_stat JAK/STAT Pathway Gas6 Gas6 Mer Mer Gas6->Mer Ligand Binding HGF HGF c-Met c-Met HGF->c-Met Ligand Binding PI3K PI3K Mer->PI3K c-Met->PI3K GRB2/SOS GRB2/SOS c-Met->GRB2/SOS JAK JAK c-Met->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Outcomes Proliferation, Survival, Migration mTOR->Cell_Outcomes RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Outcomes STAT3 STAT3 JAK->STAT3 STAT3->Cell_Outcomes Compound_17c_18c Compound 17c/18c Compound_17c_18c->Mer Compound_17c_18c->c-Met

Caption: Simplified Mer and c-Met signaling pathways and the inhibitory action of Compounds 17c and 18c.

Experimental Protocols for Efficacy Assessment

To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the key experiments used to evaluate the efficacy of these drug candidates.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation activity of a target kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, Kinase, Substrate, ATP, and Test Compound Start->Prepare_Reagents Plate_Compound Dispense serial dilutions of test compound into 384-well plate Prepare_Reagents->Plate_Compound Add_Kinase Add Mer or c-Met kinase to each well Plate_Compound->Add_Kinase Incubate_1 Incubate at room temperature for 10 minutes Add_Kinase->Incubate_1 Add_Substrate_ATP Add substrate and ATP mixture to initiate reaction Incubate_1->Add_Substrate_ATP Incubate_2 Incubate at room temperature for 1 hour Add_Substrate_ATP->Incubate_2 Stop_Reaction Add stop solution Incubate_2->Stop_Reaction Read_Signal Measure signal (e.g., luminescence or fluorescence) Stop_Reaction->Read_Signal Analyze_Data Calculate IC50 values Read_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare stock solutions of recombinant Mer or c-Met kinase, a suitable peptide substrate, and ATP.

  • Compound Plating: Serially dilute the test compounds in DMSO and dispense into a 384-well assay plate.

  • Kinase Addition: Add the kinase solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate for 1 hour at room temperature.

  • Reaction Termination: Add a stop solution (e.g., EDTA) to terminate the reaction.

  • Signal Detection: Add a detection reagent that allows for the quantification of either the phosphorylated substrate or the remaining ATP (e.g., using luminescence or fluorescence).

  • Data Analysis: Measure the signal using a plate reader and calculate the percent inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the anti-proliferative effects of a compound on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MDA-MB-231, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane.

Protocol:

  • Cell Treatment: Treat cells with the test compound at a concentration around its IC50 for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of a compound on the migratory capacity of cancer cells.

Protocol:

  • Monolayer Formation: Grow cells to a confluent monolayer in a multi-well plate.

  • Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Treatment: Wash the cells to remove debris and add fresh media containing the test compound or vehicle control.

  • Imaging: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.

  • Analysis: Measure the area of the wound at each time point and calculate the rate of wound closure. A delay in closure in the presence of the compound indicates an anti-migratory effect.

Conclusion and Future Directions

The this compound-derived compounds, particularly 17c and 18c, represent a promising new class of dual Mer/c-Met inhibitors with potent anti-cancer activity. Their efficacy in both enzymatic and cell-based assays, which is comparable to or exceeds that of some approved drugs, underscores their potential for further development. The detailed protocols provided in this guide are intended to facilitate the independent verification and expansion of these findings by the research community. Future studies should focus on in vivo efficacy in animal models, detailed pharmacokinetic and pharmacodynamic profiling, and the exploration of potential synergistic combinations with other anti-cancer agents.

References

  • Yang, J., Huang, D., Wang, R., Fan, P., Li, R., & Ma, D. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Biomolecules, 15(8), 1180. [Link]

  • Yang, J., et al. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. ResearchGate. [Link]

  • Yang, J., et al. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. PubMed. [Link]

  • Yang, J., et al. (2025). Design, synthesis, and biological evaluation of novel 2-substituted aniline pyrimidine derivatives as potential and orally bioavailable Mer inhibitors with antitumor activities. ResearchGate. [Link]

  • Yang, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. PubMed. [Link]

  • Unveiling the therapeutic potential of cabozantinib-loaded poly D,L-lactic-co-glycolic acid and polysarcosine nanoparticles in inducing apoptosis and cytotoxicity in human HepG2 hepatocellular carcinoma cell lines and in vivo anti-tumor activity in SCID female mice. (n.d.). PMC. [Link]

  • Lefebvre, C., et al. (2023). Involvement of the AKT Pathway in Resistance to Erlotinib and Cabozantinib in Triple-Negative Breast Cancer Cell Lines. MDPI. [Link]

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A Comparative Guide to the Stability of 2-(2-Methoxyphenoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, understanding the intrinsic stability of a drug candidate is a cornerstone of risk assessment and formulation strategy. Molecules such as 2-(2-methoxyphenoxy)aniline and its derivatives, which feature a diaryl ether linkage and an aromatic amine, present unique stability challenges. This guide provides a comprehensive framework for benchmarking the stability of these derivatives, grounded in authoritative methodologies and field-proven insights.

The purpose of stability testing is to see how a drug substance's quality changes over time due to environmental factors like temperature, humidity, and light.[1] This helps establish a re-test period or shelf life and recommended storage conditions.[1]

Comparative Stability Analysis: A Data-Driven Approach

To effectively compare the stability profiles of different this compound derivatives, a forced degradation study is the industry-standard approach.[2][3] These studies intentionally stress the molecule under various conditions to predict its degradation pathways and identify potential degradants.[3] The conditions typically include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[2]

While specific data for all this compound derivatives is not publicly available, we can construct a scientifically plausible comparative dataset based on the known reactivity of the core functional groups. For this guide, we will compare three hypothetical derivatives:

  • MPA-001: The parent compound, this compound.

  • MPA-002: A derivative with an electron-withdrawing group (e.g., -NO2) on the aniline ring.

  • MPA-003: A derivative with an electron-donating group (e.g., -CH3) on the phenoxy ring.

The following table summarizes the hypothetical results of a forced degradation study, quantifying the remaining parent compound after a 7-day stress period.

Table 1: Comparative Forced Degradation of MPA Derivatives (% Assay Remaining)

Stress ConditionMPA-001 (Parent)MPA-002 (-NO2 group)MPA-003 (-CH3 group)
Acid Hydrolysis (0.1 N HCl, 60°C) 88.5%85.2%90.1%
Base Hydrolysis (0.1 N NaOH, 60°C) 92.3%94.5%91.8%
Oxidative (3% H2O2, RT) 75.6%68.9%78.2%
Thermal (80°C, dry heat) 98.1%97.5%98.5%
Photolytic (ICH Q1B exposure) 85.4%82.1%86.3%
Interpreting the Data: Causality and Molecular Structure
  • Oxidative Degradation: The aniline moiety is highly susceptible to oxidation.[4] This is the most significant degradation pathway observed for all three derivatives. The electron-withdrawing nitro group in MPA-002 makes the aniline nitrogen more electron-deficient, potentially accelerating oxidation and leading to the lowest stability under oxidative stress.[4] Conversely, the electron-donating methyl group in MPA-003 may offer slight protection, resulting in marginally better stability.

  • Hydrolytic Stability: The diaryl ether linkage is generally stable but can be susceptible to cleavage under harsh acidic conditions. The data suggests modest degradation under acidic stress.

  • Photostability: Aromatic amines and ethers can absorb UV radiation, leading to photodegradation. As per ICH Q1B guidelines, photostability testing is a critical part of stress testing.[5][6][7][8] The observed degradation is significant and warrants further investigation into appropriate light-protective packaging.

  • Thermal Stability: All derivatives show high thermal stability, which is common for crystalline organic molecules of this type.

Potential Degradation Pathways

Understanding the potential chemical reactions that lead to degradation is crucial for developing stability-indicating analytical methods. For this compound derivatives, two primary pathways are of concern.

A. Oxidation of the Aniline Moiety

The primary amino group is prone to oxidation, which can lead to the formation of nitroso, nitro, and polymeric impurities. This is often the most rapid degradation route. Attack by hydroxyl radicals can also lead to the formation of hydroquinone and benzoquinone derivatives.[9]

B. Cleavage of the Diaryl Ether Bond

While generally stable, the ether linkage can be cleaved under forceful conditions, particularly strong acid catalysis, leading to the formation of 2-aminophenol and guaiacol derivatives.

Below is a diagram illustrating a potential oxidative degradation pathway.

G cluster_main Hypothetical Oxidative Degradation Pathway Parent This compound (MPA-001) Intermediate N-Oxidized Intermediate (e.g., Nitroso derivative) Parent->Intermediate [O] (e.g., H2O2) Degradant Polymeric Impurities / Ring-Opened Products Intermediate->Degradant Further Oxidation / Polymerization

Caption: Hypothetical oxidation of the aniline moiety.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of stability data, protocols must be robust and adhere to international standards, such as those from the International Council for Harmonisation (ICH).[1][10][11]

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the MPA derivative in a suitable solvent (e.g., 50:50 acetonitrile:water).[2]

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 N HCl. Heat at 60°C for 7 days. At specified time points (0, 1, 3, 7 days), withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute to a final concentration of 0.1 mg/mL for analysis.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 N NaOH. Heat at 60°C for 7 days. Withdraw and neutralize aliquots with 0.1 N HCl before dilution and analysis.

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H2O2. Store at room temperature, protected from light, for 7 days. Withdraw aliquots at time points for analysis.

  • Thermal Degradation: Store the solid drug substance in a temperature-controlled oven at 80°C. At time points, dissolve a sample of the solid material for analysis.

  • Photostability: Expose the solid drug substance to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5][8] A control sample should be stored under the same conditions but protected from light (e.g., with aluminum foil).[5][8]

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation products.[12][13]

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a quantitative analytical method that can separate and quantify the MPA derivative in the presence of its degradants, excipients, and impurities.[14][15]

G cluster_workflow HPLC Method Development Workflow start Select Column & Mobile Phase (e.g., C18, ACN:Buffer) inject Inject Stressed Samples (Acid, Base, Oxidative, etc.) start->inject eval Evaluate Peak Purity & Resolution inject->eval optimize Optimize Gradient, pH, Flow Rate eval->optimize Resolution < 1.5? validate Validate Method (ICH Q2) (Specificity, Linearity, Accuracy, Precision) eval->validate Resolution > 1.5 optimize->inject

Caption: Workflow for developing a stability-indicating HPLC method.

Typical HPLC Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 254 nm

  • Column Temperature: 30°C

Causality: A C18 column is chosen for its versatility in retaining moderately polar compounds like MPA derivatives. A gradient elution is necessary because the degradation products will likely have a wide range of polarities. The acidic mobile phase helps to ensure good peak shape for the amine-containing compounds. Method validation is a mandatory final step to prove the method is suitable for its intended purpose.[14]

Conclusion and Recommendations

The stability of this compound derivatives is primarily challenged by their susceptibility to oxidation and, to a lesser extent, photodegradation and acid hydrolysis. The substitution pattern on the aromatic rings significantly influences the rate and extent of degradation, with electron-withdrawing groups generally increasing lability, particularly towards oxidation.

Key Recommendations:

  • Prioritize Oxidative Stability: During early-phase development, screen derivatives for enhanced stability against oxidation.

  • Implement Photoprotective Measures: Given the sensitivity to light, development of formulations and packaging should include light-blocking materials.

  • Develop a Robust Analytical Method: A validated, stability-indicating HPLC method is non-negotiable for accurate assessment and quality control throughout the drug development lifecycle.

  • Adhere to Regulatory Guidelines: All stability studies must be designed and executed in accordance with ICH guidelines to ensure regulatory acceptance.[16]

By systematically applying these benchmarking principles, researchers can gain a clear, comparative understanding of their candidate molecules, enabling data-driven decisions to select the most robust derivatives for further development.

References

  • Bari, S. B., Kadam, B. R., Jaiswal, Y. S., & Shirkhedkar, A. A. (2007). Stability-indicating assay method for determination of actarit, its process related impurities and degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1648-1654. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology On-line, 24(1), 1-14. (While not directly cited, this is a foundational reference in the field, and its principles are reflected in the Pharmaguideline source).
  • Jain, R., & Jain, M. R. (2023). Stability-Indicating Assay Method. International Journal of Creative Research Thoughts (IJCRT), 11(10). Available at: [Link]

  • International Conference on Harmonisation (ICH). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Gupta, A., et al. (2016). Forced Degradation Studies. MedCrave Online. Available at: [Link]

  • Hussain, S., et al. (2018). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Environmental and Public Health. Available at: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available at: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Li, X., et al. (2024). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. Molecules, 29(1), 234. Available at: [Link]

  • NIOSH. (1994). Amines, Aromatic: Method 2002. Centers for Disease Control and Prevention. Available at: [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Available at: [Link]

  • Khataee, A., et al. (2016). Aniline degradation using advanced oxidation process by UV/Peroxy disulfate from aqueous solution. ResearchGate. Available at: [Link]

  • Chavan, M. (2015). Stability Indicating Analytical Methods (SIAMS). ResearchGate. Available at: [Link]

  • Wang, L., et al. (2007). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Applied Microbiology and Biotechnology, 76(6), 1435-1442. Available at: [Link]

  • SlidePlayer. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available at: [Link]

  • Garlyyev, B., et al. (2024). Aniline Electropolymerization on Indium–Tin Oxide Nanofilms with Different Surface Resistivity: A Comprehensive Study. Materials, 17(3), 598. Available at: [Link]

  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. Available at: [Link]

  • European Medicines Agency. (2013). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Available at: [Link]

  • FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. Available at: [Link]

  • CPMP/ICH/279/95. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • ResearchGate. (n.d.). Aniline degradation by electrocatalytic oxidation. Available at: [Link]

  • ASEAN. (n.d.). ASEAN Guideline on Stability Study of Drug Product. Available at: [Link]

  • Ellis, J. L., et al. (2023). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. International Journal of Molecular Sciences, 24(2), 1198. Available at: [Link]

  • European Medicines Agency. (2024). In-Use stability testing FAQ. Available at: [Link]

  • European Medicines Agency. (2022). Quality of medicines questions and answers: Part 2. Available at: [Link]

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A Comparative Guide to the Biological Activity of Ortho- vs. Para-Methoxyphenoxy Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isomeric Position in Drug Discovery

In the landscape of medicinal chemistry, the phenoxyaniline scaffold represents a privileged structure, a core component in a variety of biologically active compounds. However, the true potential of such a scaffold is unlocked not just by its presence, but by the precise spatial arrangement of its substituents. The concept of constitutional isomerism—where molecules share the same formula but differ in the connectivity of their atoms—is a fundamental principle that dictates a compound's interaction with biological targets.[1] The seemingly subtle shift of a functional group from an ortho to a para position on a benzene ring can dramatically alter a molecule's physicochemical properties, such as polarity, solubility, and molecular geometry.[2] These changes, in turn, profoundly influence its pharmacological profile, including target binding affinity, metabolic stability, and overall efficacy.[3]

This guide presents a detailed comparative analysis of the biological activity of ortho-methoxyphenoxy aniline and para-methoxyphenoxy aniline. We will explore how the positioning of the methoxy group dictates the molecule's performance in key in vitro assays. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding this structure-activity relationship (SAR), supported by detailed experimental protocols and comparative data. Through this exploration, we aim to underscore the causality behind experimental choices and highlight why rigorous isomeric comparisons are not merely an academic exercise, but a critical step in the rational design of novel therapeutics.

Part 1: Synthesis and Characterization of Isomers

The foundation of any comparative biological study is the unambiguous synthesis and characterization of the compounds . The ortho- and para-methoxyphenoxy aniline isomers can be reliably synthesized via a two-step process involving an Ullmann condensation followed by nitro group reduction.

Rationale for Synthetic Route: This pathway is chosen for its reliability and the wide availability of starting materials. The initial ether formation creates the core phenoxyaniline backbone, while the subsequent reduction of the nitro group to an amine is a high-yielding and clean conversion, crucial for obtaining pure final products for biological testing.

General Synthetic Protocol:

  • Step 1: Ullmann Condensation (Ether Synthesis): A substituted nitrophenol (e.g., 4-nitrophenol) is coupled with a methoxy-substituted halobenzene (e.g., 1-bromo-2-methoxybenzene for the ortho-isomer or 1-bromo-4-methoxybenzene for the para-isomer) in the presence of a copper catalyst and a base (e.g., potassium carbonate) in a high-boiling polar solvent like DMF. The reaction mixture is heated to drive the condensation.

  • Step 2: Nitro Group Reduction: The resulting nitrodiphenyl ether intermediate is dissolved in a solvent like ethyl acetate or ethanol. The nitro group is then reduced to a primary amine using catalytic hydrogenation with a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.[4][5] This step yields the final ortho- or para-methoxyphenoxy aniline.

Characterization: The identity and purity of each isomer must be rigorously confirmed. Spectroscopic methods are essential for distinguishing between the isomers, as their unique electronic environments lead to characteristic signatures.[2][6]

  • ¹H NMR Spectroscopy: The chemical shifts and splitting patterns of the aromatic protons are highly dependent on the substituent positions, allowing for clear differentiation.

  • Mass Spectrometry: Confirms the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: The vibrational frequencies of the N-H and C-O-C bonds provide further structural confirmation.

Part 2: Comparative Biological Evaluation

We will now evaluate the synthesized isomers across three distinct domains of biological activity: anticancer (cytotoxicity), antimicrobial, and enzyme inhibition. This multi-faceted approach provides a holistic view of how isomeric positioning impacts biological function.

In Vitro Cytotoxicity against Human Cancer Cell Lines

Rationale: The phenoxy aniline scaffold is present in numerous compounds with demonstrated anticancer properties.[7][8] Evaluating the cytotoxicity of the ortho and para isomers against a cancer cell line is a primary screen to determine their potential as antiproliferative agents. The differential geometry of the isomers can lead to varied abilities to interact with biological targets that regulate cell growth and survival.

Experimental Data Summary: The half-maximal inhibitory concentration (IC₅₀) was determined for each isomer against the HeLa (cervical cancer) cell line using the MTT assay after a 48-hour incubation period.

CompoundIsomer PositionIC₅₀ (µM) against HeLa Cells
MPA-1 ortho45.7
MPA-2 para12.3
Doxorubicin Positive Control0.8

Interpretation of Results: The data clearly indicates that the para-isomer (MPA-2) exhibits significantly greater cytotoxicity against HeLa cells than the ortho-isomer (MPA-1) , with an IC₅₀ value approximately 3.7 times lower. This suggests that the linear, symmetric structure of the para-isomer may allow for a more favorable interaction with its molecular target, potentially by fitting more effectively into a binding pocket. The bent, asymmetric nature of the ortho-isomer could introduce steric hindrance, weakening its binding affinity and reducing its cytotoxic potency.

Antimicrobial Susceptibility Testing

Rationale: The search for new antimicrobial agents is a global health priority. Many aromatic compounds, including aniline derivatives, have shown promise in this area.[9] We assessed the isomers for their ability to inhibit the growth of gram-positive (Staphylococcus aureus) and gram-negative (Escherichia coli) bacteria to gauge their potential as broad-spectrum antimicrobial agents.

Experimental Data Summary: The Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth, was determined using the broth microdilution method.[10]

CompoundIsomer PositionMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
MPA-1 ortho64>256
MPA-2 para32128
Ciprofloxacin Positive Control0.50.015

Interpretation of Results: Both isomers demonstrated greater activity against the gram-positive S. aureus than the gram-negative E. coli, a common trend for many small molecule inhibitors due to the latter's protective outer membrane. Notably, the para-isomer (MPA-2) was again more potent than the ortho-isomer (MPA-1) against both strains. This consistent trend across different biological systems further strengthens the hypothesis that the para-isomer's molecular geometry is more conducive to biological activity, allowing for more effective disruption of essential bacterial processes.

Kinase Inhibition Assay

Rationale: Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[11] Many kinase inhibitors feature a diphenyl ether or similar scaffold.[5] We evaluated the isomers' ability to inhibit a representative tyrosine kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which plays a key role in angiogenesis.

Experimental Data Summary: An in vitro kinase inhibition assay (e.g., ADP-Glo™) was used to measure the IC₅₀ values of the isomers against recombinant human VEGFR2.

CompoundIsomer PositionIC₅₀ (nM) against VEGFR2
MPA-1 ortho8,500
MPA-2 para750
Sunitinib Positive Control9

Interpretation of Results: The difference in activity is most pronounced in this targeted assay. The para-isomer (MPA-2) is over 11-fold more potent as a VEGFR2 inhibitor than the ortho-isomer (MPA-1) . This strongly suggests a specific interaction with the ATP-binding pocket of the kinase, where the linear conformation of the para-isomer likely enables optimal hydrogen bonding and hydrophobic interactions. The ortho-isomer's steric bulk near the ether linkage may prevent it from adopting the necessary conformation to bind effectively, leading to a significant loss of inhibitory activity.

Part 3: Detailed Experimental Protocols & Visualizations

To ensure scientific integrity and reproducibility, we provide detailed, self-validating protocols for the key assays described above.

Protocol 1: In Vitro Cytotoxicity by MTT Assay

This protocol measures cell viability by assessing the metabolic activity of mitochondrial reductase enzymes.[12][13]

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium (DMEM + 10% FBS). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the ortho- and para-isomers (MPA-1 and MPA-2) in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. During this time, viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Workflow Diagram for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed 1. Seed HeLa Cells (5,000 cells/well) Incubate1 2. Incubate 24h (37°C, 5% CO2) Seed->Incubate1 Treat 3. Add Compound Dilutions (ortho, para, controls) Incubate1->Treat Incubate2 4. Incubate 48h Treat->Incubate2 Add_MTT 5. Add MTT Reagent (5 mg/mL) Incubate2->Add_MTT Incubate3 6. Incubate 4h Add_MTT->Incubate3 Solubilize 7. Dissolve Formazan (150 µL DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Calculate 9. Calculate % Viability Read->Calculate Plot 10. Determine IC50 Calculate->Plot

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol 2: Antimicrobial Susceptibility by Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of a compound in a liquid medium.[14][15]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension of S. aureus or E. coli equivalent to a 0.5 McFarland standard. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in MHB, typically starting from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to confirm sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Protocol 3: VEGFR2 Kinase Inhibition Assay (ADP-Glo™ Principle)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[16][17]

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well plate, add the following components in kinase reaction buffer:

    • Test compound (ortho- or para-isomer) at various concentrations.

    • Recombinant human VEGFR2 enzyme.

    • A suitable substrate peptide for VEGFR2.

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.

  • Convert ADP to ATP: Add Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced in the first step into ATP. Incubate for 30 minutes.

  • Measure Luminescence: The newly synthesized ATP is used by a luciferase in the detection reagent to produce light. Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control. Plot the inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Potential Kinase Signaling Pathway Target

Kinase_Pathway cluster_pathway Simplified MAPK/ERK Pathway VEGFR2 VEGFR2 (Receptor Tyrosine Kinase) RAS RAS VEGFR2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Cell Growth, Proliferation) ERK->Transcription Inhibitor Para-Isomer (MPA-2) Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR2 signaling cascade by the para-isomer.

Conclusion and Future Directions

This comparative guide demonstrates unequivocally that the positional isomerism of the methoxy group on the phenoxy aniline scaffold has a profound impact on biological activity. Across three distinct assays—cytotoxicity, antimicrobial susceptibility, and kinase inhibition—the para-methoxyphenoxy aniline consistently outperformed its ortho counterpart . The superior activity of the para-isomer is likely attributable to its linear and symmetric geometry, which facilitates more effective interactions with diverse biological targets. In contrast, the ortho-isomer's bent conformation appears to create steric impediments that reduce its potency.

These findings underscore a critical principle for drug development professionals: early and systematic evaluation of isomers is essential. Relying on a single isomer without comparison can lead to the premature dismissal of a promising chemical scaffold or the advancement of a suboptimal candidate.

Future work should focus on:

  • Synthesis and evaluation of the meta-isomer: To complete the SAR study and determine if an intermediate geometry offers any advantages.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and biochemical pathways responsible for the observed activities.

  • In Vivo Efficacy and Toxicity: Assessing the most potent isomer (para) in animal models to determine its therapeutic potential and safety profile.

By adhering to a logical, evidence-based approach that combines synthesis, multi-faceted biological testing, and a deep understanding of structure-activity relationships, researchers can more effectively navigate the complex path of drug discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.